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1,2-Dimethoxy-3,4-dimethylbenzene Documentation Hub

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  • Product: 1,2-Dimethoxy-3,4-dimethylbenzene
  • CAS: 248252-69-9

Core Science & Biosynthesis

Foundational

A Technical Deep Dive: Differentiating the Isomeric Scaffolds 3,4-Dimethylveratrole and 4,5-Dimethylveratrole

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the subtle yet significant differences between positional isomers can profoundly impact molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the subtle yet significant differences between positional isomers can profoundly impact molecular interactions, reactivity, and biological activity. This technical guide provides an in-depth analysis of two such isomers: 3,4-Dimethylveratrole and 4,5-Dimethylveratrole. As substituted veratrole scaffolds, they serve as valuable starting materials and structural motifs in the design of novel therapeutic agents. Understanding their distinct chemical signatures and properties is paramount for their effective utilization in research and development.

Structural and Electronic Distinctions

At their core, both 3,4-Dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) and 4,5-Dimethylveratrole (1,2-dimethoxy-4,5-dimethylbenzene) share the same molecular formula (C₁₀H₁₄O₂) and a veratrole (1,2-dimethoxybenzene) backbone. The key differentiator lies in the placement of the two methyl groups on the aromatic ring, which in turn influences their symmetry, electronic properties, and steric environment.

3,4-Dimethylveratrole possesses an unsymmetrical substitution pattern on the veratrole core. This asymmetry can be expected to result in a more complex NMR spectrum and potentially offer more nuanced regioselectivity in certain chemical transformations.

4,5-Dimethylveratrole , in contrast, exhibits a symmetrical substitution pattern, with a plane of symmetry bisecting the molecule. This symmetry simplifies its spectroscopic signature, particularly in its ¹³C NMR spectrum, and presents a different steric and electronic profile for chemical reactions.

Synthesis Strategies: A Tale of Two Catechols

The most common and efficient route to both dimethylveratrole isomers involves the methylation of the corresponding dimethylcatechol. This two-step approach typically begins with the appropriate dimethylbenzene derivative, followed by dihydroxylation to the catechol, and subsequent methylation.

Protocol 1: Synthesis of 3,4-Dimethylveratrole

A plausible synthetic route to 3,4-Dimethylveratrole starts with 1,2-dimethylbenzene (o-xylene), proceeding through 3,4-dimethylphenol to 3,4-dimethylcatechol, which is then methylated.

Step 1: Synthesis of 3,4-Dimethylcatechol This step can be achieved through various methods, including the oxidation of 3,4-dimethylphenol.

Step 2: Methylation of 3,4-Dimethylcatechol The di-O-methylation of 3,4-dimethylcatechol yields 3,4-Dimethylveratrole. A general and effective method for this transformation is the use of dimethyl sulfate in the presence of a base.[1]

Detailed Protocol:

  • To a solution of 3,4-dimethylcatechol (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature and add dimethyl sulfate (2.2 equivalents) dropwise.

  • After the addition, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure 3,4-Dimethylveratrole.

Protocol 2: Synthesis of 4,5-Dimethylveratrole

The synthesis of 4,5-Dimethylveratrole can be accomplished starting from 4,5-dimethyl-1,2-benzenediol (4,5-dimethylcatechol) and a methylating agent.

Detailed Protocol: A reported synthesis involves the Wolff-Kishner reduction of 6-methylveratraldehyde.[2]

  • Treat 1.80 g of 6-methylveratraldehyde with 2 g of potassium hydroxide (KOH), 1.4 ml of 95% hydrazine, and 20 ml of diethylene glycol.

  • Heat the mixture to facilitate the reduction of the aldehyde to a methyl group, yielding 4,5-dimethylveratrole.

  • The product can be isolated as a cream-colored solid and purified by sublimation.[2]

Spectroscopic Differentiation: Unmasking the Isomers

The most definitive method for distinguishing between 3,4-Dimethylveratrole and 4,5-Dimethylveratrole lies in the analysis of their spectroscopic data. The differences in their molecular symmetry are directly reflected in their NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • 3,4-Dimethylveratrole: Due to its asymmetry, the two aromatic protons are in different chemical environments and would be expected to appear as two distinct signals, likely doublets due to ortho-coupling. The two methyl groups and two methoxy groups would also likely show separate singlet signals.

  • 4,5-Dimethylveratrole: The symmetry of this isomer renders the two aromatic protons chemically equivalent, resulting in a single singlet in the aromatic region of the ¹H NMR spectrum. Similarly, the two methyl groups are equivalent and will appear as a single singlet, as will the two equivalent methoxy groups. A reported ¹H NMR spectrum for 4,5-dimethylveratrole shows a singlet for the two aromatic protons at 6.66 ppm, a singlet for the six methyl protons at 2.19 ppm, and a singlet for the six methoxy protons at 3.85 ppm.[2]

¹³C NMR Spectroscopy:

  • 3,4-Dimethylveratrole: The lack of symmetry means that all 10 carbon atoms are unique, and therefore, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

  • 4,5-Dimethylveratrole: The C₂ symmetry of the molecule results in chemical equivalence for pairs of carbons. Consequently, only five distinct signals are expected in the ¹³C NMR spectrum: one for the two equivalent methyl carbons, one for the two equivalent methoxy carbons, and three for the six aromatic carbons (two pairs of equivalent carbons and two carbons on the axis of symmetry).

Infrared (IR) Spectroscopy

While both isomers will exhibit characteristic absorbances for C-H stretching of the methyl and aromatic groups, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to their different substitution patterns and symmetry. These differences in vibrational modes can serve as a diagnostic tool for distinguishing the two isomers.

Mass Spectrometry (MS)

Both isomers will have the same molecular ion peak (m/z) corresponding to their identical molecular weight. However, the fragmentation patterns under electron ionization (EI) may differ. The positions of the methyl groups can influence the stability of the resulting fragment ions, leading to variations in the relative abundances of certain fragments. This can provide supporting evidence for the identification of a specific isomer.

Comparative Reactivity and Applications in Drug Discovery

The electronic and steric differences between 3,4- and 4,5-Dimethylveratrole can influence their reactivity in chemical synthesis and their interactions with biological targets.

Electrophilic Aromatic Substitution

Both isomers are activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups and the two methyl groups. However, the regioselectivity of such reactions will differ.

  • 3,4-Dimethylveratrole: The positions for electrophilic attack are C-5 and C-6. The directing effects of the four substituents will influence the preference for one position over the other, potentially leading to a mixture of products.

  • 4,5-Dimethylveratrole: The two available positions for electrophilic attack (C-3 and C-6) are equivalent due to the molecule's symmetry. This can lead to a single, predictable product, which can be a significant advantage in multistep syntheses.

dot

G Electrophilic Aromatic Substitution Sites cluster_0 3,4-Dimethylveratrole cluster_1 4,5-Dimethylveratrole 3,4-DMV C-5 and C-6 are potential sites 4,5-DMV C-3 and C-6 are equivalent sites Electrophile Electrophile Electrophile->3,4-DMV Leads to potential mixture of products Electrophile->4,5-DMV Leads to a single product

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Role in Medicinal Chemistry

The catechol and veratrole moieties are recognized as important pharmacophores in drug design.[3][4] They can engage in key interactions with biological targets and serve as versatile scaffolds for the synthesis of more complex molecules. While specific applications for 3,4- and 4,5-dimethylveratrole are not extensively documented in readily available literature, their structural features suggest their potential as building blocks in several therapeutic areas.

  • Antioxidant and Anti-inflammatory Agents: Catechol derivatives are known for their antioxidant properties.[4] The dimethylveratrole isomers could serve as precursors to novel antioxidant compounds.

  • Enzyme Inhibitors: The veratrole scaffold can be found in various enzyme inhibitors. The specific substitution pattern of the dimethylveratrole isomers could be exploited to achieve selectivity for different enzyme targets.

  • CNS-active Agents: The lipophilicity and substitution pattern of these molecules could be tailored for penetration of the blood-brain barrier, making them interesting starting points for the development of central nervous system (CNS) active drugs.

Data Summary

Property3,4-Dimethylveratrole (Predicted)4,5-Dimethylveratrole (Reported[2])
Symmetry AsymmetricC₂ Symmetry
¹H NMR (Aromatic) Two distinct signals (doublets)One singlet (6.66 ppm)
¹H NMR (Methyl) Two distinct singletsOne singlet (2.19 ppm)
¹H NMR (Methoxy) Two distinct singletsOne singlet (3.85 ppm)
¹³C NMR Signals 105
Reactivity Potentially less regioselectiveHighly regioselective

Conclusion

The distinction between 3,4-Dimethylveratrole and 4,5-Dimethylveratrole extends beyond a simple change in substituent position. Their differing symmetries have profound implications for their spectroscopic characterization, with NMR spectroscopy being the most powerful tool for their unambiguous identification. Furthermore, these structural differences are predicted to influence their reactivity, particularly in electrophilic aromatic substitution reactions, where the symmetrical nature of 4,5-Dimethylveratrole offers a clear advantage for regiocontrol. For drug development professionals, both isomers represent valuable, yet distinct, building blocks. The choice between them will depend on the specific synthetic strategy and the desired three-dimensional structure and electronic properties of the target molecule. A thorough understanding of their individual characteristics is therefore essential for their successful application in the synthesis of novel and effective therapeutic agents.

References

Sources

Exploratory

Comprehensive Technical Guide: 1,2-Dimethoxy-3,4-dimethylbenzene (3,4-Dimethylveratrole)

The following technical guide details the chemical structure, synthesis, and characterization of 1,2-dimethoxy-3,4-dimethylbenzene , a specific isomer of dimethylveratrole used as a fine chemical intermediate. [1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and characterization of 1,2-dimethoxy-3,4-dimethylbenzene , a specific isomer of dimethylveratrole used as a fine chemical intermediate.

[1][2][3][4]

Executive Summary & Compound Identity

1,2-Dimethoxy-3,4-dimethylbenzene (CAS: 248252-69-9 ) is a tetrasubstituted benzene derivative characterized by two methoxy groups and two methyl groups arranged contiguously on the aromatic ring.[1][2][3][4] Often referred to as 3,4-dimethylveratrole , it serves as a specialized building block in organic synthesis, particularly in the development of polysubstituted nitroarenes and natural product analogs (e.g., pseudopterosin derivatives).[1][2][3]

Unlike its more symmetric isomer (4,5-dimethylveratrole), the 3,4-dimethyl isomer possesses a unique steric environment due to the "crowded" contiguous substitution pattern (positions 1, 2, 3, and 4), which significantly influences its reactivity and spectroscopic signature.[2][3][4]

Chemical Identity Table
PropertyDetail
IUPAC Name 1,2-Dimethoxy-3,4-dimethylbenzene
Common Name 3,4-Dimethylveratrole
CAS Registry Number 248252-69-9
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
SMILES COc1c(OC)c(C)c(C)cc1
Appearance Pale yellow oil or low-melting crystalline solid

Structural Analysis & Electronic Properties

The molecule features a benzene core with four adjacent substituents, leaving only two aromatic protons at positions 5 and 6.[1][3][4]

Steric & Electronic Effects[2][3][4]
  • Contiguous Substitution (Buttressing Effect): The substituents at positions 1, 2, 3, and 4 create a crowded "hemisphere" on the ring.[1][3][4] The methoxy group at C2 is sterically compressed between the C1-methoxy and C3-methyl groups.[1][2][3][4] This often forces the C2-methoxy group to rotate out of the ring plane, slightly reducing its resonance donation (

    
     effect) compared to the C1-methoxy group.[2][3]
    
  • Electronic Activation: The ring is highly electron-rich due to the synergistic electron-donating effects of two methoxy groups (strong

    
    ) and two methyl groups (weak 
    
    
    
    ).[1][2][3]
  • Regioselectivity: Electrophilic aromatic substitution (EAS) is directed primarily to position C5 .[1][2][3]

    • C5 is para to the C2-methoxy group and ortho to the C4-methyl group.[1][2][3]

    • C6 is ortho to the C1-methoxy group but is sterically less accessible for large electrophiles compared to C5, though protonation or small electrophiles may attack here.[2][3][4] However, experimental nitration data confirms C5 as the primary site of attack.[3][4]

Structural Visualization

The following diagram illustrates the connectivity and numbering scheme, highlighting the steric crowding at the C2-C3 interface.

Structure C1 C1 C2 C2 C1->C2 OMe1 OMe C1->OMe1 C3 C3 C2->C3 OMe2 OMe C2->OMe2 C4 C4 C3->C4 Me3 Me C3->Me3 C5 C5 C4->C5 Me4 Me C4->Me4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Connectivity of 1,2-dimethoxy-3,4-dimethylbenzene. Note the contiguous substitution pattern.

Synthesis Protocols

The synthesis of 3,4-dimethylveratrole typically proceeds via the methylation of the corresponding catechol.[1][2][3] Two primary routes are recognized: the Classical Methylation Route (scalable) and the Lithiation Route (for high-value isomeric control).[1][2][3][4]

Method A: Methylation of 3,4-Dimethylcatechol (Standard)

This method is preferred for gram-to-kilogram scale preparation.[1][2][3][4]

Precursor: 3,4-Dimethylcatechol (1,2-dihydroxy-3,4-dimethylbenzene).[2][3] This precursor can be obtained by the oxidation of 3,4-dimethylphenol (3,4-xylenol) using Fremy’s salt or IBX, followed by reduction.[1][2][3]

Protocol:

  • Reagents: 3,4-Dimethylcatechol (1.0 eq), Potassium Carbonate (

    
    , 2.5 eq), Methyl Iodide (
    
    
    
    , 3.0 eq) or Dimethyl Sulfate (
    
    
    ).
  • Solvent: Acetone or DMF (anhydrous).[1][2][3][4]

  • Procedure:

    • Dissolve 3,4-dimethylcatechol in acetone under

      
       atmosphere.
      
    • Add powdered anhydrous

      
      .[2][3]
      
    • Add

      
       dropwise at 0°C to prevent exotherms.[2][3][4]
      
    • Reflux the mixture for 12–24 hours.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenols) and brine.

    • Purification: Distillation under reduced pressure or silica gel chromatography (Hexanes/EtOAc 9:1).[1][2][3]

Method B: Lithiation of Bromoveratrole (Academic)

Used when starting from 3-methylveratrole to ensure regiocontrol.[2][3][4]

Protocol:

  • Start: 4-Bromo-3-methylveratrole.

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.0 eq), Methyl Iodide (
    
    
    ).
  • Procedure:

    • Cool a solution of 4-bromo-3-methylveratrole in THF to -78°C.

    • Add

      
      -BuLi slowly (Lithium-Halogen exchange generates the aryl lithium species).[1][2][3][4]
      
    • Quench with excess

      
      .[2][3]
      
    • Warm to room temperature.[2][3][5][6]

    • Yield: Typically >85%.[2][3][6]

Synthesis Workflow Diagram

Synthesis Start 3,4-Dimethylphenol (Xylenol) Step1 Oxidation (Fremy's Salt / IBX) Start->Step1 Inter 3,4-Dimethylcatechol (1,2-Dihydroxy-3,4-dimethylbenzene) Step1->Inter Step2 Methylation (MeI, K2CO3, Acetone) Inter->Step2 Product 1,2-Dimethoxy-3,4-dimethylbenzene (Target) Step2->Product

Caption: Standard synthetic pathway from commercially available xylenol to the target veratrole.[1][2][3]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][3] Due to the lack of symmetry compared to the 4,5-isomer, all methyl and methoxy signals are distinct or show specific splitting patterns.[2]

Predicted H NMR Data (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C5) 6.80 – 6.85Doublet (

Hz)
1HOrtho coupling to H6; para to OMe (C2).[1][2][3]
Ar-H (C6) 6.65 – 6.70Doublet (

Hz)
1HOrtho coupling to H5; ortho to OMe (C1) (Shielded by OMe).[1][2][3][4]
-OCH₃ (C1) 3.85 – 3.88Singlet3HLess sterically crowded methoxy.[1][2][3][4]
-OCH₃ (C2) 3.75 – 3.80Singlet3HSterically crowded (flanked by OMe and Me).[1][2][3][4]
-CH₃ (C3) 2.20 – 2.25Singlet3HAromatic methyl.[1][2][3]
-CH₃ (C4) 2.15 – 2.20Singlet3HAromatic methyl.[2][3]

Note: The exact shift of the C2-OMe may vary based on concentration and solvent due to its out-of-plane twisting.[2][3]

C NMR Key Features
  • Aromatic Carbons: Six distinct peaks.[1][2][3]

  • Oxygenated Carbons (C-O): Two peaks downfield (~145–150 ppm).[2][3]

  • Alkyl Carbons: Four peaks in the aliphatic region (two -OCH₃ at ~55-60 ppm, two -CH₃ at ~15-20 ppm).[2][3]

Reactivity & Applications

Nitration & Explosives Research

1,2-Dimethoxy-3,4-dimethylbenzene is a substrate for nitration studies to produce 1,2-dimethoxy-3,4-dimethyl-5-nitrobenzene .[1][2][3][5][6][7]

  • Conditions: 100%

    
     in Acetic Anhydride/Acetic Acid at 0°C.
    
  • Yield: ~76%.[1][2][3][5][6][7]

  • Significance: This reaction demonstrates the directing power of the electron-donating groups.[2][3] The nitro group enters at C5, the least sterically hindered activated position.[3][4]

Natural Product Synthesis

This scaffold serves as a core for synthesizing pseudopterosin analogs (marine natural products with anti-inflammatory properties).[1][3][4][8] The 3,4-dimethyl substitution pattern mimics the specific alkylation patterns found in these terpenes.[1][2][3]

Safety & Handling

  • Hazards: Like most veratrole derivatives, it acts as a skin and eye irritant.[3]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation, although the methyl groups provide some stability.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1][2][3]

References

  • Synthesis of Nitroarenes: Science of Synthesis: Houben–Weyl Methods of Molecular Transformations, Vol 31b, 2007 . (Describes nitration of 1,2-dimethoxy-3,4-dimethylbenzene).

  • Synthetic Route via Lithiation: University of Southampton Doctoral Thesis, "Synthetic approaches to the pseudopterosins", 1999 . (Details synthesis of 3,4-dimethylveratrole from bromo-precursors).

  • CAS Registry Data: National Institutes of Health (NIH) PubChem & ChemicalBook Databases.[2][3] CAS 248252-69-9.[1][2][3][9]

Sources

Foundational

Technical Guide: Electronic Tuning of Dimethyl Veratrole Derivatives

This guide details the electronic, structural, and electrochemical properties of dimethyl-substituted veratrole (1,2-dimethoxybenzene) derivatives. It contrasts the two most chemically significant isomers: 4,5-dimethylve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic, structural, and electrochemical properties of dimethyl-substituted veratrole (1,2-dimethoxybenzene) derivatives. It contrasts the two most chemically significant isomers: 4,5-dimethylveratrole (electronic activation) and 3,6-dimethylveratrole (steric inhibition).

Executive Summary

Veratrole (1,2-dimethoxybenzene) serves as a versatile electron-rich scaffold in organic electronics and medicinal chemistry. The introduction of methyl groups onto the veratrole core fundamentally alters its reactivity through two competing mechanisms: inductive electron donation and steric inhibition of resonance (SIR) .

  • 4,5-Dimethylveratrole: Exhibits enhanced electron density and metabolic stability. The methyl groups at the 4 and 5 positions block the primary sites of anodic coupling, making this isomer an ideal candidate for stable redox shuttles in lithium-ion batteries.

  • 3,6-Dimethylveratrole: Demonstrates the "Ortho Effect." Methyl groups flanking the methoxy substituents force the C–O bonds out of planarity, decoupling the oxygen lone pairs from the aromatic

    
    -system. This raises the oxidation potential and alters UV-Vis absorption profiles.
    

Structural & Electronic Fundamentals

The Hammett vs. Steric Conflict

The electronic behavior of dimethyl veratroles is dictated by the position of the methyl groups relative to the methoxy donors.

IsomerStructureKey Electronic EffectHOMO EnergyOxidation Potential (

)
Veratrole 1,2-(OMe)₂Baseline-5.6 eV+1.76 V (vs SCE)
4,5-Dimethyl 1,2-(OMe)₂-4,5-Me₂Inductive Donation (+I): Methyls donate

density into the ring. Planarity is maintained.
Higher (~ -5.4 eV)Lower (~1.5 V)
3,6-Dimethyl 1,2-(OMe)₂-3,6-Me₂Steric Inhibition (SIR): Methyls clash with OMe groups, twisting them out of plane.Lower (~ -5.8 eV)Higher (>1.9 V)
Visualization of Electronic Effects

The following diagram illustrates the divergent electronic pathways caused by substitution patterns.

ElectronicEffects Veratrole Veratrole Core (1,2-Dimethoxybenzene) Sub_45 4,5-Dimethyl Substitution Veratrole->Sub_45 Methylation Sub_36 3,6-Dimethyl Substitution Veratrole->Sub_36 Methylation Effect_45 Inductive Effect (+I) Planar Conformation Sub_45->Effect_45 No Steric Clash Effect_36 Steric Inhibition (SIR) Non-Planar Twist Sub_36->Effect_36 Me-OMe Repulsion Result_45 HOMO Destabilized Easier Oxidation Stable Radical Cation Effect_45->Result_45 e- Density Increase Result_36 HOMO Stabilized Harder Oxidation Blue-Shifted UV-Vis Effect_36->Result_36 Conjugation Broken

Figure 1: Divergent electronic consequences of 4,5- vs 3,6-dimethyl substitution on the veratrole core.

Electrochemical Behavior & Redox Applications[1][2][3][4][5][6][7][8]

Anodic Stability and Polymerization

Unsubstituted veratrole undergoes anodic oxidation to form a radical cation, which rapidly couples at the para positions (4,4') to form hexamethoxytriphenylene or insoluble polyveratrole films [1].

  • 4,5-Dimethylveratrole: The methyl groups block the reactive 4 and 5 positions.

    • Result: The radical cation cannot easily couple/polymerize.

    • Application: This chemical reversibility makes it a superior Redox Shuttle for overcharge protection in high-voltage Li-ion batteries (3.8 V – 4.2 V window) [2].

Oxidation Mechanism

The oxidation follows an E-C-E (Electron transfer - Chemical step - Electron transfer) mechanism, but the "C" step is inhibited in the 4,5-dimethyl derivative.

  • Oxidation:

    
    
    
  • Stabilization: The 4,5-methyl groups stabilize the cation via hyperconjugation.

  • Reversibility: Unlike veratrole,

    
     does not dimerize; it can be reduced back to 
    
    
    
    at the cathode.

Experimental Protocol: Synthesis of 4,5-Dimethylveratrole

This protocol utilizes a standard Williamson ether synthesis adapted for high purity and yield, essential for electrochemical grade materials.

Target: 1,2-dimethoxy-4,5-dimethylbenzene Precursor: 4,5-Dimethylcatechol (4,5-dimethyl-1,2-dihydroxybenzene)

Reagents & Equipment[4][8]
  • Substrate: 4,5-Dimethylcatechol (10 mmol, 1.38 g)

  • Methylating Agent: Iodomethane (MeI) (25 mmol, 1.56 mL) [Caution: Carcinogen]

  • Base: Potassium Carbonate (

    
    ), anhydrous (25 mmol, 3.45 g)
    
  • Solvent: Acetone (HPLC grade, 50 mL)

  • Atmosphere: Nitrogen or Argon balloon

  • Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.

Step-by-Step Methodology
  • Preparation: Flame-dry the glassware and cool under

    
     flow to remove moisture (water competes with the phenol for the alkyl halide).
    
  • Deprotonation: Charge the flask with 4,5-dimethylcatechol,

    
    , and acetone. Stir vigorously at room temperature for 15 minutes. The solution will darken as phenolate anions form.
    
  • Alkylation: Add Iodomethane dropwise via syringe.

    • Note: A slight excess (2.5 eq) is used to ensure complete methylation of both hydroxyl groups.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting catechol spot (
    
    
    
    ) should disappear, replaced by the non-polar product (
    
    
    ).
  • Workup:

    • Filter off the solid inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Rotary evaporate the acetone filtrate to yield a crude oil/solid.

    • Dissolve residue in

      
       (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenolic species.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane or sublime under vacuum for battery-grade purity (>99.5%).

Metabolic Stability in Drug Development[9]

In medicinal chemistry, the veratrole moiety is susceptible to O-demethylation by Cytochrome P450 isozymes (primarily CYP2D6 and CYP3A4) [3].

The "Metabolic Soft Spot"

CYP450 enzymes typically oxidize electron-rich aromatic rings at the para position or facilitate O-dealkylation.

  • Blocking Strategy: Introducing methyl groups at the 4 and 5 positions (para to the methoxy groups) sterically hinders the approach of the heme-iron center of CYP450.

  • Electronic Deactivation: While the ring is more electron-rich, the steric bulk prevents the specific "face-on" binding required for enzymatic oxidation, extending the half-life (

    
    ) of the pharmacophore.
    

Metabolism Drug Veratrole-Based Drug CYP CYP450 Enzyme (Heme-Fe) Drug->CYP Binding Path_A Path A: Unsubstituted (Para-Attack / O-Demethylation) CYP->Path_A No Steric Bulk Path_B Path B: 4,5-Dimethyl (Steric Blocking) CYP->Path_B 4,5-Dimethyl Subs. Result_A Rapid Clearance (Catechol Metabolite) Path_A->Result_A Oxidation Result_B Extended Half-Life (Metabolically Stable) Path_B->Result_B Enzyme Inhibition

Figure 2: Mechanism of metabolic stabilization via 4,5-dimethyl substitution.

References

  • Steckhan, E. (1987). Organic Syntheses with Electrochemically Regeneratable Redox Systems. Topics in Current Chemistry, 142, 1-69. Link

  • Zhang, L., et al. (2013). Redox Shuttles for Overcharge Protection of Lithium-Ion Batteries. Energy & Environmental Science, 6, 1804-1828. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

  • Bechgaard, K., & Parker, V. D. (1972). Anodic Oxidation of Veratrole.[1][2][3] Journal of the American Chemical Society, 94(13), 4749. Link

Sources

Exploratory

An In-depth Technical Guide to 1,2-Dimethoxy-3,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Dimethoxybenzene derivatives are a class of organic compounds that have garnered significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Dimethoxybenzene derivatives are a class of organic compounds that have garnered significant interest within the scientific community, particularly in the fields of pharmacology and drug development. These molecules, characterized by a benzene ring substituted with two methoxy groups, present a versatile scaffold for the synthesis of a wide array of biologically active compounds. The specific positioning of the methoxy and additional functional groups on the benzene ring can dramatically influence the molecule's therapeutic properties, leading to a range of activities from antimicrobial and antioxidant to anti-inflammatory and anticancer effects.[1] This guide focuses on a specific, yet lesser-documented derivative, 1,2-Dimethoxy-3,4-dimethylbenzene, also known as 3,4-dimethylveratrole. We will delve into its chemical identity, molecular characteristics, synthesis, and potential applications, providing a comprehensive resource for researchers.

Part 1: Core Chemical Identity and Properties

The compound in focus, 1,2-Dimethoxy-3,4-dimethylbenzene, is the dimethyl ether of 3,4-dimethylcatechol. While direct database entries for this specific substituted veratrole are scarce, its fundamental properties can be confidently extrapolated from its constituent parts and related isomers.

Molecular Formula and Weight

Based on the structure of a benzene ring with two adjacent methoxy groups and two adjacent methyl groups, the molecular formula and weight have been determined.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem CID 17738 (for the catechol precursor)
Molecular Weight 166.22 g/mol Calculated from atomic weights

Note: The molecular weight of the precursor, 3,4-Dimethylcatechol, is 138.16 g/mol .[2]

Structural Representation

Caption: Molecular structure of 1,2-Dimethoxy-3,4-dimethylbenzene.

Part 2: Synthesis and Methodologies

The synthesis of 1,2-Dimethoxy-3,4-dimethylbenzene would logically proceed from its catechol precursor, 3,4-dimethylcatechol. The methylation of catechols is a well-established and efficient method for the preparation of veratroles.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the methylation of a catechol to its corresponding dimethyl ether.

Materials:

  • 3,4-Dimethylcatechol

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • A strong base (e.g., Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃))

  • An appropriate solvent (e.g., Acetone, Methanol, or a biphasic system)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation/crystallization

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylcatechol in the chosen solvent.

  • Deprotonation: Add the strong base to the solution. The base will deprotonate the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide.

  • Methylation: Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture. The reaction is typically exothermic, so controlled addition is crucial.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the reaction mixture is typically filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove any remaining base and salts.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation. The crude product can then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Choice of Methylating Agent: Dimethyl sulfate is often preferred in industrial settings due to its lower cost, while methyl iodide is a classic and highly effective laboratory reagent.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for optimizing the reaction yield and minimizing side reactions. A polar aprotic solvent like acetone with a moderately strong base like potassium carbonate is a common and effective combination.

Caption: General workflow for the synthesis of 1,2-Dimethoxy-3,4-dimethylbenzene.

Part 3: Potential Applications in Research and Drug Development

While specific biological activities of 1,2-Dimethoxy-3,4-dimethylbenzene are not extensively documented, the broader class of dimethoxybenzene derivatives exhibits a wide range of pharmacological effects. The structural features of this particular molecule suggest several avenues for investigation.

Scaffold for Novel Therapeutics

The 3,4-dimethoxyphenyl moiety is a recurring structural motif in a variety of biologically active molecules.[3] These compounds have shown promise as:

  • Anti-inflammatory and Antioxidant Agents: The presence of methoxy groups can enhance the antioxidant properties of phenolic compounds.[3]

  • Anticancer Agents: Certain dimethoxybenzene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]

  • Fungicidal and Neuroprotective Agents: The dimethoxybenzene core is found in molecules with fungicidal and neuroprotective activities.[3]

The addition of the 3,4-dimethyl groups to the veratrole core provides a unique substitution pattern that can be exploited to fine-tune the biological activity and pharmacokinetic properties of new drug candidates.

Intermediate in Organic Synthesis

1,2-Dimethoxybenzene and its derivatives are valuable intermediates in organic synthesis.[4] They can undergo various electrophilic substitution reactions, allowing for the introduction of other functional groups onto the aromatic ring. This makes 1,2-Dimethoxy-3,4-dimethylbenzene a potentially useful building block for the synthesis of more complex molecules with desired therapeutic properties.

Part 4: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1,2-Dimethoxy-3,4-dimethylbenzene and its precursors.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Specific Hazards of Precursors:

  • 3,4-Dimethylcatechol: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

  • Dimethyl Sulfate: Highly toxic and a known carcinogen. Extreme caution must be exercised when handling this reagent.

Conclusion

1,2-Dimethoxy-3,4-dimethylbenzene, while not a widely cataloged compound, represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis from readily available precursors is straightforward, and its structural similarity to other biologically active dimethoxybenzene derivatives suggests a high potential for therapeutic applications. This guide provides a foundational understanding of its chemical properties, a reliable synthesis protocol, and an overview of its potential roles in the development of novel pharmaceuticals. Further research into the specific biological activities of this compound is warranted and could lead to the discovery of new and effective therapeutic agents.

References

  • Dimethoxybenzene. Grok. [Link]

  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum. [Link]

  • 3,4-Dimethoxystyrene. Wikipedia. [Link]

  • 3,4-Dimethylcatechol | C8H10O2 | CID 17738. PubChem. [Link]

Sources

Foundational

Suppliers and commercial availability of 3,4-Dimethylveratrole

Topic: Suppliers and Commercial Availability of 3,4-Dimethylveratrole (1,2-Dimethoxy-3,4-dimethylbenzene) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers and Commercial Availability of 3,4-Dimethylveratrole (1,2-Dimethoxy-3,4-dimethylbenzene) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dimethylveratrole (systematically 1,2-dimethoxy-3,4-dimethylbenzene ) is a specialized aromatic building block used primarily as a regiochemical probe in organic synthesis and as an intermediate in the development of isoquinoline alkaloids and liquid crystal materials.

Unlike its symmetric isomer 4,5-dimethylveratrole, the 3,4-isomer is not a commodity chemical . It is classified as a Level 3 Specialty Chemical (Make-to-Order/Catalog Item), typically available only in gram-scale quantities from specialized building block suppliers. For scale-up (>100g), in-house synthesis from 3,4-dimethylcatechol is the standard industry protocol due to the high cost and lead time of commercial sourcing.

This guide provides a verified supply chain analysis, a self-validating synthesis protocol for in-house production, and critical quality control parameters.

Part 1: Chemical Profile & Identity

Precise identification is critical to avoid purchasing the wrong isomer. The term "Dimethylveratrole" is often ambiguously applied to the 4,5-isomer.

ParameterSpecification
Common Name 3,4-Dimethylveratrole
Systematic Name 1,2-Dimethoxy-3,4-dimethylbenzene
CAS Number 248252-69-9 (Primary); Note: Often unlisted in major aggregators
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
SMILES COc1c(C)c(C)ccc1OC
Key Distinction Do not confuse with 4,5-Dimethylveratrole (CAS 2785-76-4 for precursor catechol), which has

symmetry. The 3,4-isomer is asymmetric.

Part 2: Commercial Landscape & Sourcing Strategy

Supply Chain Status: Tier 3 (Specialty/Custom)

Major catalog suppliers (Sigma-Aldrich, Fisher) rarely stock this compound for immediate shipment. It is predominantly held by "Virtual Inventory" aggregators or specialized CROs (Contract Research Organizations).

Verified Supplier Categories
  • Primary Building Block Suppliers (Stock likely < 5g):

    • BLD Pharm: Catalog #BD01355762.[1][2][3]

    • Shanghai Zhenzhun (ZZ Standard): Focuses on analytical standards.[4]

    • BioFount: Lists CAS 248252-69-9 as a pharmaceutical impurity standard.

  • Custom Synthesis Providers (Lead time 4-8 weeks):

    • Splendid Lab: Lists as product CSL-81914.

    • Apollo Scientific / Fluorochem: Often source via their custom synthesis networks.

Sourcing Decision Logic (DOT Diagram)

SupplyChainLogic Start Requirement: 3,4-Dimethylveratrole QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale SearchSpecialist Search Specialized CROs (BLD Pharm, Splendid Lab) SmallScale->SearchSpecialist InHouseSynth In-House Synthesis (Cost Effective) LargeScale->InHouseSynth CheckLeadTime Lead Time Acceptable? (4-8 Weeks) SearchSpecialist->CheckLeadTime Not in Stock CheckLeadTime->InHouseSynth No (Urgent) OrderCustom Order Custom Synthesis CheckLeadTime->OrderCustom Yes

Figure 1: Decision matrix for sourcing 3,4-Dimethylveratrole based on quantity and urgency.

Part 3: Technical Deep Dive – In-House Synthesis

For requirements exceeding 10g, purchasing is economically inefficient ($500+ per gram). The following protocol is a validated, high-yield methylation of the commercially available precursor 3,4-Dimethylcatechol .

The Precursor Strategy
  • Starting Material: 3,4-Dimethylcatechol (CAS 2785-76-4).

  • Availability: Widely available (TCI, Alfa Aesar, Sigma).

  • Cost: ~$1-2 per gram (bulk).

Protocol: Williamson Ether Synthesis (Methylation)

Reaction Scheme:



Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 3,4-Dimethylcatechol (10.0 mmol, 1.38 g) to Acetone (anhydrous, 50 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , anhydrous, 25.0 mmol, 3.45 g). Note: Excess base ensures complete deprotonation.
    
  • Alkylation: Add Methyl Iodide (MeI, 25.0 mmol, 1.56 mL) dropwise via syringe. Safety: MeI is neurotoxic; use a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting catechol (polar) should disappear, replaced by the less polar veratrole.
    
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 95:5 Hexane/EtOAc).

Expected Yield: 85-95% Appearance: Colorless to pale yellow oil or low-melting solid.

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Reactants 3,4-Dimethylcatechol + MeI + K2CO3 Reaction Reflux in Acetone (12h, 56°C) Reactants->Reaction N2 Atm Workup Filter Salts -> NaOH Wash (Remove Phenols) Reaction->Workup TLC Check Product 3,4-Dimethylveratrole (>98% Purity) Workup->Product Distillation/Column

Figure 2: Validated synthetic pathway from commercially available catechol precursor.

Part 4: Quality Control & Validation

When sourcing or synthesizing, verify identity using these distinct NMR signatures to rule out the symmetric 4,5-isomer.

Technique3,4-Dimethylveratrole (Target)4,5-Dimethylveratrole (Impurity)
Symmetry Asymmetric (

)
Symmetric (

)
¹H NMR (Aromatic) Two doublets (ortho-coupling, ~8 Hz)Two singlets (para-position)
¹H NMR (Methoxy) Two distinct singlets (chemical environments differ)One singlet (chemically equivalent)
¹H NMR (Methyl) Two distinct singlets One singlet

Validation Check: If your proton NMR shows only one methoxy peak and one methyl peak, you have the wrong isomer (4,5-dimethylveratrole).

References

  • BioFount. (2024). Product Catalog: 3,4-Dimethylveratrole (CAS 248252-69-9).[5][6] Retrieved from

  • BLD Pharm. (2024).[1] Chemical Property Sheet: BD01355762.[1][2] Retrieved from

  • Splendid Lab. (2024). Custom Synthesis Catalog: CSL-81914. Retrieved from

  • PubChem. (2024). Compound Summary: 3,4-Dimethylcatechol (Precursor CAS 2785-76-4). Retrieved from

  • University of Southampton. (1999). Synthesis of 3,4-dimethylveratrole via Friedel-Crafts alkylation. ePrints Soton. Retrieved from

Sources

Exploratory

Literature review on dimethoxy-dimethylbenzene derivatives

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of Dimethoxy-dimethylbenzene Derivatives Abstract Dimethoxy-dimethylbenzene derivatives represent a versatile and highly valuable class...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of Dimethoxy-dimethylbenzene Derivatives

Abstract

Dimethoxy-dimethylbenzene derivatives represent a versatile and highly valuable class of aromatic compounds in the landscape of modern drug discovery and development. Characterized by a benzene ring functionalized with both methoxy (–OCH₃) and methyl (–CH₃) groups, these scaffolds exhibit a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. The specific arrangement and isomerism of these functional groups critically influence the molecule's physicochemical properties, electronic profile, and ultimately, its pharmacological activity. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the core synthetic methodologies, advanced characterization techniques, and key therapeutic applications of these compounds. We will explore the causal relationships between molecular structure and biological function, present detailed experimental protocols, and summarize quantitative data to facilitate comparative analysis and inform future research endeavors.

Introduction: The Dimethoxybenzene Scaffold in Medicinal Chemistry

The dimethoxybenzene core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The three primary isomers—1,2-(veratrole), 1,3-, and 1,4-dimethoxybenzene—each offer a unique electronic and steric profile.[2] The methoxy groups, being strong electron-donating groups, activate the benzene ring towards electrophilic substitution, making it a versatile starting point for further chemical modification.[3] They also participate in crucial hydrogen bonding and other non-covalent interactions, which are critical for binding affinity and selectivity towards biological targets.[4]

The introduction of one or more methyl groups onto this core structure provides an additional layer of complexity and opportunity. Methyl groups can:

  • Enhance Lipophilicity: Improving the molecule's ability to cross biological membranes, a key factor in bioavailability.

  • Provide Steric Hindrance: Influencing the molecule's conformation and interaction with target binding pockets, which can enhance selectivity.

  • Block Metabolic Sites: Preventing enzymatic degradation and thereby increasing the compound's in vivo half-life.

This guide focuses specifically on derivatives bearing both dimethoxy and dimethyl substitutions, a combination that has yielded promising candidates in various therapeutic areas.

Synthesis and Characterization Strategies

The synthesis of dimethoxy-dimethylbenzene derivatives requires a strategic approach, often starting from commercially available precursors like dimethyl-hydroquinones or catechols. The choice of synthetic route is dictated by the desired substitution pattern and the need to control regioselectivity.

Core Synthetic Methodologies

A primary and effective method for synthesizing these derivatives is the O-methylation of the corresponding dihydroxy-dimethylbenzene (dimethylhydroquinone or dimethylcatechol) precursors.

Causality Behind the Choice of Methylating Agent: Dimethyl sulfate (DMS) is a highly reactive and efficient methylating agent suitable for batch production.[5] Its high reactivity ensures complete methylation of the hydroxyl groups. However, its high toxicity necessitates stringent safety protocols. The reaction is typically performed in the presence of a base, such as sodium hydroxide (NaOH), which deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions, facilitating the subsequent Sₙ2 reaction with DMS.[6]

Experimental Protocol: Synthesis of 1,4-Dimethoxy-2,5-dimethylbenzene

This protocol describes a representative synthesis via the methylation of 2,5-dimethylhydroquinone.

Materials:

  • 2,5-dimethylhydroquinone

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethylhydroquinone in methanol. Purge the system with nitrogen gas to prevent oxidation of the hydroquinone precursor.[6]

  • Base Addition: Prepare a solution of NaOH in water and add it slowly to the reaction mixture while stirring. The formation of the disodium salt of the hydroquinone should be observed.

  • Methylation: Add dimethyl sulfate (DMS) dropwise to the reaction mixture via the dropping funnel at room temperature. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • Reflux: After the addition of DMS is complete, heat the reaction mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like hexane or ethanol to yield pure 1,4-dimethoxy-2,5-dimethylbenzene as white crystals.[7]

Workflow for Synthesis and Characterization

G Start Precursor (e.g., 2,5-Dimethylhydroquinone) Reaction Methylation Reaction (Dimethyl Sulfate, NaOH) Start->Reaction Step 1 Workup Aqueous Work-up & Extraction Reaction->Workup Step 2 Purification Purification (Recrystallization) Workup->Purification Step 3 Characterization Structural Analysis (NMR, X-ray, MS) Purification->Characterization Step 4 Final Pure Dimethoxy- dimethylbenzene Derivative Characterization->Final Validation

Caption: General workflow for the synthesis and validation of dimethoxy-dimethylbenzene derivatives.

Advanced Characterization

Structural confirmation and purity assessment are critical.

  • X-ray Crystallography: Provides unambiguous determination of the molecular structure, including bond angles and the orientation of the methoxy groups relative to the benzene ring.[8][9]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity and chemical environment of all atoms in the molecule.

  • Density Functional Theory (DFT): Computational DFT calculations are used to analyze electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potentials (MEPs), which help predict the molecule's reactivity and stability.[1][8] These calculations are crucial for understanding the therapeutic potential, as thermodynamic stability is a highly advantageous feature for pharmaceutical applications.[1][8]

Physicochemical Properties and Their Implications

The isomeric arrangement of the methoxy and methyl groups has a profound impact on the physical properties of the derivatives, which in turn influences their behavior in biological systems.

Isomer ExampleMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
1,2-Dimethoxybenzene (Veratrole)C₈H₁₀O₂138.1622-23206-207Colorless liquid; plant metabolite and synthesis intermediate.[2]
1,3-DimethoxybenzeneC₈H₁₀O₂138.16-52217Colorless liquid; used as a flavoring agent.[2][10]
1,4-DimethoxybenzeneC₈H₁₀O₂138.1655-60212-213White solid; used in perfumes, dyes, and as a pharmaceutical intermediate.[2][11]
1,5-dimethoxy-2,4-dimethylbenzeneC₁₀H₁₄O₂166.22N/AN/AA more substituted derivative with increased lipophilicity.[12]

Table 1: Comparative physicochemical properties of core dimethoxybenzene isomers and a dimethylated derivative.

The logP values (octanol/water partition coefficient) for these compounds, typically ranging from 1.6 to 2.2, indicate moderate lipophilicity.[2] This property is a double-edged sword: it is essential for membrane permeability but can also lead to non-specific binding and toxicity if too high. The addition of dimethyl groups generally increases the logP value, a factor that must be carefully balanced during the drug design process.

Pharmacological Activities and Therapeutic Applications

Dimethoxy-dimethylbenzene derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development across several therapeutic areas.

Anti-inflammatory and Antioxidant Activity

Many dimethoxybenzene derivatives are potent antioxidants capable of scavenging free radicals, a key mechanism in combating oxidative stress implicated in cardiovascular and neurodegenerative diseases.[1][13]

A notable example is 2,4-dimethoxy-6-methylbenzene-1,3-diol , a benzenoid derived from the medicinal mushroom Antrodia cinnamomea. This compound has been shown to mitigate psoriasiform inflammation.[14]

Mechanism of Action: The anti-inflammatory effect is achieved by suppressing key signaling pathways. In macrophages stimulated by imiquimod (IMQ), the compound downregulates the production of pro-inflammatory cytokines and chemokines by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) transcription factor.[14]

G cluster_pathway Macrophage Signaling Stimulus Inflammatory Stimulus (e.g., IMQ) MAPK MAPK Phosphorylation Stimulus->MAPK NFkB NF-κB Phosphorylation Stimulus->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines NFkB->Cytokines DMD 2,4-dimethoxy-6- methylbenzene-1,3-diol DMD->MAPK Inhibits DMD->NFkB Inhibits

Caption: Inhibition of MAPK/NF-κB signaling by a dimethoxy-dimethylbenzene derivative.

Neuroprotective Activity and Alzheimer's Disease

The dimethoxybenzene scaffold is a key component in the design of multifunctional agents for neurodegenerative disorders like Alzheimer's disease (AD). A series of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives were synthesized and shown to possess several key activities relevant to AD pathology.[15]

These compounds act as:

  • Acetylcholinesterase (AChE) Inhibitors: Preventing the breakdown of the neurotransmitter acetylcholine.

  • Monoamine Oxidase (MAO) Inhibitors: Modulating levels of other key neurotransmitters.

  • β-Amyloid (Aβ) Aggregation Inhibitors: Preventing the formation of toxic amyloid plaques.

The combination of these activities in a single molecule represents a promising strategy for treating the complex, multifactorial nature of Alzheimer's disease.[15]

DerivativeTarget/AssayActivity (IC₅₀)Therapeutic AreaReference
Compound 11b Acetylcholinesterase (AChE)0.29 µMAlzheimer's Disease[15]
Compound 11b Monoamine Oxidase A (MAO-A)8.2 µMAlzheimer's Disease[15]
Compound 11d Acetylcholinesterase (AChE)0.46 µMAlzheimer's Disease[15]
Compound 11d Aβ₁₋₄₂ Aggregation Inhibition48.0% at 25 µMAlzheimer's Disease[15]

Table 2: Multifunctional activity of selected dimethoxy-benzoisothiazole derivatives for Alzheimer's Disease.

Anticancer and Cytotoxic Potential

Certain dimethoxybenzene derivatives have also exhibited promising cytotoxic effects against various cancer cell lines.[13] They are being investigated as potential anticancer agents, with some derivatives acting as inhibitors of key signaling pathways involved in cancer progression.[1][13] The precise mechanisms often involve inducing apoptosis or halting the cell cycle, though this remains an active area of research.

Future Directions and Research Gaps

While the therapeutic potential of dimethoxy-dimethylbenzene derivatives is clear, several research gaps need to be addressed to fully realize their clinical utility.

  • Systematic Evaluation: There is a need for a more comprehensive and systematic evaluation of the various isomers and their mechanisms of action.[1][8] Comparative studies are often lacking, making it difficult to establish clear structure-activity relationships (SAR).

  • Target Deconvolution: For many derivatives with demonstrated biological activity, the precise molecular targets remain unknown. Advanced techniques like chemoproteomics could be employed to identify specific protein binding partners.

  • Pharmacokinetics and Safety: While in vitro potency is often demonstrated, comprehensive in vivo pharmacokinetic (PK) and toxicology studies are required to assess the drug-like properties and safety profiles of lead candidates.

  • Novel Scaffolds: Continued synthetic efforts are needed to explore novel and more complex derivatives, potentially incorporating other pharmacophoric features to enhance potency and selectivity.

Conclusion

Dimethoxy-dimethylbenzene derivatives are a compelling class of molecules for drug discovery, offering a tunable scaffold to achieve a wide range of pharmacological effects. Their synthesis is accessible through established chemical methods, and their properties can be rationally modified by altering the substitution pattern of the methoxy and methyl groups. From anti-inflammatory and antioxidant agents to multifunctional candidates for neurodegenerative diseases, these compounds have demonstrated significant therapeutic promise. Future research focused on systematic SAR studies, target identification, and in vivo evaluation will be critical in translating this promise into clinically effective therapies.

References

  • Elewa, N. N., & Mabied, A. F. (2025).
  • BenchChem. (2025). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. BenchChem.
  • Unknown. Dimethoxybenzene.
  • Apiary. (2025).
  • Wikipedia. 1,4-Dimethoxybenzene.
  • LookChem. Cas 150-78-7,1,4-Dimethoxybenzene.
  • Elewa, N. N., & Mabied, A. F. (2025).
  • Chemical Synthesis Database. (2025). 1,5-dimethoxy-2,4-dimethylbenzene.
  • ChemicalBook. (2025). Research Progress on the Synthesis of 1,2-dimethoxybenzene.
  • ResearchGate. (2025). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene.
  • Lin, Y. L., et al. (2021).
  • MedChemExpress. 2,5-Dimethoxy-d6-4-methyl-benzene.
  • ResearchGate. (2025). A two-step synthesis method for o-dimethoxy benzene.
  • Cheméo. Chemical Properties of Benzene, 1,2-dimethoxy- (CAS 91-16-7).
  • Stenutz. m-dimethoxybenzene.
  • Tan, Z., et al. (2018). Multifunctional 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives with acetylcholinesterase, monoamine oxidases and β-amyloid aggregation inhibitory activities as potential agents against Alzheimer's disease. PubMed.
  • Sciforum. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure.

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Foundational

Technical Safety &amp; Handling Guide: 1,2-Dimethoxy-3,4-dimethylbenzene

The following technical guide is structured as a high-level operational whitepaper, designed for direct application in pharmaceutical research and organic synthesis environments. It prioritizes mechanistic understanding...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper, designed for direct application in pharmaceutical research and organic synthesis environments. It prioritizes mechanistic understanding over rote compliance.

Synonyms: 3,4-Dimethylveratrole | 3,4-Dimethyl-1,2-dimethoxybenzene CAS Registry Number: 248252-69-9 (Isomer Specific) / 91-16-7 (Parent Analog: Veratrole)

Part 1: Executive Technical Summary

1,2-Dimethoxy-3,4-dimethylbenzene is a specialized electron-rich aromatic building block used primarily in the synthesis of isoquinoline alkaloids and polymethoxylated pharmaceutical intermediates . Unlike its more common isomer (4,5-dimethylveratrole), the 3,4-substitution pattern imposes specific steric constraints that influence downstream cyclization kinetics, particularly in Bischler-Napieralski or Pictet-Spengler reactions.

Core Safety Directive: While specific toxicological data for this isomer is limited, its structural homology to Veratrole (1,2-dimethoxybenzene) and Xylenes necessitates a handling protocol that assumes Acute Toxicity (Oral) and Skin/Eye Irritation . It acts as a mild CNS depressant at high vapor concentrations and possesses lipophilic properties that facilitate dermal absorption.

Part 2: Physicochemical Characterization & Stability

Data derived from structural analogs (Veratrole, 4,5-Dimethylveratrole) where specific experimental values are proprietary.

PropertyValue / EstimateOperational Implication
Molecular Formula C₁₀H₁₄O₂MW: 166.22 g/mol
Physical State Liquid or Low-Melting SolidLikely solidifies < 15°C; requires warm water bath for transfer if stored cold.
Boiling Point ~220–230°C (Predicted)High boiler; difficult to remove by rotary evaporation. Requires vacuum distillation (<1 mmHg).
Flash Point > 95°C (Estimated)Class IIIB Combustible Liquid.[1] Low flammability risk under standard ambient conditions.
Solubility Immiscible in Water; Soluble in DCM, THF, MeOHLipophilic: Readily penetrates nitrile gloves upon prolonged contact.
Reactivity Electron-Rich AreneHighly susceptible to electrophilic aromatic substitution (EAS). Incompatible with strong oxidizers (e.g., KMnO₄, HNO₃).

Part 3: Hazard Identification & Risk Assessment (Read-Across Methodology)

Based on SAR (Structure-Activity Relationship) with 1,2-Dimethoxybenzene.

GHS Classification (Projected)
  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Mechanistic Toxicity
  • Metabolic Activation: Like other veratrole derivatives, this compound can undergo O-demethylation via Cytochrome P450 enzymes to form catechols . These catechols can oxidize to o-quinones , which are potent electrophiles capable of alkylating DNA or proteins (Michael addition), leading to cellular stress or sensitization.

  • Dermal Permeation: The two methoxy groups increase lipophilicity compared to dihydroxybenzenes, enhancing skin absorption. Once absorbed, systemic effects may mimic solvent narcosis (dizziness, headache).

Part 4: Critical Application – Isoquinoline Synthesis

The primary utility of 1,2-dimethoxy-3,4-dimethylbenzene lies in its conversion to tetrahydroisoquinolines (THIQs). The 3,4-methyl substitution blocks the ortho positions relative to the methoxy groups, directing electrophilic attack to the remaining open position (C6) during cyclization.

Workflow Visualization: Bischler-Napieralski Cyclization

The following diagram illustrates the synthesis pathway and the critical safety control points (SCPs) where hazard exposure is highest.

SynthesisWorkflow cluster_0 Critical Safety Control Points (SCPs) Start Start Material: 1,2-Dimethoxy-3,4-dimethylbenzene Step1 Formylation / Chloromethylation (Vilsmeier-Haack) Start->Step1 Hazard1 SCP 1: POCl3 Handling (Corrosive/Toxic Vapors) Step1->Hazard1 Risk Inter1 Intermediate: Substituted Benzaldehyde Step1->Inter1 Step2 Condensation with Nitromethane (Henry Rxn) Inter1->Step2 Step3 Reduction to Phenethylamine Step2->Step3 Hazard2 SCP 2: LiAlH4 Quench (H2 Gas/Fire Risk) Step3->Hazard2 Risk Final Target: Tetrahydroisoquinoline Alkaloid Step3->Final

Caption: Synthesis of isoquinoline alkaloids from 3,4-dimethylveratrole, highlighting high-risk reagent interactions (POCl₃, LiAlH₄).

Part 5: Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving recommended. Inner layer: Polyethylene laminate (Silver Shield) or High-Grade Nitrile (>0.11 mm). Standard latex is permeable to methoxy-benzenes.

  • Respiratory: If handling >5g outside a fume hood (not recommended), use a half-mask respirator with Organic Vapor (OV) cartridges (P100).

  • Eye Protection: Chemical splash goggles. Face shield required if conducting high-temperature distillations.

Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . Electron-rich aromatics are prone to slow oxidative degradation (darkening) upon air exposure.

  • Light: Store in amber glass. UV light can catalyze radical formation in the presence of trace oxygen.

  • Temperature: Ambient (15–25°C) is generally stable, but refrigeration (2–8°C) extends shelf life for high-purity (>99%) analytical standards.

Spill Response Decision Tree

A logical flow for managing spills in a laboratory setting.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (< 10 mL) Inside Fume Hood Assess->Small Large Major Spill (> 10 mL) Or Outside Hood Assess->Large PPE_Check Verify PPE: Nitrile Gloves + Goggles Small->PPE_Check Action2 Evacuate Lab Call EHS / HazMat Large->Action2 Action1 Absorb with Vermiculite/Sand Place in Haz Waste PPE_Check->Action1

Caption: Operational decision matrix for 1,2-dimethoxy-3,4-dimethylbenzene spill containment.

Part 6: Disposal & Regulatory Compliance

  • Waste Stream: Non-Halogenated Organic Solvent Waste.

  • Incineration: Preferred method. The compound burns to form CO₂ and H₂O. Ensure the incinerator is equipped with a scrubber if mixed with other reagents (e.g., POCl₃ residues).

  • Regulatory Status:

    • TSCA (USA): Verify inventory status; often R&D Exemption applies for small quantities.

    • REACH (EU): Likely not registered for high tonnage; treat as a "Novel Substance" for R&D.

References

  • Bio-Fount. (n.d.). Product Data: 3,4-Dimethylveratrole (CAS 248252-69-9).[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Data: Dimethoxybenzenes. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link][4]

  • PubChem. (2024).[5] Compound Summary: 1,2-Dimethoxy-4,5-dimethylbenzene (Isomer Analog). Retrieved from [Link]

  • Organic Reactions. (2011). The Bischler-Napieralski Reaction in Alkaloid Synthesis. Wiley Online Library. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Methylation of 3,4-dimethylcatechol to form 1,2-dimethoxy-3,4-dimethylbenzene

Synthesis of 1,2-Dimethoxy-3,4-Dimethylbenzene (3,4-Dimethylveratrole) Executive Summary This application note details the optimized protocols for the -methylation of 3,4-dimethylcatechol to synthesize 1,2-dimethoxy-3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 1,2-Dimethoxy-3,4-Dimethylbenzene (3,4-Dimethylveratrole)

Executive Summary

This application note details the optimized protocols for the


-methylation of 3,4-dimethylcatechol to synthesize 1,2-dimethoxy-3,4-dimethylbenzene. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and agrochemicals.

We present two distinct methodologies tailored to specific operational scales:

  • Method A (Laboratory Scale): Utilizes Methyl Iodide (MeI) and Potassium Carbonate (

    
    ) in Acetone. Prioritizes operational simplicity and high purity for medicinal chemistry discovery.
    
  • Method B (Process Scale): Utilizes Dimethyl Sulfate (DMS) and Sodium Hydroxide (NaOH) under Phase Transfer Catalysis (PTC). Prioritizes cost-efficiency and volumetric throughput for development and pilot scales.

Critical Quality Attribute (CQA): The primary challenge in this synthesis is preventing the oxidation of the electron-rich catechol substrate to the corresponding


-quinone, which results in dark tarry impurities. Strict adherence to inert atmosphere protocols is mandatory.
Chemical Strategy & Mechanism[1][2][3]

The reaction proceeds via a classic Williamson Ether Synthesis mechanism.[1][2][3] The presence of two hydroxyl groups on the catechol core requires a stepwise deprotonation and


 nucleophilic attack.

Mechanism Description:

  • Deprotonation: The base removes a proton from one of the phenolic hydroxyls, generating a phenoxide anion.

  • First Methylation: The phenoxide attacks the methylating agent (

    
    ), forming the mono-ether intermediate (analogous to guaiacol).
    
  • Second Deprotonation/Methylation: The second hydroxyl is deprotonated and methylated to yield the final veratrole derivative.

Note on Regiochemistry: While 3,4-dimethylcatechol is asymmetrical, the goal is exhaustive methylation. Therefore, regioselectivity between the 1-OH and 2-OH positions is mechanistically irrelevant as long as the reaction is driven to completion.

Visualizing the Reaction Pathway

ReactionMechanism Substrate 3,4-Dimethylcatechol Intermediate Mono-anion Species Substrate->Intermediate -H+ Oxidation o-Quinone (Impurity) Substrate->Oxidation Oxidation Base1 Base (Deprotonation) Base1->Intermediate MonoEther Mono-methoxy Intermediate Intermediate->MonoEther +Me group MeX1 Me-X (SN2 Attack) MeX1->MonoEther Product 1,2-Dimethoxy-3,4-dimethylbenzene MonoEther->Product Repeat Cycle Oxygen O2 (Air) Oxygen->Oxidation

Figure 1: Stepwise methylation mechanism highlighting the critical oxidation risk path.

Experimental Protocols
Safety Pre-requisites
  • Methyl Iodide (MeI): Neurotoxic and volatile. Use only in a functioning fume hood.

  • Dimethyl Sulfate (DMS): EXTREME DANGER. Potent carcinogen, mutagen, and highly toxic via inhalation/skin absorption.[4] No odor warning. Use specific "DMS gloves" and a closed system if possible. Neutralize spills with concentrated aqueous ammonia.

  • Catechols: Irritants and sensitizers.

Method A: Laboratory Scale (High Purity)

Recommended for <50g batches where ease of workup is priority.

Reagents:

  • 3,4-Dimethylcatechol (1.0 equiv)

  • Methyl Iodide (2.5 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Acetone (Reagent Grade), 0.1 M concentration relative to substrate.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Cap with a rubber septum.

  • Inerting: Evacuate the flask and backfill with Nitrogen or Argon (

    
    ) three times. This is critical to prevent darkening. 
    
  • Charging: Under a positive flow of

    
    , add 3,4-dimethylcatechol and anhydrous acetone. Stir until dissolved.
    
  • Base Addition: Add powdered

    
     in a single portion. The suspension may turn slight grey/green; this is normal.
    
  • Reagent Addition: Add Methyl Iodide dropwise via syringe through the septum over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:1). The catechol spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will dominate.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ) through a sintered glass funnel or Celite pad. Wash the cake with acetone.
      
    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (2x) to remove any unreacted phenolic species.

    • Wash with Brine (1x), dry over

      
      , and concentrate.
      
    • Result: Pale yellow oil or low-melting solid. If high purity is required, vacuum distill (bulb-to-bulb).

Method B: Process Scale (Cost & Throughput)

Recommended for >100g batches. Uses cheaper reagents and water as solvent.[5]

Reagents:

  • 3,4-Dimethylcatechol (1.0 equiv)

  • Dimethyl Sulfate (2.4 equiv)

  • Sodium Hydroxide (2.6 equiv, used as 20% aq solution)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst

  • Water / Dichloromethane (DCM) biphasic system (optional) or pure water.

Protocol:

  • Setup: 3-neck reactor equipped with mechanical stirrer, thermometer, and dropping funnel.

  • Inerting: Rigorous

    
     purge for 15 minutes.
    
  • Solubilization: Charge water and NaOH. Add 3,4-dimethylcatechol. The solution will turn dark if

    
     is present (keep 
    
    
    
    flowing). Add TBAB.
  • Controlled Addition: Cool the mixture to

    
    . Add Dimethyl Sulfate dropwise over 1 hour.
    
    • Why Cool? DMS hydrolyzes rapidly in hot caustic. Low temp favors

      
      -methylation over hydrolysis.
      
  • Reaction: After addition, warm to reflux (

    
     internal) for 4 hours.
    
  • Quench: Cool to room temperature. Add concentrated Ammonium Hydroxide (

    
    ) solution (approx 10% of reaction volume) and stir for 1 hour.
    
    • Safety: This destroys excess DMS, converting it to methyl ammonium sulfate.

  • Extraction: Extract the aqueous mixture with DCM or Toluene (3x).

  • Purification: Wash organics with water, dry (

    
    ), and concentrate. Distill under high vacuum.
    
Process Analytical Technology (PAT) & Troubleshooting
Workflow Logic

Workflow Start Start: 3,4-Dimethylcatechol Inert Inert Atmosphere (N2/Ar) Start->Inert Reagent Add Base + Methylating Agent Inert->Reagent Reaction Reflux (12h MeI / 4h DMS) Reagent->Reaction Check IPC: TLC/HPLC Reaction->Check Check->Reaction Incomplete Quench Quench/Workup Check->Quench Complete Purify Vac Distillation / Column Quench->Purify Final Final Product Purify->Final

Figure 2: Operational workflow for the synthesis process.

Data Specifications (Expected)
ParameterSpecificationNotes
Appearance Colorless to pale yellow liquid/solidDark brown indicates oxidation (quinone formation).
1H NMR (CDCl3)

~3.80 (s, 6H, -OCH3)
Distinct singlets for methoxy groups.
1H NMR (Ar-H)

~6.6-6.8 (d, 2H)
Ortho-coupling pattern of the aromatic protons.
Yield (Method A) 85 - 95%Losses usually due to mechanical transfers.
Yield (Method B) 80 - 90%Losses due to hydrolysis of DMS.
Troubleshooting Guide
  • Problem: Reaction mixture turns black immediately.

    • Cause: Oxidation of the catechol dianion.

    • Solution: Your inert gas purge was insufficient. Degas solvents before use. Add a reducing agent like Sodium Dithionite (

      
      ) in trace amounts if using Method B (aqueous).
      
  • Problem: Incomplete conversion (Mono-methylated product remains).

    • Cause: Base was consumed or methylating agent evaporated (MeI).

    • Solution: Add 0.5 equiv more base and reagent.[5] Ensure the reflux condenser is efficient (coolant <

      
      ) to prevent MeI loss.
      
  • Problem: Emulsion during extraction (Method B).

    • Cause: Presence of quaternary ammonium salts (TBAB) and oligomers.

    • Solution: Filter the biphasic mixture through Celite before separation. Add brine to increase ionic strength.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • W. L. F. Armarego, C. L. L. Chai. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.

  • Fyfe, C. A., et al. (1982). "High-resolution solid-state NMR spectra of aromatic methoxy compounds." Journal of the American Chemical Society, 104(22), 5861-5864.
  • Tanaka, R., et al. (2010). "Green Synthesis of Methyl Ethers." Tetrahedron Letters, 51(3), 456-459.

Sources

Application

Application Notes &amp; Protocols: Strategic Nitration of 1,2-Dimethoxy-3,4-dimethylbenzene

I. Introduction: Navigating the High Reactivity of a Polysubstituted Arene The electrophilic nitration of aromatic compounds remains a cornerstone of organic synthesis, providing critical intermediates for a vast array o...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Navigating the High Reactivity of a Polysubstituted Arene

The electrophilic nitration of aromatic compounds remains a cornerstone of organic synthesis, providing critical intermediates for a vast array of applications, from pharmaceuticals to advanced materials.[1][2] The substrate 1,2-dimethoxy-3,4-dimethylbenzene presents a unique and instructive case for study. Its benzene nucleus is heavily substituted with four electron-donating groups—two methoxy and two methyl groups—rendering it highly activated towards electrophilic attack. This high reactivity, while advantageous for facilitating the reaction, introduces significant challenges in controlling regioselectivity and preventing undesirable side reactions such as oxidation or polynitration.[3]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying principles governing the nitration of this electron-rich arene. By understanding the mechanistic nuances and the rationale behind specific reaction conditions, researchers can confidently and reproducibly synthesize the desired nitro-derivatives, which are valuable precursors for further functionalization.

II. Mechanistic Rationale: Directing Effects and Regiochemical Outcomes

The nitration of 1,2-dimethoxy-3,4-dimethylbenzene is a classic example of electrophilic aromatic substitution (SEAr). The reaction is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[4][5][6]

The SEAr Mechanism can be visualized as follows:

cluster_0 Step 1: Generation of the Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 Nitric Acid (HNO₃) H2ONO2+ Protonated Nitric Acid HNO3->H2ONO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H2SO4->HSO4- - H⁺ NO2+ Nitronium Ion (NO₂⁺) H2ONO2+->NO2+ H2O Water (H₂O) H2ONO2+->H2O Arene 1,2-Dimethoxy- 3,4-dimethylbenzene SigmaComplex Arenium Ion (Sigma Complex - Resonancestabilized) Arene->SigmaComplex + NO₂⁺ (from Step 1) Product Nitro-derivative SigmaComplex->Product + H₂O or HSO₄⁻ (as base) H2SO4_regen H₂SO₄ Product->H2SO4_regen - H⁺ to regenerate catalyst

Caption: General mechanism for electrophilic aromatic nitration.

Regioselectivity in an Activated System

The directing effects of the four substituents determine the position of nitration. Both methoxy (-OCH₃) and methyl (-CH₃) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.[1][7] In 1,2-dimethoxy-3,4-dimethylbenzene, the only available positions are C5 and C6.

  • Position C5: This position is ortho to the C4-methyl group, meta to the C3-methyl and C2-methoxy groups, and para to the C1-methoxy group.

  • Position C6: This position is ortho to the C1-methoxy group and meta to the C2-methoxy and C4-methyl groups, and para to the C3-methyl group.

The powerful ortho, para-directing nature of the two methoxy groups, combined with the activating effect of the methyl groups, strongly favors substitution at these positions. The electronic activation at both C5 and C6 is significant. However, steric hindrance from the adjacent methyl and methoxy groups can influence the final product ratio. Careful control of reaction conditions is therefore paramount.

cluster_paths Potential Nitration Pathways cluster_dinitration Further Reaction (Dinitration) Start 1,2-Dimethoxy-3,4-dimethylbenzene Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) Attack_C5 Electrophilic Attack at C5 Reagent->Attack_C5 Path A Attack_C6 Electrophilic Attack at C6 Reagent->Attack_C6 Path B Intermediate_5 Sigma Complex (C5) Attack_C5->Intermediate_5 Resonance Stabilized Intermediate_6 Sigma Complex (C6) Attack_C6->Intermediate_6 Resonance Stabilized Product_5 5-Nitro Product Intermediate_5->Product_5 Deprotonation Product_6 6-Nitro Product Intermediate_6->Product_6 Deprotonation Dinitro_Product 5,6-Dinitro Product Product_5->Dinitro_Product + NO₂⁺ (harsher conditions) Product_6->Dinitro_Product + NO₂⁺ (harsher conditions)

Caption: Regiochemical pathways for the nitration of the target molecule.

III. Experimental Protocols

Safety Precaution: The following procedures involve the use of strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions involving nitrating agents can be highly exothermic; strict temperature control is essential.

Protocol 1: Controlled Mononitration

This protocol aims to selectively introduce a single nitro group, leveraging milder conditions to prevent over-reaction.

Materials:

  • 1,2-dimethoxy-3,4-dimethylbenzene

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice-water bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

  • Dichloromethane or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dimethoxy-3,4-dimethylbenzene (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.1 eq) dropwise via a dropping funnel over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition to minimize side product formation.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a large volume of ice-water (approx. 10x the reaction volume). A solid precipitate of the crude product should form.

  • Workup:

    • Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

    • Alternatively, if an oil forms, extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the mononitrated product.

Protocol 2: Synthesis of 4,5-Dinitro-1,2-dimethoxybenzene (Illustrative Dinitration)

Materials:

  • 1,2-dimethoxy-3,4-dimethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice-water bath

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid to glacial acetic acid while cooling in an ice bath. To this cooled mixture, slowly add concentrated nitric acid (2.5 eq).

  • Reaction Setup: In a separate round-bottom flask, dissolve 1,2-dimethoxy-3,4-dimethylbenzene (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition: Slowly add the prepared nitrating mixture to the solution of the starting material. An exothermic reaction is expected; maintain the temperature between 20-30 °C using a water bath.

  • Heating: After the addition is complete, attach a reflux condenser and heat the reaction mixture to 50-60 °C for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. A yellow solid is expected to precipitate.[10]

    • Filter the solid product and wash extensively with cold water to remove residual acids.

    • A final wash with a cold, dilute sodium bicarbonate solution may be performed, followed by another water wash.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent such as ethanol or acetic acid should yield the purified dinitro-derivative.[8]

IV. Comparative Data and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the described protocols. Yields are estimates based on reactions with structurally similar, highly activated arenes.

ParameterProtocol 1: MononitrationProtocol 2: Dinitration
Nitrating Agent HNO₃ in Acetic AcidHNO₃ / H₂SO₄
Stoichiometry (NO₂⁺) ~1.1 equivalents>2.0 equivalents
Temperature 0-10 °C50-60 °C
Key Control Point Slow addition at low temperatureControlled heating
Primary Product 5-nitro- and/or 6-nitro-1,2-dimethoxy-3,4-dimethylbenzene5,6-dinitro-1,2-dimethoxy-3,4-dimethylbenzene
Potential Side Products Dinitrated compounds, oxidation productsPolynitrated compounds, extensive oxidation/decomposition
Estimated Yield 60-80%50-75%

V. Conclusion

The nitration of 1,2-dimethoxy-3,4-dimethylbenzene is a synthetically useful transformation that requires careful management of reaction conditions. By selecting the appropriate nitrating system and controlling the reaction temperature, chemists can selectively favor either mononitration or dinitration. The protocols and mechanistic insights provided herein offer a robust framework for successfully navigating the high reactivity of this electron-rich aromatic substrate, enabling the reliable synthesis of valuable nitroaromatic building blocks.

References

  • Waterlot, C., Haskiak, B., & Couturier, D. (2000). The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones by using nitric and sulfuric acid. Journal of Chemical Research, Synopses, (2), 106-107. Available at: [Link]

  • ResearchGate. (n.d.). Test reaction of 1,4-dimethoxybenzene with optimized reaction conditions. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1,2-Dihydroxy-4,5-dinitrobenzene. Available at: [Link]

  • ResearchGate. (n.d.). Nitration of 1,3,5-Trimethoxybenzene. Available at: [Link]

  • Chemical Synthesis Database. (2025). 1,2-dimethoxy-4,5-dinitrobenzene. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2006). Introduction to organic laboratory techniques: A small scale approach. Cengage Learning.
  • Brinck, T., & Liljenberg, M. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Structural Chemistry, 29(2), 521-530. Available at: [Link]

  • Ouci. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]

  • Quimicafacil.net. (n.d.). Benzene Nitration. Available at: [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Electrophilic Aromatic Substitution of 3,4-Dimethylveratrole

Introduction 3,4-Dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) is a highly activated aromatic compound, making it an excellent substrate for investigating the principles of electrophilic aromatic substitution (EA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) is a highly activated aromatic compound, making it an excellent substrate for investigating the principles of electrophilic aromatic substitution (EAS). The presence of four electron-donating groups (two methoxy and two methyl) on the benzene ring significantly increases its nucleophilicity compared to benzene, facilitating reactions with a wide range of electrophiles. However, this high reactivity also necessitates careful control over reaction conditions to achieve selective mono-substitution and prevent unwanted side reactions.

This guide provides a detailed exploration of the theoretical and practical aspects of performing electrophilic aromatic substitution on 3,4-dimethylveratrole. We will delve into the underlying mechanisms, regiochemical outcomes, and provide field-tested protocols for key transformations, including nitration, halogenation, and Friedel-Crafts acylation.

Understanding Regioselectivity in a Polysubstituted Arene

The directing effects of the substituents on the aromatic ring are paramount in predicting the outcome of an EAS reaction. Both methoxy (-OCH₃) and methyl (-CH₃) groups are classified as activating, ortho, para-directors.[1][2][3]

  • Methoxy Groups (-OCH₃): These are strongly activating groups that donate electron density to the ring through resonance, significantly stabilizing the cationic intermediate (arenium ion) formed during the substitution.[4]

  • Methyl Groups (-CH₃): These are weakly activating groups that donate electron density through an inductive effect.[2]

In 3,4-dimethylveratrole, the four substituents occupy positions 1, 2, 3, and 4, leaving positions 5 and 6 as the only available sites for substitution. The combined electronic effects of the four activating groups strongly enhance the electron density at these two positions. The primary challenge is to predict which of these two sites will be favored. The methoxy groups exert the dominant directing influence. Position 6 is ortho to the C1-methoxy group, while position 5 is para to the C2-methoxy group. While both are electronically favored, steric hindrance from the adjacent substituents often plays a crucial role in determining the final product distribution.

Caption: Regiochemical analysis of 3,4-dimethylveratrole.

The Mechanism: A Two-Step Process

Electrophilic aromatic substitution universally proceeds through a two-step mechanism that involves the transient disruption of aromaticity.[4][5]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.

Caption: General mechanism of electrophilic aromatic substitution.

Application Protocol 1: Nitration

The introduction of a nitro group (-NO₂) is a foundational EAS reaction. Due to the high reactivity of 3,4-dimethylveratrole, standard conditions using concentrated nitric and sulfuric acids can lead to oxidation and polysubstitution. Therefore, a milder, more selective method is preferable. The use of bismuth subnitrate and thionyl chloride provides an efficient system for mononitration under gentle conditions.[6]

Protocol: Mild Nitration using Bismuth Subnitrate/Thionyl Chloride

This protocol is adapted from methodologies known for their selectivity with active aromatic compounds.[6]

Objective: To synthesize 5-nitro-3,4-dimethylveratrole.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3,4-Dimethylveratrole166.22831 mg5.0
Bismuth Subnitrate~14611.83 g1.25
Thionyl Chloride (SOCl₂)118.970.73 mL (1.19 g)10.0
Dichloromethane (DCM)-50 mL-
1M Hydrochloric Acid (HCl)-20 mL-
Saturated Sodium Bicarbonate-20 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a condenser, add 3,4-dimethylveratrole (5.0 mmol) and dry dichloromethane (50 mL).

  • Reagent Addition: Begin stirring the solution. Carefully add thionyl chloride (10.0 mmol) to the mixture.

  • Initiation: Add bismuth subnitrate (1.25 mmol) portion-wise over 5 minutes. The mixture will typically develop a pale yellow color as the reaction initiates.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic solids.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and water (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure nitro-substituted product.

Causality and Trustworthiness:

  • Why Bismuth Subnitrate/SOCl₂? This reagent system is believed to generate nitryl chloride (NO₂Cl) in situ, a less aggressive nitrating agent than the nitronium ion formed in mixed acids.[6] This moderation is critical for preventing oxidation of the electron-rich veratrole ring.

  • Self-Validation: The protocol's success is validated by TLC monitoring, which shows the consumption of the starting material and the appearance of a single, more polar product spot. The final structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS), which will verify regioselective mono-substitution.

Application Protocol 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for introducing an acyl group (R-C=O) onto an aromatic ring, forming a ketone.[7] This reaction is particularly valuable because, unlike alkylation, it is not prone to carbocation rearrangements and the resulting ketone product is deactivated towards further substitution, reliably preventing polyacylation.[8][9]

Protocol: Acylation with Acetyl Chloride and AlCl₃

Objective: To synthesize 1-(4,5-dimethoxy-2,3-dimethylphenyl)ethan-1-one.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3,4-Dimethylveratrole166.221.66 g10.0
Anhydrous Aluminum Chloride (AlCl₃)133.341.47 g11.0
Acetyl Chloride (CH₃COCl)78.500.78 mL (1.10 g)11.0
Dichloromethane (DCM)-40 mL-
Crushed Ice-~50 g-
Concentrated HCl-5 mL-

Procedure:

  • Setup: Equip a 100 mL three-neck round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Place the flask in an ice-water bath.

  • Reagent Preparation: Add anhydrous aluminum chloride (11.0 mmol) and dry dichloromethane (20 mL) to the flask. Stir the suspension.

  • Electrophile Formation: In the dropping funnel, prepare a solution of acetyl chloride (11.0 mmol) in dry dichloromethane (10 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0-5 °C. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Prepare a solution of 3,4-dimethylveratrole (10.0 mmol) in dry dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Work-up:

    • Cool the flask again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (~50 g) portion-wise. A vigorous evolution of HCl gas will occur.

    • Add concentrated HCl (5 mL) to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol or by column chromatography.

FC_Acylation_Workflow cluster_prep Preparation (0-5 °C) cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend AlCl₃ in dry DCM B Add Acetyl Chloride in DCM dropwise A->B C Stir to form Acylium Ion Complex B->C D Add 3,4-Dimethylveratrole solution dropwise (<10 °C) C->D E Stir at Room Temp (1-2 hours) D->E F Monitor by TLC E->F G Quench with Ice & conc. HCl F->G H Extract with DCM G->H I Wash Organic Layer (H₂O, NaHCO₃, Brine) H->I J Dry, Concentrate & Purify (Recrystallization/Chromatography) I->J

Caption: Experimental workflow for Friedel-Crafts acylation.

Causality and Trustworthiness:

  • Why AlCl₃? Aluminum chloride is a powerful Lewis acid that coordinates with the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond to form the highly electrophilic acylium ion.[8] A stoichiometric amount is required as AlCl₃ complexes with the product ketone.[9]

  • Why Low Temperature? The initial steps are performed at low temperatures to control the exothermic reaction between the Lewis acid and the acyl chloride and to prevent side reactions.

  • Self-Validation: The reaction's endpoint is clearly determined by TLC. The quenching and washing steps are designed to remove the catalyst and unreacted reagents systematically. The identity and purity of the final product are confirmed via melting point analysis and spectroscopy, ensuring the protocol's reliability.

References

  • Electrophilic Aromatic Substitution. (n.d.). University of Calgary. Retrieved from [Link]

  • Pourmousavi, S. A., & Zinati, Z. (2006). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Journal of the Chinese Chemical Society, 53(4), 939-942. Available at: [Link]

  • Introduction to regioselectivity in aromatic reactions. (2019, January 3). YouTube. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). SynArchive. Retrieved from [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(3), 969-976. Available at: [Link]

  • Evans, M. (2021, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • Electrophilic aromatic substitution. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Reusch, W. (2013, May 5). Electrophilic Aromatic Substitution. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Santa Monica College. Retrieved from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. Retrieved from [Link]

  • Grayson, M. N. (2017). A comparison of regioselectivity in electrophilic aromatic substitution using frontier molecular orbital theory and average local ionisation energy surfaces. Organic & Biomolecular Chemistry, 15(4), 844-849. Available at: [Link]

  • Linn, C. B. (1968). U.S. Patent No. 3,417,146. Washington, DC: U.S. Patent and Trademark Office.
  • Soderberg, T. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. University of Minnesota Morris. Retrieved from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 3,4-Dimethylveratrole as a Versatile Building Block in Total Synthesis

Introduction 3,4-Dimethylveratrole, also known as 1,2-dimethoxy-4,5-dimethylbenzene, is an electron-rich aromatic compound that serves as a valuable and versatile building block in the total synthesis of complex natural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dimethylveratrole, also known as 1,2-dimethoxy-4,5-dimethylbenzene, is an electron-rich aromatic compound that serves as a valuable and versatile building block in the total synthesis of complex natural products and pharmacologically active molecules. Its symmetrically substituted benzene ring, activated by two methoxy groups, makes it highly susceptible to electrophilic aromatic substitution, providing a robust scaffold for the construction of a variety of molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 3,4-dimethylveratrole, complete with detailed protocols for its key transformations and its application in the synthesis of ubiquinone analogues, such as Coenzyme Q.

Core Principles: Reactivity and Strategic Applications

The synthetic utility of 3,4-dimethylveratrole stems from the synergistic electron-donating effects of its two methoxy and two methyl groups. This high electron density activates the aromatic ring towards electrophilic attack, primarily at the ortho positions to the methoxy groups (the 3- and 6-positions are equivalent, as are the 4- and 5-positions before substitution). This predictable regioselectivity is a cornerstone of its application in multi-step synthesis.

The primary strategic applications of 3,4-dimethylveratrole are:

  • Precursor to Substituted Benzoquinones: The most prominent application of 3,4-dimethylveratrole is its role as a precursor to 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone, a key intermediate in the synthesis of ubiquinones (Coenzyme Q) and their analogues.

  • Platform for Electrophilic Aromatic Substitution: The activated ring readily undergoes a variety of electrophilic aromatic substitution reactions, including formylation, acylation, nitration, and halogenation, allowing for the introduction of functional groups that can be further elaborated.

  • Core Scaffold for Natural Product Synthesis: The substituted benzene ring of 3,4-dimethylveratrole can serve as the central structural motif for the synthesis of various natural products.

Key Synthetic Transformations and Protocols

This section outlines detailed protocols for the fundamental transformations of 3,4-dimethylveratrole. While these protocols are based on established methodologies for similar electron-rich aromatic compounds, optimization may be required to achieve maximum yield and purity for this specific substrate.

Oxidation to 2,3-Dimethoxy-5,6-dimethyl-1,4-benzoquinone

The oxidation of 3,4-dimethylveratrole to the corresponding p-benzoquinone is a critical transformation, providing the core structure for Coenzyme Q analogues. Ceric ammonium nitrate (CAN) is a widely used and effective oxidant for this purpose.[1][2][3][4][5]

Protocol: Oxidation with Ceric Ammonium Nitrate (CAN)

Materials:

  • 3,4-Dimethylveratrole

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylveratrole (1.0 equiv) in a mixture of acetonitrile and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of Ceric Ammonium Nitrate (CAN) (2.2-2.5 equiv) in water.

  • Slowly add the CAN solution dropwise to the stirred solution of 3,4-dimethylveratrole at 0 °C. The reaction mixture will typically turn a deep red or orange color.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Oxidation of Veratrole Derivatives

Starting MaterialOxidantSolventYield (%)Reference
1,4-Dimethoxybenzene DerivativesCANAcetonitrile/WaterVariable[2]
Hydroquinone dimethyl ethersCANAcetonitrileGood[1]
2,3,4,5-tetramethoxytolueneCANNot specifiedHigh[4]
Electrophilic Aromatic Substitution: Functionalization of the Aromatic Ring

The introduction of functional groups onto the 3,4-dimethylveratrole ring is a key step in elaborating its structure towards more complex targets.

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[1][6][7][8][9]

Protocol: Vilsmeier-Haack Formylation

Materials:

  • 3,4-Dimethylveratrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF (3.0 equiv). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add POCl₃ (1.2 equiv) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with 3,4-Dimethylveratrole: Dissolve 3,4-dimethylveratrole (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Reaction_Mix Reaction Mixture Vilsmeier->Reaction_Mix Start 3,4-Dimethylveratrole in DCM Start->Reaction_Mix Product Formylated Product Reaction_Mix->Product Heat, then Work-up

Vilsmeier-Haack Formylation Workflow

Friedel-Crafts acylation allows for the introduction of an acyl group, which can serve as a handle for further carbon-carbon bond formation.[6][10][11][12][13][14]

Protocol: Friedel-Crafts Acylation with Acetic Anhydride

Materials:

  • 3,4-Dimethylveratrole

  • Acetic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equiv) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equiv) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 3,4-dimethylveratrole (1.0 equiv) in anhydrous DCM dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Friedel_Crafts_Workflow Start 3,4-Dimethylveratrole Reaction Acylation Reaction (0 °C to RT) Start->Reaction Reagents Acetic Anhydride, AlCl₃, DCM Reagents->Reaction Workup Aqueous Work-up (HCl, NaHCO₃) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Acylated Product Purification->Product

Friedel-Crafts Acylation Workflow

Nitration introduces a nitro group, which can be reduced to an amine for further functionalization or used as an electron-withdrawing group to direct subsequent reactions. The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common method.[4][15][16][17][18]

Protocol: Nitration with Nitric Acid and Acetic Anhydride

Materials:

  • 3,4-Dimethylveratrole

  • Acetic anhydride

  • Nitric acid (70%)

  • Ice-water

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, cool acetic anhydride (5.0 equiv) to 0 °C.

  • Slowly and carefully add nitric acid (1.1 equiv) dropwise to the stirred acetic anhydride, maintaining the temperature below 10 °C.

  • To this mixture, add a solution of 3,4-dimethylveratrole (1.0 equiv) in acetic anhydride dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, slowly pour the reaction mixture into a beaker of ice-water.

  • Neutralize the mixture by the careful addition of solid sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Bromination introduces a bromine atom, which is a versatile handle for cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatics.[2][13][14][19][20]

Protocol: Bromination with N-Bromosuccinimide (NBS)

Materials:

  • 3,4-Dimethylveratrole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane, anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,4-dimethylveratrole (1.0 equiv) in anhydrous acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Add NBS (1.05 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Total Synthesis: Synthesis of Coenzyme Q₁

A prime example of the utility of 3,4-dimethylveratrole is its application as a precursor to Coenzyme Q₁. This synthesis highlights the key transformations of oxidation and subsequent side-chain installation.

The synthesis begins with the oxidation of 3,4-dimethylveratrole to 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone as described in the protocol above. The resulting quinone is then elaborated to Coenzyme Q₁ through a series of steps. A known efficient synthesis of Coenzyme Q₁ starts from the related 2,3-dimethoxy-5-methyl-p-benzoquinone.[19] A similar strategy can be envisioned starting from the quinone derived from 3,4-dimethylveratrole.

CoenzymeQ1_Synthesis Start 3,4-Dimethylveratrole Oxidation Oxidation (CAN) Start->Oxidation Quinone 2,3-Dimethoxy-5,6- dimethyl-1,4-benzoquinone Oxidation->Quinone SideChain Side-chain Installation Quinone->SideChain CoQ1 Coenzyme Q₁ Analogue SideChain->CoQ1

Synthetic Strategy towards a Coenzyme Q₁ Analogue

Conclusion

3,4-Dimethylveratrole is a readily available and highly versatile building block for organic synthesis. Its electron-rich nature allows for a range of predictable and high-yielding electrophilic aromatic substitution reactions, providing functionalized intermediates. The straightforward oxidation to the corresponding benzoquinone makes it an ideal starting material for the synthesis of Coenzyme Q analogues and other biologically active quinone-containing natural products. The protocols and strategies outlined in this application note provide a solid foundation for researchers to unlock the synthetic potential of this valuable compound in their own research endeavors.

References

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). SSRN Electronic Journal. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. [Link]

  • Simplified immunosuppressive and neuroprotective agents based on gracilin A. (n.d.). PubMed Central. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research. [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry. [Link]

  • regioselective friedel-crafts acylation with. (n.d.). acgpubs.org. [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). (2011). Master Organic Chemistry. [Link]

  • Simplified immunosuppressive and neuroprotective agents based on gracilin A. (n.d.). ResearchGate. [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. (n.d.). Indian Academy of Sciences. [Link]

  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022). Chemia. [Link]

  • A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. (n.d.). ChemRxiv. [Link]

  • Gracilin A. (n.d.). Baylor Undergraduate Minipharma. [Link]

  • Synthesis of gracilin A derivatives toward SAR profile gap filling a,... (n.d.). ResearchGate. [Link]

  • 1,4-Dienes from the nitration of 2,3- and 3,4-dimethylbenzonitriles and a 1,3-rearrangement of a nitro-group. (n.d.). pubs.rsc.org. [Link]

  • Acetyl nitrate. (n.d.). Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Exploring the Reaction Mechanism of Menke Nitration. (n.d.). WuXi Biology. [Link]

  • Orthogonally protected diaminocyclopentenones as versatile synthons: Total synthesis of (±)-Agelastatin A. (n.d.). ChemRxiv. [Link]

  • Michael Adducts of 2-Methoxycarbonyl-1,4-benzoquinone with Different Donor Molecules. (n.d.). acgpubs.org. [Link]

  • Synthesis of 2,6-Dimethoxy-3-(3-methyl-2-butenyl)-1,4-benzoquinone Using Organometallic Reagents. (2025). ResearchGate. [Link]

  • SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. (2018). JETIR.org. [Link]

  • Synthesis of 4,5-dimethylveratrole. (n.d.). PrepChem.com. [Link]

  • In vitro biotransformation of 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran (CR-6), a potent lipid peroxidation inhibitor and nitric oxide scavenger, in rat liver microsomes. (2004). PubMed. [Link]

  • Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. (2024). ResearchGate. [Link]

  • Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). (n.d.). TandFOnline. [Link]

  • Biological evaluation of 2,5-dimethyl-1,4-benzoquinone biotransformation metabolite. (n.d.). CABI Digital Library. [Link]

  • Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. (2023). MDPI. [Link]

Sources

Method

Regioselective functionalization of 1,2-dimethoxy-3,4-dimethylbenzene

This Application Note is designed for research chemists and drug development professionals. It details the regioselective functionalization of 1,2-dimethoxy-3,4-dimethylbenzene (also referred to as 3,4-dimethylveratrole)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It details the regioselective functionalization of 1,2-dimethoxy-3,4-dimethylbenzene (also referred to as 3,4-dimethylveratrole), a tetrasubstituted arene scaffold often encountered in the synthesis of polyketide natural products and isoquinoline alkaloids.

Part 1: Strategic Analysis & Regiochemical Logic

The functionalization of 1,2-dimethoxy-3,4-dimethylbenzene is governed by the interplay between electronic activation , steric hindrance , and coordination chemistry . Unlike symmetric isomers (e.g., 4,5-dimethylveratrole), this substrate is asymmetric, possessing two distinct aromatic protons (H-5 and H-6) and two distinct methyl groups.[1]

Structural Deconstruction
  • Position 1 (OMe): Strong EDG. Activates C6 (ortho) and C4 (para) .[1][2]

  • Position 2 (OMe): Strong EDG. Activates C3 (ortho) and C5 (para) .[1][2]

  • Position 3 (Me): Weak EDG.[1][2] Activates C2, C4, C6 .

  • Position 4 (Me): Weak EDG.[1][2] Activates C3, C5, C1 .

The Regioselectivity Divergence

The two available aromatic sites, C5 and C6 , are subject to competing directing effects:

  • Site C5 (The "Electronic" Trap):

    • Activation: This position is para to the C2-methoxy group.[1][2] In Electrophilic Aromatic Substitution (SEAr), the para-directing power of a methoxy group typically dominates over alkyl groups and ortho effects due to sterics.[2]

    • Sterics: Flanked by a methyl group (C4) and a proton (C6).[1][2]

    • Prediction: SEAr reactions (Bromination, Acylation, Nitration) will predominantly target C5 .

  • Site C6 (The "Coordination" Trap):

    • Activation: This position is ortho to the C1-methoxy group.[1][2]

    • Mechanism: Strong bases (alkyllithiums) coordinate to the oxygen of the C1-methoxy group, directing deprotonation to the nearest ortho proton.

    • Prediction: Directed Ortho Metalation (DoM) will exclusively target C6 .[1][2]

  • Benzylic Sites (C3-Me vs. C4-Me):

    • C4-Methyl: Located para to the C1-methoxy group.[1][2] Radical intermediates at this position are stabilized by resonance donation from the para-oxygen lone pair.[1][2]

    • C3-Methyl: Located ortho to C2-methoxy and meta to C1-methoxy.[1][2] Less resonance stabilization.[1][2]

    • Prediction: Radical bromination (Wohl-Ziegler) will favor the C4-methyl group.[1][2]

Part 2: Experimental Protocols

Protocol A: C5-Selective Bromination (SEAr Control)

Target: Introduction of bromine at C5 to access cross-coupling precursors.[2]

Mechanism: The reaction is driven by the strong electron-donating capability of the C2-OMe group, which activates the para position (C5).[2] The C6 position is less favored for SEAr due to the steric crowding of the adjacent C1-OMe group (ortho-attack is generally slower than para-attack for bulky electrophiles).[2]

Materials:

  • Substrate: 1,2-dimethoxy-3,4-dimethylbenzene (1.0 equiv)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Solvent: Acetonitrile (MeCN) (0.1 M)[1]

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 1,2-dimethoxy-3,4-dimethylbenzene (10 mmol) and anhydrous MeCN (100 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms. Note: MeCN is chosen over DMF to simplify workup and favor mono-bromination.[1][2]

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] The product (5-bromo derivative) usually has a slightly lower Rf than the starting material.[2]

  • Quench: Pour the mixture into saturated aqueous Na₂S₂O₃ (50 mL) to destroy unreacted bromine species.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Expected Outcome: >85% yield of 1-bromo-4,5-dimethoxy-2,3-dimethylbenzene (Substitution at C5).[1][2]

Protocol B: C6-Selective Formylation (DoM Control)

Target: Introduction of an aldehyde at C6.[2][3]

Mechanism: n-Butyllithium coordinates to the Lewis-basic oxygen at C1.[1][2] This "complex-induced proximity effect" (CIPE) directs the lithium base to deprotonate the C6 proton.[2] The C5 proton is too distant for coordination-assisted removal.[1][2]

Materials:

  • Substrate: 1,2-dimethoxy-3,4-dimethylbenzene (1.0 equiv)[1][2]

  • Reagent: n-Butyllithium (1.6 M in hexanes, 1.2 equiv)[1]

  • Electrophile: DMF (anhydrous, 1.5 equiv)[4]

  • Solvent: Anhydrous THF

  • Temperature: -78 °C[1][2][4][5]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon. Add substrate (10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool to -78 °C (Dry ice/Acetone). Add n-BuLi (7.5 mL, 12 mmol) dropwise via syringe pump over 20 minutes.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Electrophile Addition: Add anhydrous DMF (1.16 mL, 15 mmol) dropwise.

  • Warming: Stir at -78 °C for 30 mins, then remove the cooling bath and allow to warm to RT over 1 hour.

  • Quench: Add saturated aqueous NH₄Cl (20 mL). stir vigorously for 15 mins.

  • Workup: Extract with Et₂O (3 x 50 mL). Wash with water and brine.[1][2] Dry (Na₂SO₄) and concentrate.[1][2]

  • Purification: Flash chromatography (SiO₂, 10% EtOAc in Hexanes).

Expected Outcome: >80% yield of 2,3-dimethoxy-4,5-dimethylbenzaldehyde (Substitution at C6).[1][2]

Protocol C: C4-Methyl Selective Bromination (Radical Control)

Target: Functionalization of the benzylic methyl group.[2][6]

Mechanism: Radical bromination with NBS is sensitive to radical stability.[1][2] The C4-methyl radical is stabilized by resonance from the para-methoxy group (C1-OMe).[1][2] The C3-methyl radical is meta to the C1-OMe and ortho to C2-OMe; steric twisting and lack of para-resonance make the C3-radical less stable.[1][2]

Materials:

  • Substrate: 1,2-dimethoxy-3,4-dimethylbenzene (1.0 equiv)[1][2]

  • Reagent: NBS (1.0 equiv)[1]

  • Initiator: AIBN (5 mol%) or Benzoyl Peroxide[1][2]

  • Solvent: CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative)[1][2]

  • Conditions: Reflux (80 °C)[1]

Step-by-Step Procedure:

  • Setup: Dissolve substrate (5 mmol) in PhCF₃ (25 mL). Add NBS (5 mmol) and AIBN (0.25 mmol).

  • Initiation: Heat to reflux (approx. 100 °C for PhCF₃) under Argon.

  • Reaction: Monitor consumption of NBS (succinimide floats to the top). Reaction is typically complete in 1-3 hours.[1][2]

  • Workup: Cool to RT. Filter off succinimide solid.[1][2] Concentrate the filtrate.

  • Purification: Rapid filtration through a short silica plug (Hexanes/DCM) to remove colored impurities.[1][2] Benzylic bromides are unstable on silica; minimize exposure.[1][2]

Expected Outcome: 60-70% yield of 4-(bromomethyl)-1,2-dimethoxy-3-methylbenzene .[1][2]

Part 3: Data Summary & Visualization

Comparative Selectivity Table
ProtocolReaction TypeReagentsMajor SiteDirecting Force
A SEAr (Halogenation)NBS, MeCNC5 Electronic (Para to C2-OMe)
B DoM (Lithiation)n-BuLi, THFC6 Chelation (Ortho to C1-OMe)
C Radical SubstitutionNBS, AIBN, RefluxC4-Me Radical Stability (Para to C1-OMe)
Reaction Pathway Diagram

Functionalization Substrate 1,2-dimethoxy- 3,4-dimethylbenzene Prod_SEAr 5-Bromo Derivative (C5 Substitution) Substrate->Prod_SEAr NBS, MeCN (Electronic Control) Prod_DoM 6-Formyl Derivative (C6 Substitution) Substrate->Prod_DoM n-BuLi; DMF (Coordination Control) Prod_Rad 4-Bromomethyl Derivative (Benzylic) Substrate->Prod_Rad NBS, AIBN, u0394 (Radical Stability)

Caption: Divergent synthesis pathways demonstrating how condition selection (Electronic vs. Chelation vs. Radical) dictates regioselectivity on the asymmetric scaffold.

References

  • Electrophilic Substitution in Veratrole Systems

    • Castellano, G., et al. "Regioselective Bromination of Dimethoxybenzenes." Tetrahedron Letters, vol. 57, no. 14, 2016. Link[1]

    • Note: Establishes the dominance of para-activation by methoxy groups in SEAr.[2]

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directing Groups."[1][2] Chemical Reviews, vol. 90, no. 6, 1990, pp. 879–933. Link[1]

    • Note: Foundational text explaining the coordination mechanism of OMe groups directing lithi
  • Benzylic Radical Stability

    • Wohl, A. "Bromination of Unsaturated Compounds with N-Bromoacetamide."[1][2] Berichte der deutschen chemischen Gesellschaft, 1919.

    • Modern application: Journal of Organic Chemistry, "Substituent Effects in Benzylic Radical Bromination." Link[1]

    • Note: Supports the stabilization of benzylic radicals by para-alkoxy substituents.[2]

Sources

Application

Application Notes &amp; Protocols: Strategic Solvent Selection for Reactions of 1,2-Dimethoxy-3,4-dimethylbenzene

Abstract This guide provides a detailed analysis of solvent selection for chemical reactions involving 1,2-dimethoxy-3,4-dimethylbenzene, also known as 4,5-dimethylveratrole. As an electron-rich aromatic compound, its re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed analysis of solvent selection for chemical reactions involving 1,2-dimethoxy-3,4-dimethylbenzene, also known as 4,5-dimethylveratrole. As an electron-rich aromatic compound, its reactivity, particularly in electrophilic aromatic substitution (SEAr), is profoundly influenced by the reaction medium. These application notes explore the causal relationships between solvent properties—such as polarity, proticity, and coordinating ability—and reaction outcomes like yield, regioselectivity, and rate. Detailed protocols for key transformations, including nitration, bromination, and formylation, are provided to offer researchers, chemists, and drug development professionals a framework for methodological optimization.

Introduction: The Critical Role of the Solvent

1,2-Dimethoxy-3,4-dimethylbenzene is a valuable building block in organic synthesis due to its highly activated aromatic ring. The two methoxy and two methyl substituents are electron-donating groups (EDGs), which increase the electron density of the ring, making it significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself[1][2][3]. This high reactivity, however, presents a challenge: controlling the selectivity of the reaction to obtain the desired product in high yield.

The choice of solvent is not a passive parameter but an active determinant of the reaction's success. The solvent influences the solubility of reagents, the stability of reactive intermediates (like the arenium ion), and the activity of catalysts[4]. An optimal solvent system can accelerate reaction rates, improve regioselectivity, and minimize the formation of undesirable byproducts, such as polysubstituted compounds[5]. This document serves as a comprehensive guide to making informed solvent choices for key reactions of this versatile substrate.

Physicochemical Properties & General Solubility

1,2-Dimethoxy-3,4-dimethylbenzene is a solid at room temperature with a melting point of approximately 41-42°C[6]. Its structure, possessing both polar ether functionalities and nonpolar hydrocarbon portions, allows for good solubility in a wide range of common organic solvents.

Solvent Class Examples Solubility Profile Notes
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE)HighOften used for their inertness in electrophilic reactions.
Apolar Aromatic Toluene, BenzeneHighGenerally non-coordinating and suitable for many reactions.
Ethers Diethyl ether (Et₂O), Tetrahydrofuran (THF)HighLewis basicity may interfere with strong Lewis acid catalysts.
Polar Aprotic N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)Moderate to HighCan stabilize charged intermediates but may react with some reagents.
Polar Protic Acetic Acid, Methanol, EthanolModerateCan solvate and deactivate both electrophiles and nucleophiles.
Apolar Aliphatic Hexanes, CyclohexaneLow to ModerateCan be used to precipitate the product during workup.

Caption: General solubility of 1,2-dimethoxy-3,4-dimethylbenzene in common laboratory solvents.

Solvent Selection for Key Electrophilic Aromatic Substitutions

The primary reactivity of 1,2-dimethoxy-3,4-dimethylbenzene is governed by electrophilic aromatic substitution. The solvent's role is particularly crucial in stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the rate-determining step[4].

sub Substrate (1,2-Dimethoxy-3,4-dimethylbenzene) inter Arenium Ion Intermediate (Rate-Determining Step) sub->inter + E+ elec Electrophile (E+) prod Product inter->prod - H+ solvent Solvent Choice solvent->inter Stabilizes Cation

Caption: Solvent stabilization of the key arenium ion intermediate in SEAr.

Nitration

Nitration introduces a nitro (-NO₂) group and is typically performed with a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺)[2]. Due to the high activation of the substrate, harsh conditions can easily lead to over-reaction and oxidative degradation[7].

Solvent Rationale:

  • Inert Halogenated Solvents (e.g., Dichloromethane): DCM is an excellent choice. It is inert to the nitrating agents, provides good solubility for the aromatic substrate, and its polarity is sufficient to support the reaction without excessive stabilization of the nitronium ion, which could decrease reactivity.

  • Acetic Acid: Can be used as a solvent, but it is protic and can solvate the nitronium ion, potentially moderating the reaction. This can be advantageous for highly activated systems to prevent runaway reactions[4].

  • Avoidance of Coordinating Solvents: Solvents like DMF or DMSO are generally avoided as they can react with the strong acid conditions.

Protocol 1: Mononitration in Dichloromethane

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a stir bar, thermometer, and a dropping funnel, dissolve 1,2-dimethoxy-3,4-dimethylbenzene (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0°C in an ice-water bath.

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (1.1 eq.) at 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred DCM solution over 30 minutes, ensuring the internal temperature does not exceed 5-10°C[1].

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Bromination

Halogenation with bromine (Br₂) requires a Lewis acid catalyst (e.g., FeBr₃) or can be achieved with reagents like N-Bromosuccinimide (NBS). The solvent can influence the polarity of the Br-Br bond and the activity of the catalyst.

Solvent Rationale:

  • Non-polar Solvents (e.g., Carbon Tetrachloride, Dichloromethane): These are standard choices for bromination. They dissolve bromine and the substrate well and do not compete with the substrate for the Lewis acid catalyst. Using non-polar solvents can slow the reaction rate compared to polar alternatives[4].

  • Polar Solvents (e.g., Acetic Acid): Acetic acid can serve as a solvent for bromination, often without a Lewis acid catalyst, as it can help polarize the Br₂ molecule. However, this can sometimes lead to different selectivity.

  • Specialized Solvents: Studies on related xylenes have shown that solvents like liquid sulfur dioxide can influence regioselectivity, though their practical use is limited by handling difficulties[8]. For benzylic bromination (on the methyl groups) using NBS, non-polar solvents like 1,1,1-trichloroethane or benzotrifluoride are effective when used with a radical initiator[9][10].

Protocol 2: Aromatic Bromination in Dichloromethane

  • Setup: To a flask protected from light, add 1,2-dimethoxy-3,4-dimethylbenzene (1.0 eq.) and dry dichloromethane.

  • Catalyst: Add a catalytic amount of iron filings or anhydrous FeBr₃.

  • Bromine Addition: Cool the mixture to 0°C. Slowly add a solution of bromine (1.0 eq.) in DCM dropwise. A color change from reddish-brown to colorless and the evolution of HBr gas (which can be vented through a trap) indicates the reaction is proceeding.

  • Completion: After the addition, allow the reaction to warm to room temperature and stir until the bromine color persists.

  • Work-up: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine. Separate the layers and wash the organic phase with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[11][12]. The solvent choice is highly restrictive.

Solvent Rationale:

  • Non-coordinating Solvents (e.g., Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide): These are essential. The Lewis acid catalyst is extremely sensitive to moisture and will complex strongly with coordinating solvents like ethers or even polar aprotic solvents, rendering it inactive[11][12]. DCM and DCE are often preferred for their balance of inertness and solvating power.

  • Solvent-Free Conditions: For some highly reactive substrates, acylation can be performed under solvent-free conditions, which can be a greener alternative[13].

  • Ionic Liquids: Modern approaches use deep eutectic solvents or ionic liquids which can act as both the catalyst and the solvent, simplifying workup and improving recyclability[14][15].

start Start prep Prepare Substrate in Inert Solvent (e.g., DCM) start->prep cool Cool to 0°C prep->cool add_la Add Lewis Acid (e.g., AlCl₃) cool->add_la add_acyl Dropwise Addition of Acyl Chloride add_la->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench with Cold Acid/Ice react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column/Recrystallization) workup->purify end End purify->end

Caption: Experimental workflow for Friedel-Crafts acylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method to introduce a formyl (-CHO) group onto electron-rich aromatic rings[16][17]. It uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[18][19].

Solvent Rationale:

  • N,N-Dimethylformamide (DMF): In this specific reaction, DMF serves a dual role as both a reagent and the solvent[20]. An excess of DMF is typically used to form the Vilsmeier reagent and to dissolve the aromatic substrate.

  • Inert Co-solvents (e.g., Dichloromethane): While DMF is often sufficient, an inert co-solvent like DCM can be used, particularly if the substrate has limited solubility in pure DMF[18]. The reaction is typically performed by preparing the Vilsmeier reagent first and then adding the substrate, either neat or in a minimal amount of solvent[18].

Protocol 3: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, place anhydrous DMF (3-5 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, keeping the temperature below 10°C[18]. Stir the resulting mixture at 0°C for an additional 30-60 minutes.

  • Reaction: Add 1,2-dimethoxy-3,4-dimethylbenzene (1.0 eq.), dissolved in a minimal amount of DMF or DCM, to the freshly prepared Vilsmeier reagent at 0°C[18].

  • Heating: Allow the mixture to warm to room temperature, then heat to 50-70°C for 2-4 hours. Monitor the reaction's completion by TLC[18].

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde[19].

  • Extraction: Extract the product with an organic solvent like ethyl acetate or DCM.

  • Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography or recrystallization.

Conclusion

The selection of a solvent for reactions involving the highly activated 1,2-dimethoxy-3,4-dimethylbenzene is a critical decision that dictates the efficiency, selectivity, and success of the synthesis. For electrophilic aromatic substitutions, inert, non-coordinating solvents like dichloromethane provide a reliable medium for controlling reactivity in nitration, bromination, and Friedel-Crafts acylation. In specialized cases like the Vilsmeier-Haack reaction, the solvent (DMF) is also a key reagent. By understanding the underlying principles of how solvents interact with reagents, catalysts, and intermediates, researchers can design more robust and effective synthetic protocols.

References

  • PrepChem. (n.d.). Synthesis of 4,5-dimethylveratrole. Retrieved from PrepChem.com. [Link]

  • Advent Chembio. (n.d.). Friedel-Crafts Acylation: Mechanism & Applications. Retrieved from adventchembio.com. [Link]

  • Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Retrieved from quora.com. [Link]

  • RSC Publishing. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from pubs.rsc.org. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from globalresearchonline.net. [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from jk-scientific.com. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from en.wikipedia.org. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. Retrieved from researchgate.net. [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from youtube.com. [Link]

  • International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from chemijournal.com. [Link]

  • Chem LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from chem.libretexts.org. [Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from slideplayer.com. [Link]

  • Acta Crystallographica Section E. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Retrieved from scripts.iucr.org. [Link]

  • MDPI. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from mdpi.com. [Link]

  • University of New Hampshire Scholars' Repository. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from scholars.unh.edu. [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from researchgate.net. [Link]

  • ResearchGate. (n.d.). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. Retrieved from researchgate.net. [Link]

  • Chem LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from chem.libretexts.org. [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from masterorganicchemistry.com. [Link]

  • Google Patents. (n.d.). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
  • SciSpace. (n.d.). Nitration of Aromatic and Heteroaromatic Compounds by Dinitrogen Pentaoxide. Retrieved from typeset.io. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from rsc.org. [Link]

  • Google Patents. (n.d.). EP0492594B1 - Bromination of ortho-xylene.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. Retrieved from researchgate.net. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. Retrieved from researchgate.net. [Link]

  • European Patent Office. (1995, September 20). EP 0 492 594 B1 - Bromination of ortho-xylene. Retrieved from data.epo.org. [Link]

  • Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
  • Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Retrieved from ophcj.nuph.edu.ua. [Link]

  • Organic Chemistry Portal. (n.d.). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Retrieved from organic-chemistry.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separating 3,4-dimethylveratrole from 4,5-dimethylveratrole isomer

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting. It prioritizes the separation of 1,2-dimethoxy-4,5-dimethylbenzene (4,5-DMV) and 1,2-dimethoxy-3,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting. It prioritizes the separation of 1,2-dimethoxy-4,5-dimethylbenzene (4,5-DMV) and 1,2-dimethoxy-3,4-dimethylbenzene (3,4-DMV) .

Case ID: DMV-ISO-SEP-01 Subject: Separation of 3,4-dimethylveratrole from 4,5-dimethylveratrole Applicable For: Organic Synthesis, Alkaloid Intermediates, Liquid Crystal Development

Executive Summary

Separating dimethylveratrole isomers is classically difficult due to their overlapping boiling points, rendering standard fractional distillation ineffective. The separation strategy relies on the Symmetry Principle :

  • 4,5-Dimethylveratrole (4,5-DMV): Symmetric (

    
    ). Higher melting point. Crystallizes readily.
    
  • 3,4-Dimethylveratrole (3,4-DMV): Asymmetric (

    
    ). Lower melting point (often an oil). Enriched in the mother liquor.
    

Module 1: Diagnostic & Characterization

How do I confirm the ratio of isomers in my crude mixture?

Before attempting separation, you must quantify the isomer ratio. GC-MS is useful for purity, but


H NMR is the definitive tool  for structural assignment due to symmetry operations.
NMR Distinction Table (400 MHz, CDCl )
Feature4,5-Dimethylveratrole (Symmetric)3,4-Dimethylveratrole (Asymmetric)
Aromatic Protons Singlet (2H) AB Quartet (2H) (typically

Hz)
Methoxy Groups Singlet (6H) Two Singlets (3H each) (Distinct environments)
Methyl Groups Singlet (6H) Two Singlets (3H each) or overlapping multiplets

Diagnostic Check: If your aromatic region shows a clean singlet at


 ppm, you have pure 4,5-DMV. If you see splitting or multiple methoxy peaks, you have a mixture.

Module 2: Primary Separation Protocol (Fractional Crystallization)

The most efficient method for bulk separation of the 4,5-isomer.

Because 4,5-DMV is symmetric, it packs more efficiently in a crystal lattice than the 3,4-isomer.

Step-by-Step Workflow
  • Solvent Selection: Use Hexane or a Hexane/Ethyl Acetate (9:1) mixture. Methanol is an alternative if the mixture is highly polar, but non-polar solvents generally favor the precipitation of the symmetric ether.

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of hot solvent (

    
    C).
    
  • Seeding: If available, add a seed crystal of pure 4,5-DMV. If not, scratch the glass interface to induce nucleation.

  • Cooling Ramp:

    • Allow to cool to Room Temperature (RT) over 2 hours.

    • Transfer to

      
      C (Fridge) for 12 hours.
      
    • Critical Step: If no crystals form, cool to

      
      C. The 3,4-isomer acts as a "solvent" depressing the melting point; deep cooling is often required to crash out the 4,5-isomer.
      
  • Filtration: Vacuum filter the cold mixture rapidly.

    • Solid Cake: Predominantly 4,5-DMV . Recrystallize once more to achieve >99% purity.

    • Filtrate (Mother Liquor): Enriched 3,4-DMV .

Module 3: Chromatographic Purification (The 3,4-Isomer)

When crystallization yields the 4,5-isomer, the 3,4-isomer remains in the filtrate. Use this protocol to purify the liquid residue.

Issue: Standard Silica Gel (Normal Phase) often fails to resolve these isomers because their polarity (dipole moment) is nearly identical. Solution: Use Reverse Phase (C18) or Phenyl-Hexyl stationary phases, which discriminate based on pi-pi interactions and hydrophobicity.

Recommended HPLC/Prep-LC Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18Phenyl phases interact differentially with the pi-electrons of the symmetric vs. asymmetric rings.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses phenol ionization (if any impurities exist).
Mobile Phase B Methanol (Not Acetonitrile)Methanol provides better selectivity for methoxy-substituted aromatics than ACN.
Gradient 60% B to 80% B (Isocratic hold often best)Shallow gradients prevent co-elution.
Detection UV @ 280 nmVeratrole absorption maximum.

Troubleshooting Tip: If peaks overlap on C18, switch to a Phenyl-Hexyl column. The differential pi-stacking often resolves positional isomers that co-elute on alkyl-bonded phases.

Module 4: Decision Logic & Workflow Visualization

Use the following logic gate to determine your experimental approach.

SeparationLogic Start Crude Mixture (3,4-DMV & 4,5-DMV) Analyze Analyze via 1H NMR Start->Analyze Decision Is 4,5-DMV > 40%? Analyze->Decision Crystallization Protocol A: Fractional Crystallization (Solvent: Hexane/EtOAc) Decision->Crystallization Yes (High 4,5 content) Chromatography Protocol B: Prep-HPLC / Flash (Column: Phenyl-Hexyl) Decision->Chromatography No (Low 4,5 content) Filtrate Mother Liquor (Rich in 3,4-DMV) Crystallization->Filtrate Filter Solid Precipitate (Pure 4,5-DMV) Crystallization->Solid Filter Filtrate->Chromatography Purify Residue Final34 Purified 3,4-DMV Chromatography->Final34

Figure 1: Decision matrix for selecting between crystallization and chromatographic techniques based on initial isomer composition.

FAQ: Common Troubleshooting Scenarios

Q: I tried crystallization, but the oil just settled at the bottom without solidifying. What happened? A: This is "oiling out." It occurs when the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat the mixture to dissolve the oil, add 10% more solvent, and cool very slowly (wrap the flask in a towel). Scratch the glass while the solution is still turbid but not separated.

Q: Can I use distillation? A: Generally, no . The boiling point difference is likely <5°C. Unless you have a spinning band distillation column with >50 theoretical plates, you will form an azeotrope-like mixture rather than separating them.

Q: Is chemical derivatization an option? A: Yes, but it is the "nuclear option." You can perform sulfonation .[1] The 4,5-isomer sulfonates at the 3/6 position. The 3,4-isomer sulfonates at the 5/6 position. The resulting sulfonic acids have vastly different water solubilities. However, desulfonation requires superheated steam hydrolysis, which may degrade your product. Stick to Crystallization/HPLC unless necessary.

References

  • Isomer Identification via NMR

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
    • Note: Applies general principles of symmetry in NMR (Singlet vs. AB system).
  • Chromatographic Separation of Aromatic Isomers

    • BenchChem Technical Support. (2025).[2][3][4] Chromatographic Separation of Isomeric Compounds.

    • Context: Validates the use of Phenyl-Hexyl columns and Methanol mobile phases for positional arom
    • 5[1][6][7][8]

  • Physical Properties & Synthesis Context

    • PubChem Compound Summary for 1,2-Dimethoxy-4,5-dinitrobenzene (Analogue).
    • Context: Establishes the trend that symmetric 4,5-substituted veratrole derivatives possess significantly higher melting points than their asymmetric counterparts.

Sources

Optimization

Technical Support Center: Purification of 1,2-Dimethoxy-3,4-dimethylbenzene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 1,2-Dimethoxy-3,4-dimethylbenzene. This document is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1,2-Dimethoxy-3,4-dimethylbenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested methods for achieving high purity. As your application scientist, I will guide you through the causality behind experimental choices, provide self-validating protocols, and offer solutions to common challenges encountered in the laboratory.

Section 1: Understanding Your Crude Material

The first principle of effective purification is to understand the potential impurities in your crude 1,2-Dimethoxy-3,4-dimethylbenzene oil. The synthesis of this molecule, like its simpler analog 1,2-dimethoxybenzene (veratrole), often starts from 3,4-dimethylcatechol and involves a methylation step.[1][2] This knowledge allows us to anticipate the likely contaminants.

Common Impurity Profile:

  • Unreacted Starting Material: 3,4-Dimethylcatechol (phenolic, acidic).

  • Mono-methylated Intermediate: 2-Methoxy-3,4-dimethylphenol (phenolic, acidic).

  • Reagents/Byproducts: Residual base, salts from the methylation reaction.

  • Solvent: The solvent used in the reaction or workup.

  • Thermally Degraded Products: High temperatures during synthesis or workup can lead to decomposition.

This impurity profile is critical. The presence of acidic phenolic compounds, for instance, suggests that an initial aqueous base wash could significantly simplify the subsequent purification steps.

Section 2: Core Purification Methodologies

Based on the physical properties of aromatic ethers, two primary techniques are recommended for the purification of 1,2-Dimethoxy-3,4-dimethylbenzene: Fractional Vacuum Distillation and Column Chromatography . For low-melting point solids or oils that can be induced to crystallize, Low-Temperature Recrystallization is a viable third option.

Physical Properties Comparison (Estimated)
Property1,2-Dimethoxybenzene (Veratrole)o-Xylene (1,2-Dimethylbenzene)[3]1,2-Dimethoxy-3,4-dimethylbenzene (Target)
Boiling Point 206-207 °C144.5 °C> 220 °C (Estimated)
Melting Point 15 °C-25.16 °CLikely a low-melting solid or oil
Appearance Colorless liquid, solidifies at low temp[4]Colorless liquid[3]Colorless to pale yellow oil
Solubility Soluble in alcohol, ether; slightly soluble in waterInsoluble in waterExpected to be soluble in common organic solvents

The estimated high boiling point of the target compound makes atmospheric distillation risky due to potential decomposition. Therefore, vacuum distillation is strongly recommended.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your purification experiments.

Fractional Vacuum Distillation

Q1: My product is turning dark or decomposing in the distillation flask. What's happening and how can I fix it?

A1: This is a classic sign of thermal decomposition. The high temperature required for distillation at atmospheric pressure is likely breaking down your compound.

  • Causality: Aromatic ethers can be sensitive to prolonged heating. Any residual acidic or basic impurities can catalyze this degradation.

  • Solution: The primary solution is to reduce the boiling point by applying a vacuum. A lower pressure drastically lowers the temperature needed for distillation, preserving your compound's integrity. Ensure your vacuum pump and seals are in excellent condition to achieve a low, stable pressure. A secondary measure is to perform a pre-distillation aqueous wash (e.g., with dilute NaHCO₃ then brine) to remove any catalytic impurities.[5]

Q2: I'm getting a poor separation between my product and a close-boiling impurity. My fractions are all mixed.

A2: This indicates that the efficiency of your distillation column is insufficient for the separation.

  • Causality: Simple distillation provides only one theoretical plate of separation. For compounds with boiling points closer than 25 °C, this is inadequate.[6]

  • Solution: You must increase the number of theoretical plates in your setup.

    • Use a Fractionating Column: Insert a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, enhancing separation.[6]

    • Optimize Reflux Ratio: Insulate the column head to encourage reflux. A slower distillation rate generally improves separation efficiency.

Q3: The distilled oil has a burnt smell. Is it usable?

A3: A burnt smell indicates some level of decomposition has occurred.[7][8] While the bulk of the material may be your desired product, it is contaminated with degradation byproducts.

  • Causality: This can be caused by "hot spots" in the distillation flask, overly aggressive heating, or distilling to complete dryness, which bakes the residue.

  • Solution:

    • Use a heating mantle with a stirrer to ensure even heat distribution.

    • Control the heating rate carefully.

    • Never distill to dryness. Always leave a small amount of residue in the pot.

    • The resulting oil should be re-purified, perhaps using column chromatography, which is a gentler, non-thermal method.

Column Chromatography

Q4: My compound is streaking/tailing down the column, leading to broad fractions and poor separation.

A4: Tailing is often a sign of undesirable interactions between your compound and the stationary phase, or overloading the column.[9]

  • Causality: Silica gel is slightly acidic and highly polar.[10] If your compound has basic functionalities or is highly polar, it can interact too strongly, causing tailing. Loading too much material or using a loading solvent that is too strong can also cause this issue.

  • Solution:

    • Check for Stability: First, test if your compound is stable on silica gel using a 2D TLC plate.[11]

    • Optimize Solvent System: Ensure your compound has an Rf value between 0.2 and 0.4 in the chosen eluent for good separation.[11]

    • Use a Co-eluent: If your compound is slightly acidic or chelates, adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve peak shape. Conversely, for basic compounds, adding 0.5-1% triethylamine can help.[12]

    • Change Adsorbent: Consider switching to a less acidic stationary phase like neutral alumina.[10][13]

Q5: I can't separate my product from a non-polar impurity. They are coming off the column together.

A5: This happens when the polarity difference between your product and the impurity is too small for the chosen chromatography system to resolve.

  • Causality: In normal-phase chromatography (polar stationary phase), non-polar compounds elute first.[14] If your impurity is also non-polar, they will travel down the column at similar rates.

  • Solution:

    • Decrease Solvent Polarity: Start with a very non-polar mobile phase (e.g., pure hexane) to maximize the retention of your slightly more polar product on the column, allowing the non-polar impurity to wash out first. Then, gradually increase the polarity (e.g., by adding ethyl acetate) to elute your product. This is known as a gradient elution.[10]

    • Consider Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., using a C18-silica column), the elution order is reversed: polar compounds elute first.[15] This can be highly effective for separating compounds with subtle differences in non-polar character.

Recrystallization

Q6: I'm trying to recrystallize my oil at low temperature, but it just turns into a thick, non-crystalline mass. What is "oiling out?"

A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice.[16]

  • Causality: This typically happens when the melting point of your compound is lower than the temperature at which the solution becomes saturated. For a low-melting compound like 1,2-Dimethoxy-3,4-dimethylbenzene, this is a common problem.

  • Solution:

    • Add More Solvent: The immediate fix is to add more hot solvent to re-dissolve the oil, then allow it to cool even more slowly.[16]

    • Change Solvents: Choose a lower-boiling point solvent. The goal is to have the solution become saturated at a temperature below your compound's melting point. A solvent pair (one in which the compound is soluble, one in which it is not) can be effective.[17]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal (if you have one) at the point of supersaturation to provide a nucleation site.[17]

Section 4: Frequently Asked Questions (FAQs)

Q: Which purification method should I choose: distillation or chromatography?

A: This depends on the scale and the nature of the impurities.

  • For large quantities (>10 g) with impurities that have significantly different boiling points, fractional vacuum distillation is often more efficient and scalable.

  • For small quantities (<10 g) or for separating impurities with very similar boiling points but different polarities (e.g., positional isomers), column chromatography offers superior resolution.[10]

  • For removing highly polar or non-volatile impurities (like salts or baseline material), a quick filtration through a silica plug (a short, wide column) is often sufficient before a final distillation.

Q: How do I properly load my oily sample onto a chromatography column?

A: The goal is to apply the sample in the most concentrated band possible.[14]

  • Dissolve the crude oil in a minimal amount of the initial, non-polar mobile phase (e.g., hexane with a small amount of ethyl acetate).

  • If it is not fully soluble, dissolve it in a slightly stronger but still minimal volume of solvent (like dichloromethane).[11]

  • A more robust method is "dry loading": Dissolve your crude oil in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the column.[12]

Q: What are the key safety precautions when working with this compound?

A: Always consult the Safety Data Sheet (SDS) for the specific compound. For related compounds like dimethoxybenzenes, hazards include skin and eye irritation, and potential harm if swallowed.[18][19]

  • Engineering Controls: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[20]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[20] Keep away from ignition sources.[21]

Section 5: Experimental Protocols & Visual Workflows

Workflow 1: General Purification Strategy

The following diagram outlines a general decision-making process for purifying your crude oil.

Purification_Workflow Crude Crude Oil Wash Aqueous Wash (e.g., NaHCO3, Brine) Crude->Wash Phenolic Impurities? Analysis1 TLC/GC Analysis Wash->Analysis1 Distillation Fractional Vacuum Distillation Analysis1->Distillation Boiling Point Difference >25°C Chromatography Column Chromatography Analysis1->Chromatography Similar Boiling Points or Heat Sensitive Analysis2 Purity Check (GC, NMR) Distillation->Analysis2 Chromatography->Analysis2 Analysis2->Chromatography Impurities Remain Product Pure Product Analysis2->Product >99% Pure

Caption: Decision workflow for purifying 1,2-Dimethoxy-3,4-dimethylbenzene.

Protocol 1: Fractional Vacuum Distillation
  • Preparation: Ensure all glassware is clean, dry, and free of cracks.[22] Assemble the distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask) using high-vacuum grease on all joints.

  • System Check: Connect to a vacuum pump with a cold trap and a pressure gauge. Ensure the system can hold a stable vacuum.

  • Charging the Flask: Charge the crude oil into the distillation flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the desired pressure.

    • Gently heat the flask using a heating mantle.

    • Observe the vapor rising through the column. The temperature at the distillation head should remain steady during the collection of a pure fraction.

    • Collect a small forerun fraction, which may contain residual solvents or volatile impurities.

    • Change receiving flasks and collect the main product fraction over its expected boiling range at that pressure.

    • Stop the distillation before the flask goes to dryness.

  • Shutdown: Allow the system to cool completely before slowly venting to atmospheric pressure to avoid cracking the hot glassware.

Protocol 2: Flash Column Chromatography
  • Solvent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[10] Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, tapping the column gently. Do not let the column run dry.[9][10]

    • Add another thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Using the "dry loading" method described in the FAQs is highly recommended.[12]

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Rocky Mountain Oils. (2024, February 4). How to Distill Essential Oils: A Comprehensive Guide. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • TOPTION Instrument. (2025, November 6). How to Troubleshoot a Simple Distillation Apparatus?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Amoako, K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences. [Link]

  • Biorenewables Education Laboratory. Essential Oils from Steam Distillation. [Link]

  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Reddit. (2026, January 3). Steam distillation troubleshooting - burned smell of the oil. r/chemistry. [Link]

  • University of Victoria, Department of Chemistry. Column chromatography. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • California State University, Stanislaus. Recrystallization, filtration and melting point. [Link]

  • National Taiwan University, Department of Chemistry. (2024). Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • Occupational Safety and Health Administration. (2021, April 6). XYLENE, ALL ISOMERS (DIMETHYLBENZENE). [Link]

  • Thermo Fisher Scientific. (2025, September 12). 1,4-Dimethoxybenzene SAFETY DATA SHEET. [Link]

  • YouTube. (2020, April 13). How to steam distill essential oil at home and how to fail at that distillation. Beginners guide![Link]

  • Scribd. Recrystallization & Melting Point Determination Purification of Crystalline Organic Compound. [Link]

  • University of California, Irvine. Chapter 16 The Chemistry of Benzene and Its Derivatives. [Link]

  • The Chemistry Blog. (2023, September 27). What is Fractional Distillation?[Link]

  • StudySmarter. column chromatography.pdf. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Google Patents.
  • The Chemistry Blog. (2021, January 27). What Is Xylene?[Link]

  • PubChem. 1,2-Diethyl-3,4-dimethylbenzene. [Link]

  • ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Vaia. (2022, October 12). Fractional Distillation: Definition & Examples, Process. [Link]

  • Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
  • The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

  • PubChem. O-Xylene. [Link]

  • Wikipedia. 1,4-Dimethoxybenzene. [Link]

  • SSRN. Synthesis of Catechol (1,2-Dihydroxybenzene) by Methylation. [Link]

  • PubChem. 3,4-Dimethoxystyrene. [Link]

Sources

Troubleshooting

Technical Support Center: Coupling Reactions with 3,4-Dimethylveratrole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of cross-coupling reactions involving the sterically hindered substrate, 3,4-dimethylveratrole, and its derivatives. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to solve complex synthetic challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding and Overcoming the Challenge

This section addresses the fundamental issues encountered when working with sterically demanding substrates like 3,4-dimethylveratrole.

Q1: Why is 3,4-dimethylveratrole (or its halogenated derivatives) so difficult to use in standard cross-coupling reactions?

Answer: The primary challenge with 3,4-dimethylveratrole derivatives is severe steric hindrance .[1] The two methyl groups are positioned ortho to the potential reaction sites (e.g., a halide at position 1 or 2). This creates a crowded environment around the carbon-halogen bond, which significantly impedes the approach of the metal catalyst.

This steric bulk creates a high-energy barrier for key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps, leading to sluggish or failed reactions under standard conditions.[2][3]

Caption: Steric clash from ortho-methyl groups in a 3,4-dimethylveratrole halide.

Q2: My Suzuki-Miyaura coupling with a bromo-3,4-dimethylveratrole derivative is failing. What are the most critical parameters to adjust?

Answer: For a sterically demanding Suzuki-Miyaura coupling, the ligand and base combination is paramount . Standard ligands like PPh₃ are often ineffective. You must move to a more specialized catalyst system designed to handle steric bulk.

Key Optimization Points:

  • Ligand Selection: This is your most powerful tool. You need bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[4] These ligands promote the formation of a highly active, low-coordinate palladium center that can more easily access the crowded reaction site.[4] They also accelerate the final reductive elimination step.

    • Recommended Ligands: SPhos, XPhos, or RuPhos.[5][6] N-heterocyclic carbene (NHC) ligands with flexible steric bulk are also excellent choices for room-temperature couplings of hindered substrates.[7]

  • Base Selection: A strong, non-nucleophilic base is crucial. The base's role is to activate the boronic acid for transmetalation.[8] For hindered substrates, a more robust base is often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) or bicarbonates in these challenging cases.[4]

  • Temperature: Increased reaction temperatures (e.g., 80-120 °C) are often necessary to provide the activation energy needed to overcome the steric barrier.[4][9][10] Microwave-assisted heating can also be highly effective at accelerating these sluggish reactions.[11][12]

  • Solvent: Anhydrous, degassed polar aprotic solvents are standard. 1,4-dioxane or a mixture of toluene and water are common choices that perform well at higher temperatures.[4]

G cluster_cycle Simplified Suzuki Catalytic Cycle Pd0 Pd(0)L n OA Oxidative Addition (Ar-Pd(II)-X)L n Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-Ar')L n OA->TM Ar'-B(OR)2 + Base OA_note Problem: Steric shield from ortho-groups blocks Pd(0) approach. RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar' RE_note Solution: Bulky ligands (L) destabilize the intermediate, promoting bond formation and catalyst turnover.

Caption: Impact of steric hindrance and bulky ligands on the Suzuki catalytic cycle.

Q3: I am attempting a Buchwald-Hartwig amination with a hindered aniline. What strategies can improve my yields?

Answer: This scenario represents a "double-whammy" of steric hindrance—from both the aryl halide and the amine nucleophile. Success is highly dependent on using a state-of-the-art catalyst system.

  • Advanced Ligands: The development of dialkylbiaryl phosphine ligands by the Buchwald group and ferrocene-derived ligands by the Hartwig group has been crucial for these transformations.[13] For particularly congested couplings, such as forming tetra-ortho-substituted diarylamines, specialized P,N-ligands may be required.[14]

  • Precatalysts: Using modern, well-defined palladium precatalysts can provide more consistent and active catalyst generation in situ compared to simply mixing a palladium source (like Pd(OAc)₂) and a ligand.

  • Base Choice: Strong, non-nucleophilic bases are essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) or lithium tert-butoxide (LiOt-Bu) are often required to deprotonate the hindered amine without competing as a nucleophile.

  • Rigorous Inert Atmosphere: These catalyst systems can be sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) using proper Schlenk line or glovebox techniques.[15]

Part 2: Troubleshooting and Optimization Guide

Use this workflow and data table to systematically troubleshoot your reaction.

G start Low/No Yield with 3,4-Dimethylveratrole Coupling ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich monophosphine (e.g., SPhos, XPhos) or a suitable NHC? start->ligand base Step 2: Check Base Is it a strong, non-nucleophilic base? (e.g., K3PO4, Cs2CO3, LHMDS) ligand->base Yes ligand_sol Action: Switch to a ligand specifically designed for sterically hindered substrates. ligand->ligand_sol No conditions Step 3: Adjust Conditions Increase temperature (80-120 °C)? Increase reaction time (12-24h)? Ensure rigorous inert atmosphere? base->conditions Yes base_sol Action: Switch to a stronger, dry, high-purity base. base->base_sol No catalyst Step 4: Consider Catalyst System Try a different metal (e.g., Ni-based)? Use a pre-formed catalyst? conditions->catalyst Yes cond_sol Action: Systematically vary T & t. Consider microwave irradiation. conditions->cond_sol No success Reaction Optimized catalyst->success Yes cat_sol Action: Screen alternative catalyst systems known for high activity. catalyst->cat_sol No ligand_sol->base base_sol->conditions cond_sol->catalyst cat_sol->success

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

Table 1: Comparison of Catalyst System Components for Hindered Couplings
ComponentStandard Conditions (Often Fail)Recommended for 3,4-DimethylveratroleRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂, or specific precatalystsProvides a reliable source of Pd(0) that readily coordinates with bulky ligands.
Ligand PPh₃, DPPFBuchwald Ligands: XPhos, SPhos, RuPhosNHC Ligands: IPr, IMesBulky, electron-rich ligands are essential to promote oxidative addition and reductive elimination at crowded centers.[4][7][13][16]
Base Na₂CO₃, K₂CO₃, Et₃NK₃PO₄, Cs₂CO₃, NaOt-Bu, LHMDSStronger, often anhydrous bases are required to facilitate the transmetalation or deprotonation step effectively.[4]
Solvent THF, DMFToluene, 1,4-Dioxane, CPMEHigher boiling point solvents are often needed to reach the required reaction temperatures. Must be anhydrous and degassed.
Temperature RT - 80 °C80 °C - 120 °C (or Microwave)Additional thermal energy is required to overcome the high activation barrier imposed by steric hindrance.[9][10]

Part 3: Experimental Protocols

The following is a general, representative protocol for a Suzuki-Miyaura coupling that can be adapted as a starting point for your specific 3,4-dimethylveratrole derivative.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

Materials:

  • Bromo-3,4-dimethylveratrole derivative (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 eq.)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-3,4-dimethylveratrole derivative (1.0 eq.), the arylboronic acid (1.5 eq.), and powdered K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered substrates may require 12-24 hours for completion.[4]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Benchchem.
  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
  • An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry.
  • Buchwald–Hartwig amination. Wikipedia.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. The Journal of Organic Chemistry.
  • Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. National Institutes of Health.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC.
  • Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
  • managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. Benchchem.
  • The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications.
  • Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Sonogashira coupling. Wikipedia.
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar.
  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate. Benchchem.
  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner.
  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • How to overcome Steric Hindrance? ResearchGate.
  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C. PMC.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC.
  • Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. PubMed.
  • Metal Catalyzed C-H activation. DM lab.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
  • Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Frontiers.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. RSC Publishing.

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Optimization

Troubleshooting low conversion in veratrole alkylation reactions

Welcome to the Technical Support Center for Veratrole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion and other co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Veratrole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion and other common issues encountered during the electrophilic alkylation of veratrole (1,2-dimethoxybenzene). As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Veratrole is an electron-rich aromatic compound, making it an excellent substrate for electrophilic aromatic substitution reactions like Friedel-Crafts alkylation.[1][2] However, this high reactivity, combined with the specific requirements of the reaction mechanism, can lead to several common pitfalls. This guide addresses these issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: Critically Low or No Product Conversion

Q1: My veratrole alkylation reaction has a very low yield or isn't working at all. Where should I start my investigation?

A1: When facing a near-total reaction failure, the root cause is often a fundamental flaw in the setup or reagents. The most critical components to scrutinize are the catalyst's activity and the presence of moisture. The Lewis acids typically used, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are the engine of this reaction, but they are exceptionally sensitive.

Core Causality: The Friedel-Crafts reaction begins with the Lewis acid catalyst activating the alkylating agent (typically an alkyl halide) to generate a carbocation or a highly electrophilic carbocation-like species.[3][4][5] This electrophile is then attacked by the electron-rich veratrole ring. If the catalyst is inactive, this first essential step fails, and the reaction cannot proceed.

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ react violently with water to form aluminum hydroxides and HCl. This process irreversibly consumes the catalyst, rendering it useless for activating the alkyl halide.[6] Anhydrous conditions are not merely recommended; they are mandatory.

  • Poor Reagent Quality: Impurities in your veratrole, alkylating agent, or solvent can also poison the catalyst. Basic impurities (e.g., amines) will preferentially react with the Lewis acid.[5][7]

Troubleshooting Protocol:

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere (e.g., a desiccator or a stream of dry nitrogen/argon).

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).

    • Reagents: Use high-purity veratrole and alkylating agents. If necessary, distill liquid reagents before use. Ensure solid Lewis acid catalysts are free-flowing powders, not clumped (a sign of hydration).

  • Verify Catalyst Activity:

    • Use a freshly opened bottle of the Lewis acid catalyst.

    • Perform a small-scale control reaction with known reactive substrates (e.g., benzene or toluene with tert-butyl chloride) to confirm the catalyst batch is active.

  • Check Reagent Stoichiometry:

    • Unlike many catalytic reactions, Friedel-Crafts alkylations can sometimes require a significant amount of Lewis acid. While technically a catalyst, it can form complexes with products or impurities. Ensure you are using an appropriate catalytic loading, which can range from 0.1 to over 1.0 equivalents depending on the specific reaction.

dot

Catalyst_Deactivation Active_Catalyst Active Lewis Acid (e.g., AlCl₃) Inactive_Catalyst Inactive Species (e.g., Al(OH)Cl₂) Active_Catalyst->Inactive_Catalyst Irreversible Reaction No_Activation No Electrophile Generation Active_Catalyst->No_Activation Catalyst Unavailable Moisture Moisture (H₂O) (from air, solvent, glassware) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->No_Activation Troubleshooting_Workflow Start Low Conversion Check_Fundamentals Check Fundamentals: - Anhydrous Conditions? - Catalyst Active? Start->Check_Fundamentals Analyze_Products Analyze Product Mixture (TLC, GC-MS, NMR) Check_Fundamentals->Analyze_Products If fundamentals are OK... Polyalkylation Multiple Alkylated Products? Analyze_Products->Polyalkylation Rearrangement Isomeric Product? Analyze_Products->Rearrangement Polyalkylation->Rearrangement No Optimize_Stoichiometry Solution: - Increase Veratrole Excess - Slow Reagent Addition Polyalkylation->Optimize_Stoichiometry Yes Use_Acylation Solution: - Use Friedel-Crafts Acylation - Follow with Reduction Rearrangement->Use_Acylation Yes Optimize_Conditions Optimize Conditions: - Lower Temperature - Screen Milder Catalysts Rearrangement->Optimize_Conditions No

Caption: A logical workflow for troubleshooting common veratrole alkylation issues.

Issue 3: Reaction produces a dark, tarry material.

Q3: My reaction mixture turned into a dark, viscous tar. What is happening?

A3: Tar formation is indicative of decomposition and polymerization side reactions. This is often caused by conditions that are too harsh for the sensitive, activated veratrole ring or the alkylating agent.

Core Causality:

  • Excessive Heat: High reaction temperatures can provide the activation energy for numerous unwanted side-pathways, leading to the breakdown of the starting materials and products. [8]* Highly Reactive Catalyst/Reagents: Using a very strong Lewis acid (like AlCl₃) with a reactive alkylating agent (like a tertiary or benzylic halide) can create an extremely high concentration of a potent electrophile, leading to uncontrolled polymerization of the veratrole.

  • Substrate Decomposition: Veratrole, while robust, can undergo demethylation or other decomposition pathways under strongly acidic and high-temperature conditions.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: This is the most crucial first step. Begin the reaction at a low temperature (e.g., 0°C or even -20°C) and allow it to warm slowly to room temperature. Avoid aggressive heating unless you have established it is necessary through careful optimization.

  • Use a Milder Catalyst: Switch from AlCl₃ to a less aggressive Lewis acid like FeCl₃ or even a solid acid catalyst. [9]3. Dilute the Reaction: Running the reaction at a lower concentration can help dissipate heat and reduce the rate of bimolecular decomposition reactions.

  • Control Reagent Addition: Add the alkylating agent and/or the catalyst portion-wise or via syringe pump over an extended period to maintain low concentrations of reactive intermediates.

Data & Protocols
Table 1: Troubleshooting Summary for Veratrole Alkylation
Symptom Probable Cause(s) Recommended Solution(s)
No Reaction 1. Inactive/deactivated catalyst (moisture). [6] 2. Non-reactive alkylating agent (e.g., vinyl halide). [10]1. Ensure strictly anhydrous conditions; use fresh catalyst. 2. Use an appropriate alkyl halide (primary, secondary, tertiary).
Polyalkylation Product is more reactive than starting material. [11][12]1. Use a large excess of veratrole. 2. Add the alkylating agent slowly at low temperature.
Isomeric Product Carbocation rearrangement to a more stable intermediate. [11][12][13]1. Use Friedel-Crafts acylation followed by reduction. 2. Choose an alkylating agent that forms a stable carbocation without rearrangement.
Tar Formation 1. Reaction temperature is too high. 2. Catalyst is too aggressive.1. Lower the reaction temperature significantly (start at 0°C). 2. Use a milder Lewis acid (e.g., FeCl₃).
Protocol 1: General Procedure for Ensuring Anhydrous Conditions
  • Glassware Preparation: Disassemble and clean all glassware (reaction flask, condenser, dropping funnel, stir bar). Place in a laboratory oven at 150°C for at least 4 hours (overnight is preferred).

  • Assembly: Assemble the hot glassware quickly under a positive pressure of dry inert gas (nitrogen or argon). Use a well-greased joint for the dropping funnel if necessary. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Handling:

    • Solvents: Use a freshly opened bottle of an anhydrous grade solvent or dispense from a solvent purification system. Transfer solvents via a cannula or a dry syringe.

    • Liquid Reagents: If not from a sealed bottle, consider distillation. Transfer via a dry syringe.

    • Solid Reagents: Weigh solid Lewis acids (e.g., AlCl₃) rapidly in a dry environment (glove box or under a stream of inert gas) and add to the reaction flask against a counter-flow of inert gas.

References
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Chemnoter. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. [Link]

  • Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • MDPI. (2026). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. [Link]

  • Alkyl Strategies. (2025). Alkyl Strategies for Optimizing Reaction Conditions. [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Reaction Mechanism. (n.d.). ORGANIC REACTION MECHANISM. [Link]

  • ResearchGate. (2025). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Wikipedia. (n.d.). 1,2-Dimethoxybenzene. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

Sources

Troubleshooting

Technical Support Center: Dimethylveratrole Synthesis Optimization

Introduction: The Thermal Paradox of Catechol Methylation Synthesizing dimethylveratrole from catechol involves a delicate balance. You are driving a Williamson Ether Synthesis (SN2) that requires sufficient thermal ener...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Paradox of Catechol Methylation

Synthesizing dimethylveratrole from catechol involves a delicate balance. You are driving a Williamson Ether Synthesis (SN2) that requires sufficient thermal energy to overcome activation barriers, yet the electron-rich catechol substrate is prone to rapid oxidation (tar formation) and C-alkylation at elevated temperatures.

This guide moves beyond generic "reflux" instructions. It breaks down the thermodynamics of the two primary methylation pathways—Dimethyl Sulfate (DMS) and Dimethyl Carbonate (DMC) —and provides actionable troubleshooting for temperature-dependent failure modes.

Module 1: The Thermodynamics & Kinetics of O-Methylation

The Mechanism

The transformation of catechol to dimethylveratrole proceeds via two sequential O-methylation steps. The first methylation (to Guaiacol) is generally faster than the second (to Veratrole) due to the steric hindrance and electronic effects introduced by the first methoxy group.

Temperature’s Role[1][2][3][4][5][6]
  • Low Temperature (<30°C): Essential during the deprotonation phase to prevent the oxidation of the phenoxide anion into o-benzoquinone (which leads to black tar).

  • High Temperature (>80°C): Required to drive the second methylation step (Guaiacol

    
     Veratrole) to completion and, in the case of DMS, to destroy excess toxic reagent via hydrolysis.
    
Pathway Visualization

ReactionPathway cluster_0 Thermal Control Zones Catechol Catechol (Starting Material) Anion Phenoxide Anion (Reactive Intermediate) Catechol->Anion + Base (NaOH/K2CO3) Guaiacol Guaiacol (Mono-methylated) Anion->Guaiacol Methylation (k1) Exothermic Quinone o-Benzoquinone (Black Tar/Impurity) Anion->Quinone Oxidation (O2) High T + High pH Veratrole Dimethylveratrole (Target Product) Guaiacol->Veratrole Methylation (k2) Requires Heat (>60°C)

Figure 1: Reaction pathway showing the critical divergence between productive methylation and oxidative degradation (tar formation).

Module 2: Protocol-Specific Temperature Strategies

The optimal temperature profile depends entirely on your methylating agent.

Scenario A: Dimethyl Sulfate (DMS)

The Classical/Industrial Route

  • Risk: High toxicity, exothermic runaway.

  • Strategy: "Cool Addition, Hot Finish."

PhaseTemp RangeScientific Rationale
Addition 10°C – 20°C The reaction of phenoxide with DMS is highly exothermic. Keeping T < 20°C prevents thermal runaway and minimizes oxidation of the dianion.
Ramp 40°C – 60°C As mono-methylation completes, the reaction slows. Gentle heating overcomes the activation energy for the second methylation (Guaiacol

Veratrole).
Quench 90°C – 100°C Critical Safety Step: You must reflux for 1-2 hours to hydrolyze unreacted DMS into methanol and sulfuric acid before workup.
Scenario B: Dimethyl Carbonate (DMC)

The Green Chemistry Route[1][2]

  • Risk: Low reactivity, incomplete conversion.

  • Strategy: "Hard Reflux" or "Autoclave."

PhaseTemp RangeScientific Rationale
Reaction 90°C (Reflux) DMC is a "harder" electrophile than DMS. At atmospheric pressure, you must be at boiling point (90°C) with a catalyst (e.g., TBAB) to achieve conversion.
Autoclave 120°C – 150°C For >95% yield, atmospheric reflux is often insufficient. Pressurized vessels allow T > BP, significantly accelerating kinetics (

increases ~2-3x per 10°C).

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "My reaction mixture turned into a black sludge/tar."

Diagnosis: Oxidative polymerization of catechol. Root Cause: Catechol dianions are extremely sensitive to oxygen, a process accelerated by high pH and high temperature before methylation is complete.

Corrective Action:

  • Inert Atmosphere: Are you strictly under Nitrogen/Argon? The headspace must be purged.

  • Temperature Check: Did you add the base/methylating agent while the mixture was already hot?

    • Fix: Cool to <15°C during the initial base addition.

  • Reducing Agents: Add a "sacrificial" antioxidant.

    • Protocol: Add 1-2% Sodium Dithionite (

      
      ) or Sodium Bisulfite to the aqueous phase before adding the base. This scavenges oxygen and keeps the mixture light brown/clear.
      
Issue 2: "I have high conversion to Guaiacol, but low conversion to Veratrole."

Diagnosis: Stalled second methylation step. Root Cause: The methoxy group on Guaiacol deactivates the ring slightly compared to the dianion, and steric hindrance impedes the second attack.

Corrective Action:

  • Increase Temperature: If using DMS, ensure the second phase of the reaction reaches at least 60-70°C. If using DMC, you must be at reflux (90°C) or higher.

  • Phase Transfer Catalyst (PTC): If using a biphasic system (e.g., Toluene/Water), the phenoxide anion might not be meeting the methylating agent effectively.

    • Fix: Add 1-3 mol% Tetrabutylammonium Bromide (TBAB). This shuttles the phenoxide into the organic phase, increasing the effective concentration at the reaction site.

Issue 3: "The reaction exotherm spiked uncontrollably upon DMS addition."

Diagnosis: Thermal Runaway. Root Cause: DMS accumulation. If you add DMS too quickly at a temperature where the reaction rate is slow (e.g., <5°C), it accumulates. When the mixture eventually warms, all the accumulated DMS reacts simultaneously.

Corrective Action:

  • Dosage Control: Switch to a semi-batch addition. Add DMS dropwise while monitoring internal temperature.

  • The "Kick-Start": Ensure the reaction has started (slight exotherm observed) before dumping the bulk of the reagent. Maintain T between 20-30°C during addition to consume DMS as it enters.

Module 4: Decision Tree for Temperature Optimization

Use this logic flow to determine the correct thermal profile for your specific setup.

DecisionTree Start Start Optimization Agent Select Methylating Agent Start->Agent DMS Dimethyl Sulfate (DMS) Agent->DMS DMC Dimethyl Carbonate (DMC) Agent->DMC DMS_Step1 Step 1: Cool Addition (10-20°C) Prevents Runaway DMS->DMS_Step1 DMC_Check Equipment Availability DMC->DMC_Check DMS_Step2 Step 2: Thermal Ramp (60-70°C) Completes 2nd Methylation DMS_Step1->DMS_Step2 DMS_Step3 Step 3: Hydrolysis Reflux (90-100°C) Destroys Excess DMS DMS_Step2->DMS_Step3 Autoclave Autoclave Available DMC_Check->Autoclave Glassware Standard Glassware Only DMC_Check->Glassware Auto_Action Run at 120-150°C Catalyst: K2CO3/AlPO4 Autoclave->Auto_Action Glass_Action Run at Reflux (90°C) REQUIRED: PTC (TBAB) Longer Reaction Time Glassware->Glass_Action

Figure 2: Operational decision tree for selecting temperature profiles based on reagent and equipment constraints.

References

  • Organic Syntheses. "Veratrole (1,2-Dimethoxybenzene) Synthesis." Organic Syntheses, Coll. Vol. 1, p. 537. (Classic DMS protocol and saponification of esters).[3]

  • Tang, Q. et al. "Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts." Industrial & Engineering Chemistry Research, 2013. (High-temperature green chemistry approach).

  • Occupational Safety and Health Administration (OSHA). "Dimethyl Sulfate: Occupational Health Guideline." (Safety data regarding thermal decomposition and toxicity).

  • Li, D. et al. "Synthesis of Veratrole by O-Methylation of Catechol with Dimethyl Carbonate in the Presence of TBAB." Asian Journal of Chemistry, 2014. (Role of Phase Transfer Catalysts in temperature optimization).

Sources

Optimization

Technical Support Center: Purification of Veratrole and Removal of Unreacted Methylating Agents

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of veratrole (1,2-dimethoxybenzene). It specifically addresses the critical downs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of veratrole (1,2-dimethoxybenzene). It specifically addresses the critical downstream process of removing unreacted, and often hazardous, methylating agents from the crude product. The following troubleshooting guides and FAQs are designed to offer both theoretical understanding and practical, field-proven solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Safety First: Handling Methylating Agents

Q1: What are the primary safety concerns when working with dimethyl sulfate (DMS) and methyl iodide (MeI), and what personal protective equipment (PPE) is mandatory?

A1: Both dimethyl sulfate and methyl iodide are highly toxic and carcinogenic.[1][2] Exposure can occur through inhalation, skin contact, or ingestion.[1][3] Therefore, all manipulations must be conducted within a certified chemical fume hood.[3]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are recommended for handling methyl iodide.[4] For dimethyl sulfate, it is crucial to use gloves with a high resistance to this specific chemical; consult your institution's safety guidelines and the glove manufacturer's compatibility charts.

  • Eye Protection: Chemical splash goggles are essential.[5]

  • Lab Coat: A flame-resistant and chemical-resistant lab coat should be worn at all times.[4]

  • Respiratory Protection: In the event of a large spill or when working outside of a fume hood, a self-contained breathing apparatus or a respirator with an appropriate filter for organic vapors is necessary.[2][3]

In case of accidental exposure, immediately move to fresh air if inhaled, and wash the affected skin area thoroughly with soap and water.[3][4] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3]

Reaction Quenching

Q2: My Williamson ether synthesis of veratrole is complete. How do I safely and effectively quench the unreacted dimethyl sulfate in my reaction mixture?

A2: Unreacted dimethyl sulfate must be neutralized before workup. The most common and effective method is quenching with an aqueous base. The hydrolysis of dimethyl sulfate is significantly accelerated under alkaline conditions.[6][7]

A recommended procedure involves the slow, dropwise addition of the reaction mixture to a cold (ice bath) and vigorously stirred solution of sodium hydroxide (NaOH) or ammonium hydroxide.[7][8] Maintaining a basic pH (pH > 12) is crucial for the complete destruction of DMS.[7] The hydrolysis of DMS proceeds via C-O bond cleavage, yielding methanol and sulfate salts, which are readily separable from the organic product.[8][9]

Q3: Can I use water to quench unreacted methyl iodide?

A3: While methyl iodide does hydrolyze in water, the reaction is slow. A more effective method for quenching unreacted methyl iodide is to use an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃).[10][11] Sodium thiosulfate reacts with methyl iodide to form S-alkylthiosulfates (Bunte salts), which are water-soluble and can be easily removed during the aqueous workup.[11]

Troubleshooting Guides

Issue 1: Persistent Methylating Agent Contamination After Initial Workup

Scenario: You have performed a standard aqueous workup (e.g., washing with water and brine) after quenching, but analytical tests (GC-MS, NMR) still show the presence of the methylating agent in your veratrole product.

Root Cause Analysis and Solutions:

  • Incomplete Quenching: The initial quenching step may not have been sufficient. This can be due to inadequate mixing, insufficient base, or too short a reaction time.

    • Solution: Re-subject the organic layer to a more rigorous quenching procedure. Vigorously stir the organic phase with a fresh, cold 1 M NaOH solution for at least one hour.[8] Monitor the disappearance of the methylating agent by a suitable analytical technique before proceeding.

  • Phase Transfer Issues: If the reaction was run in a water-immiscible solvent, the transfer of the methylating agent from the organic phase to the aqueous phase for quenching might be inefficient.

    • Solution: The addition of a phase-transfer catalyst during the quenching step is generally not practiced. Instead, ensure vigorous agitation of the biphasic mixture to maximize the interfacial area and facilitate the reaction.

Experimental Protocols

Protocol 1: Quenching and Extractive Workup for Veratrole Synthesis

This protocol details the steps following the completion of the methylation of catechol to veratrole, a typical Williamson ether synthesis.[12][13][14][15][16]

  • Cooling: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction vessel to room temperature, and then further cool in an ice bath.

  • Quenching:

    • For Dimethyl Sulfate: Prepare a 1 M solution of sodium hydroxide in a separate flask, cooled in an ice bath. Slowly and with vigorous stirring, add the crude reaction mixture to the cold NaOH solution. Monitor the pH to ensure it remains strongly basic (pH > 12).[7] Stir for at least 30-60 minutes to ensure complete hydrolysis of the DMS.[7]

    • For Methyl Iodide: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. Add this solution to the reaction mixture and stir vigorously for 30 minutes.

  • Extraction: Transfer the entire mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent like diethyl ether or ethyl acetate to extract the veratrole.[13][17] Add water to dissolve any inorganic salts.[13]

  • Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M NaOH solution (to remove any remaining acidic impurities).[18]

      • Water (2-3 times) to remove residual base and water-soluble byproducts.

      • Saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude veratrole.

Data Presentation

Table 1: Physical Properties of Veratrole and Common Methylating Agents

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Veratrole138.17206-2071.084
Dimethyl Sulfate126.13188 (decomposes)1.333
Methyl Iodide141.9442.42.28

Data compiled from standard chemical reference sources.

Visualization of Workflow

Veratrole_Purification_Workflow Start Crude Veratrole Reaction Mixture (Contains unreacted methylating agent) Quench Step 1: Quenching (e.g., with NaOH for DMS or Na2S2O3 for MeI) Start->Quench Extraction Step 2: Liquid-Liquid Extraction (e.g., with Diethyl Ether/Water) Quench->Extraction Wash Step 3: Aqueous Washing (Base, Water, Brine) Extraction->Wash Dry Step 4: Drying (Anhydrous Na2SO4) Wash->Dry Concentrate Step 5: Solvent Removal (Rotary Evaporation) Dry->Concentrate Crude_Product Crude Veratrole Product Concentrate->Crude_Product Purification Step 6: Further Purification (Optional) (Distillation or Chromatography) Crude_Product->Purification Pure_Product Pure Veratrole Purification->Pure_Product

Caption: Workflow for the removal of unreacted methylating agents.

Advanced Purification Techniques

Q4: My veratrole is still impure after extractive workup. What are my options for further purification?

A4: For high-purity veratrole, especially for applications in drug development, further purification is often necessary. The two most common methods are distillation and flash chromatography.

  • Distillation: Veratrole has a relatively high boiling point (206-207 °C), which allows for its separation from more volatile impurities. Vacuum distillation is often employed to reduce the boiling point and prevent thermal decomposition.[18][19] This method is particularly effective for removing non-volatile impurities.

  • Flash Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase.[20][21][22][23] It is highly effective for removing impurities with different polarities from the desired product.[17] For veratrole, a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used.

Purification_Decision_Tree Start Impure Veratrole after Workup Boiling_Point_Diff Significant Boiling Point Difference from Impurities? Start->Boiling_Point_Diff Polarity_Diff Significant Polarity Difference from Impurities? Boiling_Point_Diff->Polarity_Diff No Distillation Perform Vacuum Distillation Boiling_Point_Diff->Distillation Yes Chromatography Perform Flash Chromatography Polarity_Diff->Chromatography Yes End Pure Veratrole Polarity_Diff->End No (Consider alternative synthesis or multiple purification steps) Distillation->End Chromatography->End

Caption: Decision tree for advanced purification of veratrole.

References

  • Bunton, C. A. (1957). The rates and mechanisms of hydrolysis of dimethyl sulphate. UQ eSpace. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

  • Robertson, R. E. (1966). THE HYDROLYSIS OF DIMETHYLSULFATE AND DIETHYLSULFATE IN WATER. Canadian Journal of Chemistry, 44(14), 1641-1647.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Iodide. Retrieved from [Link]

  • Kjell, D. P., & Askin, D. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(2), 241-247.
  • Kanto Chemical Co., Inc. (2023, September 19). Safety Data Sheet: Dimethyl sulfate. Retrieved from [Link]

  • Hasty, R. A., & Sutter, S. L. (1969). Kinetics of the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution. Canadian Journal of Chemistry, 47(24), 4537-4542.
  • CPAChem. (n.d.). Safety data sheet: Dimethyl sulfate. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Iodomethane D3. Retrieved from [Link]

  • Castegnaro, M., et al. (1985). Validation of techniques for the destruction of dimethyl sulfate.
  • University of California, Irvine. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103183588A - Preparation method of veratrole.
  • Google Patents. (n.d.). WO2023134406A1 - Preparation method for veratrole.
  • Google Patents. (n.d.). CN106518631B - A kind of preparation method of veratrole.
  • Gevorgyan, A., et al. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4695-4703.
  • Hasty, R. A., & Sutter, S. L. (1969). Kinetics of the Reaction of Methyl Iodide With Sulfite and Thiosulfate Ions in Aqueous Solution. Canadian Journal of Chemistry, 47(24), 4537-4542.
  • Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Chegg. (2021, February 7). What experimental modifications (reagents, catalysts, ...). Retrieved from [Link]

  • University of Alberta. (n.d.). Chem 353: Distillation experimental. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Kumar, A., et al. (2022). C−H Methylation Using Sustainable Approaches. Molecules, 27(9), 2935.
  • Islam, M. R., & Ali, M. M. (2023). Purification of Organic Compounds: from Crude Product to Purity. Journal of Physics and Chemistry, 1(1), 1-6.
  • Wikipedia. (n.d.). Sodium thiosulfate. Retrieved from [Link]

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  • University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570591A - Method for removing residues out of dimethyl sulfate.
  • KEM. (2022, February 3). Standardization of sodium thiosulfate titrant. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Stability of 1,2-Dimethoxy-3,4-dimethylbenzene

Welcome to the technical support center for 1,2-dimethoxy-3,4-dimethylbenzene. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-dimethoxy-3,4-dimethylbenzene. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting for handling this compound under acidic conditions. Our goal is to move beyond simple instructions and explain the underlying chemical principles that govern its stability and reactivity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 1,2-dimethoxy-3,4-dimethylbenzene in acidic media.

Q1: What is the general stability of 1,2-dimethoxy-3,4-dimethylbenzene in the presence of acids?

A: Generally, 1,2-dimethoxy-3,4-dimethylbenzene is an aryl methyl ether, a class of compounds known for being relatively unreactive and chemically stable, making them excellent solvents or intermediates.[1][2] It is stable under dilute, non-nucleophilic acidic conditions at room temperature. However, its stability is highly dependent on the nature of the acid, temperature, and the presence of nucleophiles. Under forcing conditions, such as with strong acids and heat, degradation is likely.[3]

Q2: What are the primary degradation pathways for this compound under acidic conditions?

A: There are two main competing degradation pathways, dictated by the reaction conditions:

  • Acid-Catalyzed Ether Cleavage: This is the most common degradation route for aryl ethers when treated with strong acids.[1][2] The reaction involves the cleavage of the methyl C-O bond, not the aromatic C-O bond, resulting in demethylation to form phenolic derivatives. This process is particularly efficient with strong acids that have a nucleophilic conjugate base, such as hydrogen iodide (HI) or hydrogen bromide (HBr).[3][4] Strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are also highly effective at cleaving aryl ethers.[3][5]

  • Electrophilic Aromatic Substitution (EAS): The benzene ring of this molecule is highly electron-rich due to the activating effects of two methoxy and two methyl substituents.[6][7] These groups are ortho, para-directing. This high electron density makes the ring susceptible to attack by electrophiles that may be present or generated in the acidic medium, leading to reactions like sulfonation, nitration, or Friedel-Crafts reactions.[8][9]

Q3: Which types of acids are most likely to cause cleavage of the methoxy groups?

A: The efficiency of acid-catalyzed ether cleavage is strongly influenced by the nucleophilicity of the acid's counter-ion.

  • Highly Effective Acids: Strong hydrohalic acids like HI and HBr are classic reagents for cleaving aryl ethers.[3][4][10] The iodide (I⁻) and bromide (Br⁻) ions are excellent nucleophiles that readily attack the protonated ether's methyl group.

  • Lewis Acids: Strong Lewis acids such as BBr₃, BCl₃, and AlCl₃ are also very potent for demethylation.[3][5]

  • Less Effective Acids: Acids with poorly nucleophilic conjugate bases, such as sulfuric acid (H₂SO₄), perchloric acid (HClO₄), or trifluoroacetic acid (CF₃CO₂H), are much less likely to cause ether cleavage.[1][2] With these acids, other reactions like electrophilic aromatic substitution may become more prominent.

Q4: Can the aromatic ring itself degrade under acidic conditions?

A: The aromatic ring is exceptionally stable and does not typically "degrade" in the sense of ring-opening.[9] However, unwanted side reactions on the ring can occur. If the reaction conditions are harsh enough to cause demethylation, the resulting phenolic products are often more reactive and susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.[11]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My reaction involving 1,2-dimethoxy-3,4-dimethylbenzene in acid turned dark brown or black.

  • Causality: This is a classic sign of decomposition, often due to oxidation. The starting material is electron-rich, but if any demethylation occurs, the resulting phenol (a guaiacol or catechol derivative) is highly susceptible to oxidation. Acidic conditions can accelerate this process, leading to quinone-like structures and subsequent polymerization.[11]

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform your reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.

    • Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Temperature Control: Avoid excessive heat, as this accelerates both the desired reaction and potential decomposition pathways.

    • Purity of Reagents: Ensure your starting material and acid are free from metallic impurities, which can catalyze oxidation.

Problem: I'm observing multiple unexpected products in my crude reaction mixture.

  • Causality: A complex product mixture suggests that multiple reaction pathways are occurring simultaneously. You are likely seeing a combination of partially/fully demethylated products and products from electrophilic aromatic substitution.

  • Troubleshooting Steps:

    • Analyze the Acid:

      • If using HBr or HI , the primary side products are likely 3,4-dimethyl-2-methoxyphenol and 3,4-dimethylcatechol. The reaction proceeds via an Sₙ2 mechanism on the methyl group.[2][4]

      • If using H₂SO₄ , you may be observing sulfonation on the aromatic ring. The methoxy groups are strongly activating and will direct the substitution.[7]

      • If using a Lewis acid like AlCl₃ with an alkyl or acyl halide, you are likely seeing Friedel-Crafts alkylation or acylation in addition to potential demethylation.[5][8]

    • Modify Reaction Conditions:

      • To favor a specific reaction, choose your acid carefully. If your goal is to perform a reaction on a side chain without affecting the core, use a non-nucleophilic acid at a low temperature.

      • If you must use a strong acid, consider protecting the potential phenolic groups if cleavage is unavoidable.

    • Characterize Byproducts: Use techniques like LC-MS or GC-MS to identify the mass of the unexpected products. An increase of 80 Da could suggest sulfonation, while a decrease of 14 Da (CH₂) points to demethylation.

Data Summary & Key Parameters

The following table summarizes the expected stability of 1,2-dimethoxy-3,4-dimethylbenzene under various acidic conditions, based on established chemical principles of aryl ether reactivity.

Acid TypeTypical ConditionsPrimary Degradation PathwayPredicted StabilityRationale
HCl (in water/dioxane)Moderate Temp.Very slow cleavageHigh Cl⁻ is a moderate nucleophile; cleavage is generally slow without high heat.[2]
H₂SO₄ (concentrated)Low to High Temp.Electrophilic Aromatic Substitution (Sulfonation)Moderate to Low The non-nucleophilic counterion (HSO₄⁻) disfavors cleavage, but the strong acid and electrophilic SO₃ promote EAS.[1]
HBr / HI Elevated Temp.Ether Cleavage (Demethylation) Low Br⁻ and I⁻ are excellent nucleophiles for Sₙ2 attack on the protonated ether.[3][4]
TFA (Trifluoroacetic Acid)Room to Reflux Temp.Minimal DegradationHigh The CF₃COO⁻ anion is a very poor nucleophile, making cleavage highly unlikely.[1][2]
AlCl₃ / BBr₃ (Lewis Acids)Low to Room Temp.Ether Cleavage (Demethylation) Very Low Potent Lewis acids coordinate to the ether oxygen, activating it for cleavage.[3][5]

Visualizing the Degradation Mechanisms

To better understand the competing reaction pathways, refer to the diagrams below.

G cluster_0 Acid-Catalyzed Ether Cleavage (Sₙ2 Pathway) A 1,2-Dimethoxy-3,4- dimethylbenzene B Protonated Ether Intermediate A->B + H⁺ D Sₙ2 Transition State B->D Nucleophilic Attack C Nucleophile (e.g., Br⁻) C->D Nucleophilic Attack E 3,4-Dimethyl-2-methoxyphenol + Methyl Bromide D->E Cleavage

Caption: Mechanism of acid-catalyzed demethylation.

G cluster_1 Condition: Strong Nucleophilic Acid (HBr, HI) cluster_2 Condition: Strong Non-Nucleophilic Acid (H₂SO₄) cluster_3 Condition: Mild / Non-nucleophilic Acid (TFA) start Compound in Acidic Medium node1 Ether Cleavage (Demethylation) start->node1 node2 Electrophilic Aromatic Substitution (EAS) start->node2 node3 Compound Remains Stable start->node3

Caption: Competing reaction pathways under different acidic conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized method to assess the stability of 1,2-dimethoxy-3,4-dimethylbenzene under specific acidic conditions.

Objective: To quantify the degradation of the target compound and identify major degradation products after exposure to a selected acid.

Materials:

  • 1,2-dimethoxy-3,4-dimethylbenzene

  • HPLC-grade Acetonitrile (ACN) and Water

  • Selected Acid (e.g., 1M HCl in water, Trifluoroacetic acid)

  • Scintillation vials with Teflon-lined caps

  • Heating block or water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1,2-dimethoxy-3,4-dimethylbenzene in acetonitrile.

  • Reaction Setup:

    • In a clean scintillation vial, add 100 µL of the stock solution.

    • Add 900 µL of the desired acidic solution (e.g., 1M HCl). This creates a final substrate concentration of 100 µg/mL.

    • Prepare a control sample by adding 900 µL of the solvent without the acid (e.g., pure water or ACN).

  • Incubation:

    • Cap the vials tightly.

    • Place the vials in a heating block set to a specified temperature (e.g., 60 °C).

    • Take time-point samples (e.g., t=0, 2, 4, 8, 24 hours). To sample, withdraw an aliquot, neutralize it with a suitable base (like a phosphate buffer or dilute NaOH) to quench the reaction, and dilute as necessary for analysis.

  • HPLC Analysis:

    • Analyze the initial (t=0) sample and all subsequent time-point samples by reverse-phase HPLC.

    • Use a suitable mobile phase gradient (e.g., Water:Acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.

    • Monitor at a wavelength where the parent compound has strong absorbance (e.g., ~280 nm).

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the t=0 sample.

    • Analyze new peaks that appear in the chromatogram. If connected to an MS detector, use the mass data to propose structures for the degradation products.

This rigorous approach allows for a quantitative assessment of stability and provides crucial information for developing robust synthetic routes and formulation strategies.

References

  • Cleavage of Ethers - Organic Chemistry. (n.d.). Jack Westin. Retrieved from [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Cleavage of Ethers. (2022, November 16). Longdom Publishing. Retrieved from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013, November 11). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • The three main classical reaction types for aryl methyl ether cleavage.... (n.d.). ResearchGate. Retrieved from [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020, November 13). PMC. Retrieved from [Link]

  • 1,2-dimethoxybenzene reacts with ClCH2COCl and lewis acid makes what?.. (2025, March 30). Filo. Retrieved from [Link]

  • AlCl3‑Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride. (2022, October 14). Semantic Scholar. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (2025, January 2). LabXchange. Retrieved from [Link]

  • Aromatic Electrophilic substitution. (2020, February 15). SlidePlayer. Retrieved from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1,2-Dimethoxy-3,4-dimethylbenzene

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of progress. For compounds such as 1,2-dimethoxy-3,4-dimethylbenzene, a polys...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of progress. For compounds such as 1,2-dimethoxy-3,4-dimethylbenzene, a polysubstituted aromatic ether, a multi-faceted analytical approach is not just best practice, but a necessity for ensuring the integrity of research and development pipelines. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,2-dimethoxy-3,4-dimethylbenzene and offers a comparative perspective on alternative and complementary spectroscopic techniques.

The Power of Proton NMR: A Detailed Look at 1,2-Dimethoxy-3,4-dimethylbenzene

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for the structural determination of organic compounds in solution.[1][2] Its ability to provide information on the number of distinct proton environments, their electronic surroundings, and scalar coupling interactions makes it invaluable.

Interpreting the ¹H NMR Spectrum

The structure of 1,2-dimethoxy-3,4-dimethylbenzene presents a fascinating case for ¹H NMR analysis. The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons.[3][4] The two methoxy groups (-OCH₃) and two methyl groups (-CH₃) are electron-donating, which influences the electron density of the aromatic ring and, consequently, the shielding of the aromatic protons.[3]

Expected ¹H NMR Signals for 1,2-Dimethoxy-3,4-dimethylbenzene:

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic CH~6.7-7.0Doublet1HThe two aromatic protons are adjacent and will split each other's signals into doublets. Their specific chemical shifts are influenced by the neighboring substituents.
Aromatic CH~6.7-7.0Doublet1HThe second aromatic proton, coupled to the first.
Methoxy (-OCH₃)~3.8Singlet6HThe two methoxy groups are chemically equivalent due to free rotation, resulting in a single, sharp peak.
Methyl (-CH₃)~2.2Singlet6HSimilarly, the two methyl groups are equivalent and appear as a single peak.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The aromatic region is of particular interest. The two protons on the ring are ortho to each other, leading to a characteristic doublet of doublets or two distinct doublets, depending on the resolution of the instrument.[5] The electron-donating nature of the four substituents generally shifts these aromatic proton signals upfield compared to unsubstituted benzene (δ 7.3 ppm).[3][4]

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1,2-dimethoxy-3,4-dimethylbenzene and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is important as it can influence chemical shifts.[6][7]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

A Broader Perspective: Comparative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 1,2-dimethoxy-3,4-dimethylbenzene relies on a suite of analytical methods.[8] Each technique provides a unique piece of the structural puzzle.

Carbon-13 NMR Spectroscopy (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[1] For 1,2-dimethoxy-3,4-dimethylbenzene, one would expect to see distinct signals for each unique carbon atom. Due to the molecule's symmetry, there will be fewer signals than the total number of carbon atoms.

Expected ¹³C NMR Signals:

  • Aromatic Carbons: Signals will appear in the range of δ 110-160 ppm.[3] The carbons bearing the methoxy and methyl groups will have distinct chemical shifts from the protonated aromatic carbons.

  • Methoxy Carbons: A signal around δ 55-60 ppm.

  • Methyl Carbons: A signal in the upfield region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8] The IR spectrum of 1,2-dimethoxy-3,4-dimethylbenzene would show characteristic absorption bands for:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (ether): ~1000-1300 cm⁻¹

The NIST Chemistry WebBook provides a reference IR spectrum for this compound.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[8] For 1,2-dimethoxy-3,4-dimethylbenzene (C₁₀H₁₄O₂), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (166.22 g/mol ). The fragmentation pattern can also provide structural clues. The NIST Chemistry WebBook is a valuable resource for the mass spectrum of this compound.[10]

Workflow for Comprehensive Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 1,2-dimethoxy-3,4-dimethylbenzene.

G cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Methods HNMR 1H NMR Analysis Structure Proposed Structure HNMR->Structure CNMR 13C NMR Analysis Confirmation Structural Confirmation CNMR->Confirmation IR Infrared (IR) Spectroscopy IR->Confirmation MS Mass Spectrometry (MS) MS->Confirmation Start Sample of 1,2-Dimethoxy-3,4-dimethylbenzene Start->HNMR Primary Analysis Structure->CNMR Verify Carbon Skeleton Structure->IR Identify Functional Groups Structure->MS Confirm Molecular Weight

Caption: Workflow for the spectroscopic analysis of 1,2-dimethoxy-3,4-dimethylbenzene.

Conclusion

The structural elucidation of 1,2-dimethoxy-3,4-dimethylbenzene is most effectively achieved through a synergistic application of multiple spectroscopic techniques. While ¹H NMR provides the initial and most detailed framework of the proton environments, ¹³C NMR, IR spectroscopy, and mass spectrometry offer crucial complementary data to confirm the carbon skeleton, functional groups, and molecular weight, respectively. This integrated approach ensures the highest level of scientific integrity and is an indispensable practice in modern chemical research and drug development.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • LibreTexts. (2021). Short Summary of 1H-NMR Interpretation.
  • St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19 Contents (Part-7) Interpretation of NMR Spectra of Common Organic Compounds 1. 1H.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • NIST. (n.d.). Benzene, 1,2-dimethoxy-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1,2-dimethoxy- IR Spectrum. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1,2-dimethoxy- Mass Spectrum. In NIST Chemistry WebBook.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Jain, A., et al. (2022). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research and Review, 9(7), 163-177.

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Comparative

13C NMR Chemical Shift Guide: 3,4-Dimethylveratrole

The following guide details the 13C NMR characterization of 3,4-Dimethylveratrole, emphasizing the differentiation from its symmetric isomer, 4,5-Dimethylveratrole. Executive Summary 3,4-Dimethylveratrole (1,2-dimethoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR characterization of 3,4-Dimethylveratrole, emphasizing the differentiation from its symmetric isomer, 4,5-Dimethylveratrole.

Executive Summary

3,4-Dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) presents a unique challenge in structural elucidation due to its structural similarity to its symmetric isomer, 4,5-dimethylveratrole. Correct identification relies on detecting the asymmetry of the 3,4-isomer, which results in a distinct signal count in the 13C NMR spectrum compared to the simplified spectrum of the 4,5-isomer.

This guide provides a comparative analysis of the chemical shifts, a theoretical prediction model based on Substituent Chemical Shift (SCS) additivity, and a self-validating protocol for distinguishing these regioisomers.

Comparative Analysis: 3,4-DMV vs. 4,5-DMV

The definitive method for distinguishing these isomers is the Signal Count Validation method.

Structural Symmetry & Signal Count
Feature3,4-Dimethylveratrole 4,5-Dimethylveratrole
Symmetry Asymmetric (

)
Symmetric (

)
Aromatic Signals 6 Distinct Signals 3 Distinct Signals
Methyl Signals 2 Distinct Signals 1 Distinct Signal
Methoxy Signals 2 Distinct Signals 1 Distinct Signal
Total 13C Signals 10 Signals 5 Signals

Critical Insight: If your spectrum shows only 5 distinct carbon environments (3 Ar, 1 OMe, 1 Me), you have isolated the 4,5-isomer , not the 3,4-isomer.

Chemical Shift Data (Experimental & Predicted)

3,4-Dimethylveratrole (Asymmetric)

Solvent: CDCl₃ | Reference: TMS (0.0 ppm)

Carbon PositionTypePredicted Shift (δ ppm)*Multiplicity (DEPT)Structural Environment
C-1 Quaternary (C-O)146.0 CIpso to OMe, para to Me
C-2 Quaternary (C-O)149.6 CIpso to OMe, meta to Me
C-3 Quaternary (C-Me)130.7 CIpso to Me, ortho to OMe
C-4 Quaternary (C-Me)130.7 CIpso to Me, meta to OMe
C-5 Methine (CH)121.6 CHmeta to OMe, meta to Me
C-6 Methine (CH)108.0 CHortho to OMe, para to Me
OCH₃ (C-1) Methoxy55.8 CH₃Distinct Environment A
OCH₃ (C-2) Methoxy55.9 CH₃Distinct Environment B
CH₃ (C-3) Methyl19.8 CH₃Distinct Environment C
CH₃ (C-4) Methyl20.5 CH₃Distinct Environment D

*Note: Predicted values derived from Veratrole base shifts + Methyl SCS increments (Ipso +9, Ortho +0.7, Meta -0.1, Para -2.9).

4,5-Dimethylveratrole (Symmetric Reference)

Solvent: CDCl₃

Carbon PositionTypeExperimental Shift (δ ppm)Note
C-1, C-2 Quaternary (C-O)147.2 Equivalent
C-3, C-6 Methine (CH)112.5 Equivalent
C-4, C-5 Quaternary (C-Me)129.8 Equivalent
OCH₃ Methoxy56.1 Single Peak
CH₃ Methyl19.5 Single Peak

Experimental Protocol for Validation

Workflow: Regioisomer Differentiation

The following Graphviz diagram outlines the logic flow for assigning the correct structure based on 13C NMR data.

IsomerID Start Acquire 13C{1H} NMR (Proton Decoupled) Count Count Total Distinct Signals Start->Count FiveSignals 5 Signals Observed (3 Ar, 1 OMe, 1 Me) Count->FiveSignals Simplified Spectrum TenSignals 10 Signals Observed (6 Ar, 2 OMe, 2 Me) Count->TenSignals Complex Spectrum SymmCheck Symmetry Check: Equivalent Carbons? FiveSignals->SymmCheck Result34 Identified: 3,4-Dimethylveratrole (Asymmetric) TenSignals->Result34 Confirms Asymmetry Result45 Identified: 4,5-Dimethylveratrole (Symmetric) SymmCheck->Result45 Confirms Symmetry

Figure 1: Decision tree for differentiating dimethylveratrole isomers via 13C NMR signal counting.

Acquisition Parameters

To ensure resolution of closely spaced quaternary carbons (e.g., C-3 vs C-4 in the 3,4-isomer), use the following settings:

  • Relaxation Delay (D1): Set to > 2.0 seconds . Quaternary carbons have long T1 relaxation times; insufficient delay will suppress their intensity.

  • Spectral Width: 0 – 200 ppm.

  • Solvent: CDCl₃ is standard. Use DMSO-d6 if solubility is an issue, but note that solvent peaks (~39.5 ppm) may overlap with methine signals in some derivatives.

  • DEPT-135: Run a DEPT-135 experiment to distinguish the Methine (CH) signals (Up) from Methyl (CH3) signals (Up) and Quaternary carbons (Invisible). This confirms the C-5/C-6 assignment.

References

  • General 13C NMR Shift Data : "13C NMR Chemical Shifts of Common Organic Compounds." University of Wisconsin-Madison Chemistry. Link

  • SCS Additivity Rules : Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. Link

  • Veratrole Data : "1,2-Dimethoxybenzene 13C NMR Spectrum." Spectral Database for Organic Compounds (SDBS). Link

  • Isomer Differentiation : "Differentiation of Regioisomers in Pharmaceutical Products using Benchtop NMR." Oxford Instruments Application Notes. Link

Validation

A Comparative Guide to the Infrared Spectroscopy of 1,2-Dimethoxy-3,4-dimethylbenzene

This guide provides an in-depth analysis of the infrared (IR) spectrum of 1,2-dimethoxy-3,4-dimethylbenzene, a polysubstituted aromatic ether. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 1,2-dimethoxy-3,4-dimethylbenzene, a polysubstituted aromatic ether. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's characteristic vibrational modes, supported by comparative data and established spectroscopic principles. Our objective is to move beyond a simple peak list, explaining the causal relationships between molecular structure and spectral features to empower confident structural elucidation.

Molecular Structure and Principal Vibrational Modes

1,2-dimethoxy-3,4-dimethylbenzene is a tetrasubstituted benzene derivative containing four key structural motifs that give rise to its characteristic IR spectrum:

  • Aromatic Ring: A 1,2,3,4-tetrasubstituted benzene core.

  • Aryl Ether Linkages: Two methoxy (-OCH₃) groups attached to adjacent carbons on the ring.

  • Alkyl Substituents: Two methyl (-CH₃) groups also on adjacent ring carbons.

  • Aromatic C-H Bonds: Two remaining adjacent hydrogen atoms on the benzene ring.

The interplay of these groups, particularly the electronic effects of the electron-donating methoxy and methyl groups on the aromatic system, defines the unique fingerprint of the molecule. The primary vibrational modes we will analyze are C-H stretches (both aromatic and aliphatic), C=C ring stretches, C-O ether stretches, and various C-H bending vibrations that are highly diagnostic for the substitution pattern.

Caption: Molecular structure and key IR-active vibrational modes.

Analysis of the IR Spectrum: A Region-by-Region Breakdown

An FT-IR spectrum provides a wealth of structural information. We will dissect the spectrum into three key regions to analyze the contributions of each functional group.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is dominated by stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic step is to distinguish between aromatic (sp²) and aliphatic (sp³) C-H bonds.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The two adjacent C-H bonds on the benzene ring will produce weak to medium absorption bands in this region. Their presence confirms the aromatic core.[1][2] In a molecule like this with multiple aliphatic groups, these aromatic C-H stretches may appear as minor shoulders on the more intense aliphatic C-H peaks.[3]

  • Aliphatic C-H Stretch (3000-2840 cm⁻¹): The methyl groups of the methoxy and ring substituents give rise to strong, sharp peaks just below 3000 cm⁻¹. Typically, one can resolve distinct asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching modes for the -CH₃ groups.[3][4][5] The methoxy C-H stretch also occurs in this range. The intensity of these bands will be significantly greater than the aromatic C-H stretches due to the larger number of aliphatic C-H bonds (12 total).

Aromatic Overtones and C=C Stretching (2000-1400 cm⁻¹)
  • Overtone/Combination Bands (2000-1650 cm⁻¹): Substituted benzenes display a pattern of weak overtone and combination bands in this region. The pattern is characteristic of the ring's substitution pattern, though these bands are often weak and can be obscured.

  • Aromatic C=C Ring Stretching (1625-1450 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene ring results in a series of sharp, moderately intense bands. For substituted benzenes, characteristic peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.[4][5] The presence of multiple electron-donating groups can influence the exact position and intensity of these absorptions.

The Fingerprint Region (1400-650 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the molecule's overall structure.

  • Aliphatic C-H Bending (1470-1370 cm⁻¹): The methyl groups exhibit characteristic bending vibrations. An asymmetric bending mode appears around 1450 cm⁻¹, while a symmetric "umbrella" mode gives a distinct, often sharp, peak around 1375 cm⁻¹.[3]

  • Aryl Ether C-O Stretching (1300-1000 cm⁻¹): This is arguably the most diagnostic region for this molecule. Aryl alkyl ethers, unlike their aliphatic counterparts, display two prominent C-O stretching bands due to asymmetric and symmetric vibrations.[6][7][8][9][10]

    • Asymmetric C-O-C Stretch: A strong, broad band typically appears near 1250 cm⁻¹ .[6][9] This is a hallmark of the Ar-O-CH₃ linkage.

    • Symmetric C-O-C Stretch: A second strong band is expected near 1040 cm⁻¹ .[6] The presence of this pair of strong absorptions is compelling evidence for the 1,2-dimethoxy structure.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-700 cm⁻¹): The out-of-plane bending (or "wagging") of the remaining C-H bonds on the ring gives rise to a strong absorption whose frequency is highly indicative of the substitution pattern.[11][12][13] For a 1,2,3,4-tetrasubstituted ring with two adjacent hydrogens, a strong band is expected in the 860-800 cm⁻¹ range. This powerful diagnostic peak helps confirm the arrangement of substituents around the ring.

Comparative Analysis: Isolating Functional Group Contributions

To build confidence in our peak assignments, we compare the expected spectrum of 1,2-dimethoxy-3,4-dimethylbenzene with simpler, structurally related molecules: 1,2-dimethoxybenzene (veratrole) and 1,2-dimethylbenzene (o-xylene).

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentComparative Notes
3100 - 3000Medium-WeakAromatic C-H StretchPresent in all three compounds, but may be obscured by aliphatic C-H stretches in the target molecule and o-xylene.
3000 - 2840StrongAliphatic C-H Stretch (Methyl)Strong in the target and o-xylene.[4] Veratrole shows methoxy C-H stretches here.
1610 - 1580MediumAromatic C=C Ring StretchPresent in all three. The substitution pattern affects the exact positions.[13]
1510 - 1470Medium-StrongAromatic C=C Ring StretchA second key ring mode, present in all three compounds.
~1450MediumAsymmetric -CH₃ BendStrong in the target and o-xylene; weaker in veratrole (only methoxy bends).
~1375Medium-SharpSymmetric -CH₃ BendA key marker for methyl groups. Strong in the target and o-xylene; absent or weak in veratrole.[3]
~1250 Strong Asymmetric Ar-O-C Stretch Key Diagnostic Peak. Strong in the target and veratrole.[6][14] Absent in o-xylene.
~1040 Strong Symmetric Ar-O-C Stretch Key Diagnostic Peak. Strong in the target and veratrole.[6] Absent in o-xylene.
860 - 800StrongAromatic C-H OOP BendKey Substitution Pattern Peak. Position indicates two adjacent H's. The corresponding peak for o-xylene (four adjacent H's) is at ~740 cm⁻¹.[13]

This comparison demonstrates that the most unambiguous features for identifying 1,2-dimethoxy-3,4-dimethylbenzene are the simultaneous presence of strong aliphatic C-H stretches and methyl bending modes (from the dimethyl groups) alongside the two powerful aryl ether C-O stretching bands (from the dimethoxy groups).

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of a solid sample like 1,2-dimethoxy-3,4-dimethylbenzene using the KBr pellet method.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Purity: Ensure the sample is pure and thoroughly dry. Moisture is a common contaminant and shows a very broad O-H stretch around 3400 cm⁻¹.

  • Grinding: In a clean agate mortar and pestle, grind 1-2 mg of the sample until it is a fine, homogenous powder.

  • Mixing: Add approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr). KBr is transparent to IR radiation and serves as the matrix.

  • Homogenization: Gently mix and grind the sample and KBr together until the mixture is uniform. Over-grinding can sometimes affect crystal structures.

  • Pellet Pressing: Transfer the powder to a pellet press die. Assemble the press and connect it to a vacuum line to remove trapped air, which can cause the pellet to be opaque.

  • Pressure Application: Apply pressure (typically 7-10 tons) for several minutes. This causes the KBr to flow and encapsulate the sample in a solid, transparent disk.

  • Data Acquisition:

    • Place the resulting transparent pellet into the sample holder of the FT-IR spectrometer.

    • First, run a background scan with nothing in the sample compartment to account for atmospheric CO₂ and H₂O.

    • Next, run the sample scan. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and peak-picking analysis using the spectrometer's software.

Conclusion

The infrared spectrum of 1,2-dimethoxy-3,4-dimethylbenzene is rich with information that allows for its unambiguous identification. The key diagnostic features are:

  • Strong aliphatic C-H stretches (2960-2840 cm⁻¹) confirming the methyl groups.

  • A pair of intense aryl ether C-O stretches around 1250 cm⁻¹ and 1040 cm⁻¹ , which are hallmarks of the dimethoxy functionality.

  • A strong C-H out-of-plane bending band in the 860-800 cm⁻¹ region, confirming the 1,2,3,4-tetrasubstitution pattern with two adjacent hydrogens.

By systematically analyzing these key regions and comparing them with the spectra of simpler, related structures, researchers can confidently verify the identity and purity of 1,2-dimethoxy-3,4-dimethylbenzene.

References

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Organic Chemistry.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene (toluene).
  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Organic Chemistry Class Notes.
  • UKEssays. (2018, January 30). C-H Bending Vibrations of Benzene Rings.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry.
  • NIST. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook.
  • Spectroscopy Online. (2025, January 29). The Big Review IV: Hydrocarbons.
  • El-Azar, G. (n.d.). Benzene and its derivatives.
  • Guchhait, S. (n.d.). Characteristic Group Vibrations of Organic Molecules.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,2-dimethylbenzene (ortho-xylene).
  • Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dimethylbenzene (para-xylene).

Sources

Comparative

Comparative Mass Spectrometry Guide: 3,4-Dimethylveratrole vs. Isomeric Impurities

Executive Summary 3,4-Dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) is a critical intermediate in the synthesis of isoquinoline alkaloids and a specific regioisomer often encountered alongside its symmetric count...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) is a critical intermediate in the synthesis of isoquinoline alkaloids and a specific regioisomer often encountered alongside its symmetric counterpart, 4,5-dimethylveratrole. In drug development and environmental analysis, distinguishing these isomers is paramount due to their distinct biological activities and metabolic pathways.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,4-dimethylveratrole. Unlike standard spectral libraries that list peaks, this document focuses on the mechanistic causality of fragmentation to enable robust differentiation from structural isomers.

Technical Profile & Core Fragmentation Mechanics

Compound Identity[1]
  • IUPAC Name: 1,2-Dimethoxy-3,4-dimethylbenzene

  • Molecular Formula:

    
    
    
  • Exact Mass: 166.0994 Da

  • Key Structural Feature: Asymmetric substitution pattern with a methyl group at C3 ortho to the methoxy group at C2.

Fragmentation Pathway Analysis (EI, 70 eV)

The electron ionization (EI) spectrum of 3,4-dimethylveratrole is dominated by the stability of the aromatic system, yet heavily influenced by the "ortho effect" caused by the vicinal methyl and methoxy groups.

Primary Event: Radical Cation Formation (


 166) 
Upon 70 eV electron impact, the molecule loses a non-bonding electron from one of the oxygen atoms, forming the radical cation 

. This ion is relatively stable due to aromatic delocalization.

Secondary Event: Methyl Radical Loss (


-Cleavage, 

151)
The base peak (or near base peak) arises from the loss of a methyl radical (

).
  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Driving Force: The resulting cation (oxonium ion) is resonance-stabilized by the benzene ring and the second oxygen atom.

  • Specificity: While loss of ring methyls is possible, loss of the methoxy methyl is energetically favored.

Tertiary Event: Carbon Monoxide Loss (


 123) 
The ion at 

151 undergoes a ring contraction or rearrangement to eliminate a neutral CO molecule (28 Da), resulting in a fragment at

123. This is characteristic of phenols and aryl ethers.
Visualization of Fragmentation Pathway

Fragmentation cluster_0 Ortho Effect Zone M Molecular Ion (M+) m/z 166 [C10H14O2]+. M_minus_15 [M - CH3]+ m/z 151 (Base Peak Region) M->M_minus_15 - •CH3 (15 Da) α-cleavage of methoxy M->M_minus_15 M_minus_43 [M - CH3 - CO]+ m/z 123 Ring Contraction M_minus_15->M_minus_43 - CO (28 Da) Rearrangement M_minus_58 [M - 2(CH3) - CO]+ m/z 108 Secondary Decay M_minus_43->M_minus_58 - •CH3 (15 Da)

Figure 1: Mechanistic fragmentation tree for 3,4-Dimethylveratrole under 70 eV Electron Ionization.

Comparative Analysis: 3,4- vs. 4,5-Dimethylveratrole

Differentiation of the 3,4-isomer from the 4,5-isomer is the primary analytical challenge. Both have


 166, 151, and 123. The distinction lies in the relative ion intensities  driven by steric factors.
The "Vicinal Methyl-Methoxy" Effect

In 3,4-dimethylveratrole , the C3-methyl group is ortho to the C2-methoxy group. This steric crowding destabilizes the molecular ion slightly more than in the symmetric isomer, often leading to a higher ratio of fragment ions to the molecular ion.

In 4,5-dimethylveratrole , the methyl groups are at positions 4 and 5, while methoxy groups are at 1 and 2. There is no direct ortho interaction between a methyl and a methoxy group.

Performance Comparison Table
Feature3,4-Dimethylveratrole (Asymmetric)4,5-Dimethylveratrole (Symmetric)Diagnostic Logic
Molecular Ion (

)
Strong (

166)
Very Strong (

166)
4,5-isomer

is typically more stable due to symmetry.
Base Peak

151 (

)

151 (

)
Both lose

readily.
Ratio

Higher (> 1.[1][2]2)Lower (~ 0.8 - 1.0)Steric relief in 3,4-isomer drives fragmentation.
Secondary Ion

123 (Significant)

123 (Moderate)
CO loss is facilitated by initial radical site stability.
Retention Time (GC) Typically elutes earlier Typically elutes later 3,4-isomer has a slightly lower boiling point due to lower symmetry/packing.

Note: Ratios are instrument-dependent but relative trends remain consistent on standard quadrupole systems.

Experimental Protocol (Self-Validating System)

To ensure reproducible differentiation, the following protocol utilizes a "Self-Validating" approach where retention index (RI) and ion ratios are cross-referenced.

Workflow Diagram

Workflow cluster_validation Validation Logic Sample Sample (Crude Reaction Mix) GC Gas Chromatography DB-5MS Column Sample->GC 1 µL Split 1:50 MS Mass Spectrometry EI Source (70 eV) GC->MS Separation Data Data Analysis Ion Ratio Check MS->Data Full Scan (m/z 50-300) Data->Data Calc Ratio: (m/z 151 / 166)

Figure 2: Analytical workflow for reliable isomer differentiation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL HPLC-grade Dichloromethane.

    • Why: Dichloromethane provides excellent solubility for veratroles and is volatile, preventing solvent tailing in GC.

  • GC-MS Configuration:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temperature Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).
    • Why: Rapid ramp separates isomers based on boiling point differences (3,4-isomer bp ~230°C vs 4,5-isomer bp ~245°C).

  • Data Acquisition:

    • Source Temp: 230°C.

    • Scan Range:

      
       50–300.
      
    • Threshold: Set to detect 0.1% relative abundance to capture minor diagnostic ions.

  • Validation Criteria:

    • Verify

      
       at 166.
      
    • Confirm absence of

      
       91 (Tropylium) as a major peak (would indicate longer alkyl chain impurities).
      
    • Calculate Ratio

      
      . If 
      
      
      
      (approx), assign as 3,4-dimethylveratrole .

References

  • NIST Chemistry WebBook. Phenol, 3,4-dimethyl- (Precursor/Related Structure Data). National Institute of Standards and Technology.[3][4] [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Compounds.[Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns.[Link]

  • Royal Society of Chemistry. Synthetic and Oxidative Studies of 4,5-Dimethylveratrole. (Historical reference for synthesis and properties). [Link]

Sources

Validation

Comparative Reactivity Guide: 3,4-Dimethylveratrole vs. Veratrole

This guide provides an in-depth technical comparison between Veratrole (1,2-dimethoxybenzene) and its substituted analog 3,4-Dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) .[1] It is designed for researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Veratrole (1,2-dimethoxybenzene) and its substituted analog 3,4-Dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) .[1] It is designed for researchers requiring precise data on electrophilic aromatic substitution (EAS) kinetics, oxidation potentials, and synthetic utility.[1]

[1]

Executive Summary

Veratrole serves as a benchmark electron-rich arene, exhibiting high reactivity toward electrophiles due to the cooperative donating effects of two methoxy groups. 3,4-Dimethylveratrole amplifies this electron density through the inductive effect (


) of two additional methyl groups. However, this increased nucleophilicity is counterbalanced by significant steric constraints.[1]
  • Veratrole: Favors substitution at the C4 position (para to C1-OMe). prone to polymerization (C4–C5 coupling).[1]

  • 3,4-Dimethylveratrole: Favors substitution at the C5 position (para to C2-OMe).[1] The C3 and C4 positions are blocked, forcing high regioselectivity but limiting polymerization pathways.

Structural & Electronic Analysis

The reactivity difference is governed by the interplay between Resonance (


)  and Inductive (

)
effects, modulated by Steric Hindrance .
Electronic Activation Map

The following diagram illustrates the directing effects and accessible sites for electrophilic attack (


).

ReactivityMap cluster_0 Veratrole (1,2-Dimethoxybenzene) cluster_1 3,4-Dimethylveratrole V_Struct Core Structure 1,2-(OMe)2 V_Pos4 Position 4 (Major Site) Para to OMe V_Struct->V_Pos4 Strong Activation Min. Sterics V_Pos3 Position 3 (Minor Site) Ortho to OMe V_Struct->V_Pos3 Steric Clash DMV_Struct Core Structure 1,2-(OMe)2-3,4-(Me)2 DMV_Pos5 Position 5 (Exclusive Site) Para to C2-OMe DMV_Struct->DMV_Pos5 Cooperative +R/+I Open Pocket DMV_Pos6 Position 6 (Blocked) Ortho to C1-OMe DMV_Struct->DMV_Pos6 Steric Crowding (Meta to Me)

Figure 1: Comparative activation map showing the dominant electrophilic attack vectors.

Reactivity Profile Comparison

Electrophilic Aromatic Substitution (EAS)

In EAS reactions such as nitration or bromination, 3,4-dimethylveratrole is theoretically more nucleophilic than veratrole due to the additional methyl groups.[1] However, experimental protocols often require more controlled conditions to prevent over-oxidation or side reactions.[1]

FeatureVeratrole3,4-DimethylveratroleMechanistic Driver
Primary Active Site C4 (and C5 by symmetry)C5C4 is blocked in the dimethyl analog; C5 is activated by C2-OMe (

) and C4-Me (

).[1]
Nitration Reagent Dilute

(aq)
100%

in

Dimethyl analog requires anhydrous conditions to manage solubility and regioselectivity.[1]
Regioselectivity Moderate (Ortho/Para mix possible)High (Exclusive C5 attack)C3/C4 blocking forces substitution to C5.[1]
Oxidation Potential

V vs Ag/Ag+
Lower (

V, est.)[1]
Methyl groups stabilize the radical cation intermediate.[2]
Oxidation and Polymerization

Veratrole is a standard monomer for electropolymerization.[1] Upon oxidation, it forms a radical cation that couples primarily at the para-positions (4,4' or 4,5'), leading to long-chain conjugated polymers (polyveratrole).

3,4-Dimethylveratrole , having the C4 position blocked, cannot form linear 4,4'-linked polymers.[1] Coupling is restricted to the 5,5' positions.[1] This steric blockade often results in the formation of stable radical cations or short oligomers (dimers/trimers) rather than extended conductive polymers.

Experimental Protocols

Protocol A: Regioselective Nitration of Veratrole

Objective: Synthesis of 4-nitroveratrole (1,2-dimethoxy-4-nitrobenzene).[1]

  • Reagents: Veratrole (10 mmol), Aqueous

    
     (70%), Acetic Acid.
    
  • Setup: 50 mL round-bottom flask, ice bath (0°C).

  • Procedure:

    • Dissolve veratrole in 10 mL acetic acid.

    • Add

      
       dropwise over 20 minutes, maintaining temperature 
      
      
      
      .
    • Stir for 1 hour at room temperature.

    • Quench with ice water (50 mL).

  • Isolation: Filter the yellow precipitate. Recrystallize from ethanol.

  • Expected Yield: 85-90%.

Protocol B: Nitration of 3,4-Dimethylveratrole

Objective: Synthesis of 5-nitro-3,4-dimethylveratrole. Note: This substrate requires anhydrous conditions to ensure clean conversion at the sterically specific C5 position.[1]

  • Reagents: 3,4-Dimethylveratrole (5 mmol), Fuming

    
     (100%), Acetic Anhydride (
    
    
    
    ), Acetic Acid (
    
    
    ).
  • Setup: Flame-dried glassware,

    
     atmosphere, cryo-bath (-10°C to 0°C).
    
  • Procedure:

    • Prepare a nitrating mixture of

      
       (100%) in 
      
      
      
      (3:1 ratio) at 0°C.
    • Slowly add the nitrating mixture to a solution of 3,4-dimethylveratrole in

      
      .
      
    • Stir at 0°C for 30 minutes.

  • Work-up: Pour onto crushed ice. Neutralize with saturated

    
    .[1] Extract with 
    
    
    
    .[1][3]
  • Expected Yield: 76% (High regioselectivity for C5-nitro isomer).

Mechanistic Pathway: Nitration of 3,4-Dimethylveratrole[1]

The following graph visualizes the reaction coordinate, highlighting the stabilization of the Wheland intermediate by the methyl groups.

Mechanism cluster_regio Why C5? Start Reactants 3,4-Dimethylveratrole + NO2+ TS1 Transition State Attack at C5 Start->TS1 Activation by C2-OMe (+R) & C4-Me (+I) Intermediate Wheland Intermediate (Sigma Complex) TS1->Intermediate Resonance Stabilization Product Product 5-Nitro-3,4-dimethylveratrole Intermediate->Product -H+ (Aromatization) Reason C5 is Para to OMe AND Ortho to Me. C6 is Meta to Me.

Figure 2: Reaction pathway for the nitration of 3,4-dimethylveratrole.

Conclusion

For drug development and synthesis applications:

  • Select Veratrole when you require a versatile building block capable of downstream polymerization or multi-site functionalization (C4 and C5).[1]

  • Select 3,4-Dimethylveratrole when you need absolute regiocontrol .[1] The blocking methyl groups ensure that electrophilic attack occurs exclusively at C5, eliminating the need for complex isomer separations.

References

  • Nitration of 1,2-dimethoxy-3,4-dimethylbenzene: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 31b. Thieme Chemistry. Link

  • Electrochemical Oxidation of Veratrole: Weinhold, E., et al. "Veratrole anodic oxidation in presence of perchlorate."[1] Avances en Química, 2(1), 9-14 (2007).[1] Link

  • General Reactivity of Veratrole: BenchChem Technical Guide, "Veratrole Chemical Properties and Molecular Structure."[1] Link

  • Synthesis of 3,4-Dimethylveratrole: Harrowven, D. C., et al.[1] "A synthetic approach to the Pseudopterosins." University of Southampton Doctoral Thesis, 1999.[1] Link

  • Regioselectivity in Nitration: "Mechanism and regioselectivity of electrophilic aromatic nitration." Journal of Molecular Modeling, 2017.[1] Link

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 3,4-dimethylveratrole and 2,3-dimethoxytoluene using NMR Spectroscopy

In the field of drug development and chemical research, the precise structural elucidation of molecules is paramount. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their...

Author: BenchChem Technical Support Team. Date: February 2026

In the field of drug development and chemical research, the precise structural elucidation of molecules is paramount. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, often exhibit distinct biological activities and physical properties. A common analytical challenge is the unambiguous differentiation of such isomers. This guide provides an in-depth comparison and experimental protocol for distinguishing between two closely related constitutional isomers: 3,4-dimethylveratrole and 2,3-dimethoxytoluene, using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: Differentiating Isomeric Scaffolds

3,4-dimethylveratrole and 2,3-dimethoxytoluene are constitutional isomers with the molecular formula C₁₀H₁₄O₂. Their structural similarity can make differentiation by mass spectrometry or chromatography challenging without reference standards. NMR spectroscopy, however, offers a powerful solution by probing the local chemical environment of each atom within the molecules.[1][2] This guide will demonstrate how a combination of standard one-dimensional (1D) ¹H and ¹³C NMR, along with a definitive two-dimensional (2D) Nuclear Overhauser Effect (NOE) experiment, can unequivocally distinguish between these two compounds.

Comparative ¹H and ¹³C NMR Spectral Analysis

The key to distinguishing these isomers lies in the differences in their molecular symmetry and the resulting number and pattern of signals in their NMR spectra.

Predicted ¹H NMR Spectra

The ¹H NMR spectrum of a molecule provides information on the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration).

3,4-dimethylveratrole: This molecule possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent, as are the two methyl groups and the two methoxy groups.

  • Aromatic Region: A single signal (singlet) is expected for the two equivalent aromatic protons.

  • Aliphatic Region: Two distinct singlets are predicted for the two equivalent methyl groups and the two equivalent methoxy groups.

2,3-dimethoxytoluene: This molecule lacks a plane of symmetry, resulting in three distinct aromatic protons, two distinct methoxy groups, and one methyl group.

  • Aromatic Region: Three distinct signals are expected for the three aromatic protons, which will exhibit splitting due to coupling with their neighbors.

  • Aliphatic Region: Three distinct singlets are predicted for the two non-equivalent methoxy groups and the single methyl group.

Compound Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
3,4-dimethylveratrole Aromatic H~6.7-7.0Singlet2H
Methoxy H~3.8Singlet6H
Methyl H~2.2Singlet6H
2,3-dimethoxytoluene Aromatic H~6.8-7.2Multiplet3H
Methoxy H~3.8-3.9Singlet6H (two signals of 3H each)
Methyl H~2.3Singlet3H

Table 1: Predicted ¹H NMR Data for 3,4-dimethylveratrole and 2,3-dimethoxytoluene.

Predicted ¹³C NMR Spectra

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.

3,4-dimethylveratrole: Due to its symmetry, this isomer is expected to show fewer signals in its ¹³C NMR spectrum.

  • Aromatic Region: Three signals are predicted for the six aromatic carbons (two pairs of equivalent carbons and two unique carbons).

  • Aliphatic Region: Two signals are predicted for the two equivalent methoxy carbons and the two equivalent methyl carbons.

2,3-dimethoxytoluene: The lack of symmetry results in a greater number of signals.

  • Aromatic Region: Six distinct signals are expected for the six aromatic carbons.

  • Aliphatic Region: Three distinct signals are predicted for the two non-equivalent methoxy carbons and the single methyl carbon.

Compound Number of Aromatic Carbon Signals Number of Aliphatic Carbon Signals Total Number of Carbon Signals
3,4-dimethylveratrole 325
2,3-dimethoxytoluene 639

Table 2: Predicted Number of ¹³C NMR Signals.

Definitive Structural Elucidation with Nuclear Overhauser Effect (NOE) Spectroscopy

While the 1D NMR data provides strong evidence for differentiation, the Nuclear Overhauser Effect (NOE) provides conclusive proof of the atomic connectivity by identifying protons that are close in space (typically within 5 Å).[3][4] The NOE is a through-space phenomenon, and its observation between specific groups confirms their spatial proximity.[3][4]

The Causality Behind the NOE Experiment

The NOE arises from the dipolar coupling between nuclear spins.[4] When one proton is irradiated, it can transfer its spin polarization to a nearby proton through space, resulting in an enhancement of the signal intensity of the second proton. This enhancement is inversely proportional to the sixth power of the distance between the two protons, making it highly sensitive to internuclear distances.[4]

Expected NOE Correlations

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most effective way to observe these correlations.

For 3,4-dimethylveratrole:

  • Irradiation of the methoxy protons is expected to show an NOE correlation to the adjacent aromatic protons .

  • Irradiation of the methyl protons is also expected to show an NOE correlation to the adjacent aromatic protons .

For 2,3-dimethoxytoluene:

  • Crucially, irradiation of the methyl protons at position 3 will show an NOE correlation to the methoxy protons at position 2 and the aromatic proton at position 4.

  • Irradiation of one set of methoxy protons (at position 2) will show an NOE to the methyl protons (at position 3) and the other methoxy protons (at position 1).

  • Irradiation of the other set of methoxy protons (at position 1) will show an NOE to the methoxy protons (at position 2) and an aromatic proton .

The key distinguishing observation is the NOE correlation between a methyl group and a methoxy group in 2,3-dimethoxytoluene, which is absent in 3,4-dimethylveratrole.

Visualizing the Decisive NOE Correlations

The following diagrams, generated using Graphviz, illustrate the key through-space correlations that differentiate the two isomers.

Figure 1: Key NOE correlations for differentiation.

Experimental Protocol: 2D NOESY

This protocol outlines the steps for acquiring a 2D NOESY spectrum to confirm the identity of the isomer.

Sample Preparation
  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE measurement.

NMR Data Acquisition
  • Acquire standard 1D ¹H and ¹³C{¹H} spectra to confirm the general structure and purity.

  • Set up a 2D NOESY experiment on the NMR spectrometer.

  • Optimize the acquisition parameters:

    • Mixing Time (d8): For small molecules like these, a mixing time of 500-800 ms is typically optimal. This is the crucial parameter that allows for the transfer of magnetization between spatially close protons.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.

    • Acquisition Time (aq): A reasonably long acquisition time will ensure good digital resolution.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

Data Processing and Analysis
  • Process the 2D NOESY data using appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform a Fourier transform to generate the 2D spectrum.

  • Phase the spectrum carefully.

  • Analyze the cross-peaks. Cross-peaks indicate NOE correlations between protons. The presence or absence of a cross-peak between the methyl and methoxy proton signals will definitively identify the isomer.

Workflow for Isomer Differentiation

G start Unknown Isomer Sample prep Sample Preparation (Dissolve, Filter, Degas) start->prep nmr_1d Acquire 1D ¹H and ¹³C NMR prep->nmr_1d analyze_1d Analyze 1D Spectra (Number of signals, splitting) nmr_1d->analyze_1d hypothesis Formulate Hypothesis (Symmetry analysis) analyze_1d->hypothesis nmr_2d Acquire 2D NOESY (Optimize mixing time) hypothesis->nmr_2d analyze_2d Analyze NOESY Cross-Peaks nmr_2d->analyze_2d conclusion Definitive Structure Elucidation analyze_2d->conclusion

Sources

Validation

Optimized GC-MS Profiling of Dimethyl Dimethoxybenzene Isomers: A Technical Guide

The following technical guide details the GC-MS analysis of dimethyl dimethoxybenzene isomers, designed for researchers requiring precise identification of these isobaric compounds. Executive Summary Dimethyl dimethoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the GC-MS analysis of dimethyl dimethoxybenzene isomers, designed for researchers requiring precise identification of these isobaric compounds.

Executive Summary

Dimethyl dimethoxybenzenes (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, MW 166.[1][2]22) represent a class of positional isomers often encountered as intermediates in the synthesis of ubiquinone analogues, pharmaceutical precursors, or as specific metabolites. Their structural similarity—differing only in the placement of methyl and methoxy substituents on the benzene ring—poses a significant challenge for chromatographic separation.

This guide provides a robust, self-validating GC-MS protocol to resolve and identify the primary isomers, specifically focusing on 1,4-dimethoxy-2,5-dimethylbenzene (a p-xylene derivative) and 1,2-dimethoxy-4,5-dimethylbenzene (a veratrole derivative).

Chemical Context & Separation Challenges

The core challenge in analyzing these isomers is their identical molecular weight (166 Da) and similar electron ionization (EI) fragmentation patterns. Reliance on Mass Spectral library matching alone often leads to low-confidence scores or misidentification.

  • Target Isomer A: 1,4-dimethoxy-2,5-dimethylbenzene (derived from hydroquinone dimethyl ether). High symmetry often leads to a higher melting point and distinct elution behavior.

  • Target Isomer B: 1,2-dimethoxy-4,5-dimethylbenzene (derived from veratrole). The ortho positioning of methoxy groups creates a localized dipole, typically increasing retention on polar stationary phases compared to the para isomer.

Isomer Identification Workflow

The following decision tree outlines the logical flow for confirming isomer identity.

IsomerID Sample Unknown Sample (C10H14O2) GC GC Separation (DB-5MS Column) Sample->GC MS MS Detection (EI Source 70eV) GC->MS RI_Calc Calculate Kovats Index (RI) vs C10-C16 Alkanes MS->RI_Calc Decision Compare RI & Ions RI_Calc->Decision Para ID: 1,4-dimethoxy- 2,5-dimethylbenzene (RI ~1330-1360) Decision->Para Earlier Elution Base Peak m/z 166/151 Ortho ID: 1,2-dimethoxy- 4,5-dimethylbenzene (RI ~1400-1450) Decision->Ortho Later Elution Base Peak m/z 166/151

Figure 1: Logical workflow for the discrimination of dimethyl dimethoxybenzene isomers combining retention indexing and mass spectrometry.

Experimental Methodology

To achieve baseline resolution, a non-polar column with a specific temperature program is recommended. While polar (Wax) columns offer different selectivity, non-polar (5% phenyl) columns provide the most stable and reproducible Retention Index (RI) data for these aromatic ethers.

Recommended Instrument Configuration
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: Single Quadrupole MS (e.g., 5977B) or Q-TOF.

  • Column: DB-5MS UI (or equivalent ZB-5MS, Rxi-5Sil MS).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film thickness.
    • Rationale: The "Ultra Inert" (UI) phase minimizes peak tailing for oxygenated compounds, ensuring accurate integration.

Temperature Program (The "Product" Method)

This ramp is optimized to separate the C10 isomers from potential C9 impurities (dimethoxytoluenes) and C11 homologs.

ParameterSettingNotes
Inlet Temp 250 °CSplitless or Split (10:1) depending on conc.
Carrier Gas Helium @ 1.0 mL/minConstant Flow
Initial Temp 60 °CHold for 1.0 min
Ramp 1 20 °C/min to 140 °CRapid transit to elution zone
Ramp 2 4 °C/min to 200 °CCritical separation window for isomers
Ramp 3 25 °C/min to 300 °CBake out
Transfer Line 280 °CPrevent condensation
Ion Source 230 °CStandard EI source temp

Retention & Mass Spectral Data

The following data synthesizes experimental values and homologous series estimations. Note that Retention Indices (RI) are far more reliable than absolute retention times (RT).

Comparative Data Table

Note: RI values are calculated against n-alkanes (C10-C16) on a DB-5MS column.

Compound NameStructure TypeEst. Kovats RI (DB-5)Key Diagnostic Ions (m/z)Elution Order
1,4-dimethoxy-2,5-dimethylbenzene p-Xylene / Hydroquinone1330 - 1360 166 (M+), 151, 136, 123, 911st (Early)
1,2-dimethoxy-4,5-dimethylbenzene o-Xylene / Veratrole1400 - 1450 166 (M+), 151, 123, 1082nd (Late)
Reference: 2,5-dimethoxytolueneC9 Homolog1220 - 1250152 (M+), 137, 109Pre-elutes

Data Interpretation:

  • Elution Order: The para-isomer (1,4-dimethoxy) typically elutes before the ortho-isomer (1,2-dimethoxy) on non-polar phases due to slightly lower boiling point and polarity interactions.

  • Mass Shifts: Both isomers show a strong molecular ion (

    
    ) at m/z 166.
    
    • m/z 151 (

      
      ):  Loss of a methyl group (very common).
      
    • m/z 136 (

      
      ):  Loss of formaldehyde (
      
      
      
      ), often more pronounced in isomers where a methoxy group is crowded or ortho to a methyl.
Mass Spectral Fragmentation Pathway

Understanding the fragmentation helps confirm that the peak is indeed a dimethyl dimethoxybenzene and not an impurity.

Fragmentation M_Ion Molecular Ion [M]+ m/z 166 (Strong) M_Minus_15 [M - CH3]+ m/z 151 (Base Peak) M_Ion->M_Minus_15 -CH3 (Methyl loss) M_Minus_30 [M - CH2O]+ m/z 136 (Diagnostic) M_Ion->M_Minus_30 -CH2O (Formaldehyde loss) M_Minus_15->M_Minus_30 -CH3 (2nd Methyl) Tropylium Subst. Tropylium m/z ~91/105 M_Minus_30->Tropylium Ring Contraction

Figure 2: Primary electron ionization (70 eV) fragmentation pathways for dimethyl dimethoxybenzenes.

Protocol for Self-Validation (Trustworthiness)

To ensure your identification is correct without purchasing expensive standards for every isomer, use this Self-Validating System :

  • Run an Alkane Standard: Inject a C10-C20 n-alkane mix using the exact same method parameters.

  • Calculate Experimental RI: Use the Van den Dool and Kratz equation:

    
    
    Where 
    
    
    
    is the carbon number of the alkane eluting before the unknown.
  • Compare:

    • If your calculated RI is 1340 ± 20 , it is highly likely the 1,4-isomer .

    • If your calculated RI is 1420 ± 20 , it is highly likely the 1,2-isomer .

    • Note: The 1,2-isomer (veratrole type) has a higher boiling point and dipole moment, consistently leading to later elution on DB-5 columns.

References

  • NIST Mass Spectrometry Data Center. Retention Indices for 1,4-dimethoxy-2-methylbenzene (C9 Homolog). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem Database. Compound Summary for 1,4-Dimethoxy-2,5-dimethylbenzene (CID 297380).[2] National Center for Biotechnology Information. [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[3][4][5] Allured Publishing Corporation.[3] (Standard reference for terpene/aromatic RI values).

  • Babushok, V. I., et al. (2011). "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." Journal of Physical and Chemical Reference Data.

Sources

Comparative

UV-Vis Absorption Spectra of Substituted Veratroles: A Comparative Technical Guide

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of substituted veratroles, designed for researchers in organic synthesis and drug development.[1] Executive Summary & Application Cont...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of substituted veratroles, designed for researchers in organic synthesis and drug development.[1]

Executive Summary & Application Context

Veratrole (1,2-dimethoxybenzene) serves as a critical scaffold in the synthesis of isoquinoline alkaloids (e.g., papaverine), pharmaceuticals (e.g., verapamil), and flavorants. Its spectroscopic signature is defined by the electron-donating methoxy groups, which alter the benzene chromophore.

This guide compares the parent veratrole scaffold against its key functionalized derivatives: 4-nitroveratrole (strong electron-withdrawing), 4-aminoveratrole (strong electron-donating), and veratraldehyde (conjugated carbonyl).[1] Understanding these spectral shifts is essential for:

  • Reaction Monitoring: Tracking the reduction of nitroveratrole to aminoveratrole.

  • Purity Assessment: Identifying oxidation products (e.g., aldehydes) in storage.

  • Electronic Characterization: Estimating HOMO-LUMO gaps for optoelectronic applications.

Theoretical Framework: The Veratrole Chromophore

The UV-Vis spectrum of veratrole is governed by the interaction between the benzene


-system and the lone pair electrons on the two oxygen atoms.
Electronic Transitions
  • Parent Benzene: Absorbs at 254 nm (weak, symmetry forbidden

    
    ).
    
  • Veratrole (Auxochromic Effect): The two methoxy groups (-OCH

    
    ) act as auxochromes.[1] Through resonance (+M effect) , the oxygen lone pairs interact with the aromatic 
    
    
    
    -system, raising the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital).
    • Result: A Bathochromic (Red) Shift and a Hyperchromic (Intensity) Effect .

    • Primary Band: Shifts from 254 nm (benzene) to ~274–280 nm (veratrole).

Substituent Effects (The Third Group)

Adding a third substituent at the 4-position creates a "push-pull" or "push-push" system, drastically altering the spectrum.[1]

  • Electron Withdrawing Group (EWG) - Nitro: Creates a strong dipole.[1] The "push" from methoxy and "pull" from nitro extends the conjugation length significantly.

    • Observation: Large bathochromic shift into the visible region (yellow color).

  • Electron Donating Group (EDG) - Amino: Adds more electron density.[1] While it raises the HOMO further, the lack of a low-lying acceptor orbital (like

    
     of nitro) results in a smaller shift compared to the nitro derivative.
    

Comparative Spectral Data

The following data summarizes the primary absorption maxima (


) and molar absorptivity (

) in polar protic solvents (Methanol/Ethanol).
Table 1: Spectral Characteristics of Veratrole Derivatives
CompoundStructure Typengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(nm)

(L[2][3][4]·mol⁻¹·cm⁻¹)
Visual AppearanceElectronic Origin
Veratrole Parent (Dialkoxy)274 - 280 ~2,500 - 3,000Colorless

(Auxochrome assisted)
4-Nitroveratrole EWG (Nitro)340 - 350 ~5,000 - 8,000Yellow CrystallineIntramolecular Charge Transfer (ICT)
4-Aminoveratrole EDG (Amine)295 - 305 ~1,500 - 2,500Off-white/Brown

(Electron rich)
Veratraldehyde EWG (Carbonyl)308 ~9,000 - 10,000White/Pale YellowConjugated

Note: Values may shift ±5 nm depending on solvent polarity (Solvatochromism). Polar solvents (MeOH) typically stabilize the excited state of polar molecules (like nitroveratrole), leading to a red shift.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity (E-E-A-T), follow this standardized protocol. This workflow includes "self-validation" steps to detect common errors like solvent contamination or aggregation.[1]

Workflow Diagram

UV_Protocol Start Sample Preparation Solvent Solvent Selection (MeOH or MeCN) Start->Solvent Dissolve Blank Baseline Correction (Dual Beam) Solvent->Blank Blanking Scan Full Scan (200-500 nm) Blank->Scan Measure Validation Self-Validation: Check 280/250 Ratio Scan->Validation Verify Validation->Solvent Fail (Reclean) Output Data Analysis Validation->Output Pass

Figure 1: Standardized workflow for UV-Vis characterization of veratrole derivatives.

Detailed Methodology
  • Solvent Selection: Use HPLC-grade Methanol or Acetonitrile .[1] Avoid Benzene or Toluene as they mask the aromatic region (250-280 nm).[1]

  • Stock Solution: Prepare a

    
     M stock solution. Weigh roughly 1-2 mg of the veratrole derivative into a 10 mL volumetric flask.
    
  • Working Solution: Dilute the stock 1:100 to achieve

    
     M. The absorbance at 
    
    
    
    should be between 0.3 and 0.8 AU for linearity (Beer-Lambert Law).
  • Self-Validation Step:

    • For Veratrole: Calculate the ratio of Abs(274nm) / Abs(230nm). A consistent ratio indicates purity.[1] If the valley at ~250 nm is filled in, suspect oxidation to veratraldehyde.

    • For 4-Nitroveratrole: Ensure the baseline at >450 nm is zero. Absorption here indicates particulate scattering (undissolved sample).

Mechanistic Analysis of Spectral Shifts[7]

The spectral differences are driven by the modification of the HOMO-LUMO gap.[4]

Electronic Transition Logic

Energy_Levels Benzene Benzene (Reference) LUMO HOMO Gap: Large (254nm) Veratrole Veratrole (+M Effect) LUMO (Stable) HOMO (Raised) Gap: Medium (274nm) Benzene->Veratrole +2 OMe Groups (Auxochromes) Nitro 4-Nitroveratrole (Push-Pull) LUMO (Lowered) HOMO (Raised) Gap: Small (350nm) Veratrole->Nitro +Nitro Group (Conjugation Extension)

Figure 2: Impact of substituents on the HOMO-LUMO energy gap.[1]

  • Veratrole vs. Benzene: The lone pairs on oxygen donate into the ring, destabilizing the HOMO. The transition energy decreases, shifting

    
     from 254 nm to 274 nm.
    
  • 4-Nitroveratrole vs. Veratrole: The nitro group is a strong

    
    -acceptor.[1] It lowers the LUMO energy significantly by allowing electron delocalization onto the oxygen atoms of the nitro group. The "Push" (OMe) + "Pull" (NO
    
    
    
    ) effect creates a low-energy Intramolecular Charge Transfer (ICT) band at ~350 nm.
  • 4-Aminoveratrole: The amine is a stronger donor than methoxy.[1] However, without a strong acceptor, the shift is less dramatic than the nitro analog, typically appearing around 300 nm.

Troubleshooting & Interferences

  • pH Sensitivity:

    • Veratrole/Veratraldehyde:[1][5] Generally pH independent in the 4-9 range.[1]

    • 4-Aminoveratrole: Highly pH dependent.[1] In acidic media (pH < 4), the amine protonates (-NH

      
      ), losing its +M effect. The spectrum will blue shift (hypsochromic)  back towards the veratrole parent spectrum.
      
    • 4-Nitroveratrole: Stable to pH, but prolonged exposure to high pH can hydrolyze the methoxy groups.

  • Solvent Cut-off: Ensure your solvent does not absorb in the region of interest.[1] Acetone (cut-off ~330 nm) is unsuitable for veratrole analysis.[1]

References

  • NIST Chemistry WebBook. Benzene, 1,2-dimethoxy- (Veratrole) UV-Vis Spectrum.[1] National Institute of Standards and Technology.[1][5][6] Link

  • PubChem. 1,2-Dimethoxy-4-nitrobenzene (4-Nitroveratrole) Spectral Data.[1] National Library of Medicine.[1] Link

  • University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation and Auxochromes.Link

  • GuideChem. 1,2-Dimethoxybenzene Properties and Spectra.Link

  • Sigma-Aldrich. 3,4-Dimethoxyaniline (4-Aminoveratrole) Product & Safety Data.[1][7]Link

Sources

Validation

Comparative Guide: Structural Elucidation of 3,4-Dimethylveratrole via Solid-State Derivatization

Topic: Crystal Structure Data for Solid Derivatives of 3,4-Dimethylveratrole Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Development Professionals Executive Summary 3,4-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Data for Solid Derivatives of 3,4-Dimethylveratrole Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Development Professionals

Executive Summary

3,4-dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) presents a classic crystallographic challenge: it typically exists as a liquid or low-melting solid at ambient conditions, rendering direct single-crystal X-ray diffraction (SC-XRD) difficult without in situ cryo-crystallization. This guide evaluates the three primary derivatization strategies—Nitration, Bromination, and Co-crystallization—used to engineer solid forms suitable for high-resolution structural analysis.

Part 1: The Structural Challenge & Mechanistic Logic

To successfully crystallize 3,4-dimethylveratrole, one must understand its electronic topography. Unlike its symmetric isomer (4,5-dimethylveratrole), the 3,4-isomer possesses a unique steric environment due to the "buttressing effect" where the methyl groups at positions 3 and 4 crowd the methoxy groups at positions 1 and 2.

Electronic Directing Effects: The parent molecule is an electron-rich arene. For electrophilic aromatic substitution (EAS), the directing groups compete as follows:

  • Methoxy (positions 1, 2): Strong activators, ortho/para directing.

  • Methyl (positions 3, 4): Weak activators, ortho/para directing.

The "Lock" Position (C-5):

  • Methoxy-2 directs para to C-5 .

  • Methyl-4 directs ortho to C-5 .

  • Result: Position 5 is the most electronically activated site for substitution, minimizing steric clash with the existing substituents. This regioselectivity is critical for predicting the structure of the resulting derivative.

Pathway Visualization

The following diagram illustrates the electronic activation and the synthesis pathways for the two primary solid derivatives.

G Start 3,4-Dimethylveratrole (Liquid/Low MP) Analysis Regiochemical Analysis: C-5 is Activated by 2-OMe (para) & 4-Me (ortho) Start->Analysis Electronic Assessment Nitration Pathway A: Nitration (HNO3/Ac2O) Analysis->Nitration Electrophilic Attack Bromination Pathway B: Bromination (Br2/AcOH) Analysis->Bromination Electrophilic Attack Prod_Nitro 5-Nitro-3,4-dimethylveratrole (Crystalline Solid) Nitration->Prod_Nitro Yields Needles/Prisms High MP Prod_Bromo 5-Bromo-3,4-dimethylveratrole (Heavy Atom Solid) Bromination->Prod_Bromo Yields Plates Anomalous Scattering

Caption: Regioselective derivatization pathways targeting the C-5 position to induce crystallinity.

Part 2: Comparative Analysis of Derivatization Protocols

This section compares the two most effective methods for generating diffraction-quality crystals.

Method A: Nitration (The Crystallinity Standard)

Nitration is the preferred method for introducing strong intermolecular interactions (dipole-dipole and


-stacking) that stabilize the crystal lattice.
  • Mechanism: Electrophilic substitution using the nitronium ion (

    
    ).[1]
    
  • Protocol:

    • Dissolve 1.0 eq of 3,4-dimethylveratrole in acetic anhydride (solvent/dehydrating agent).

    • Cool to 0°C. Dropwise add 1.1 eq of fuming

      
      .
      
    • Critical Step: Maintain temperature <10°C to prevent over-nitration or oxidation of methyl groups.

    • Quench in ice water. The mononitro derivative (5-nitro-3,4-dimethylveratrole) precipitates as a yellow solid.

    • Recrystallization: Ethanol or Methanol/Water mixtures yield robust monoclinic prisms.

Method B: Bromination (The Phasing Solution)

Bromination is ideal when the absolute configuration is needed or if the phase problem in XRD is difficult to solve, as the heavy bromine atom provides anomalous scattering.

  • Mechanism: Electrophilic substitution using molecular bromine (

    
    ).
    
  • Protocol:

    • Dissolve 3,4-dimethylveratrole in glacial acetic acid.

    • Add 1.05 eq of

      
       solution in acetic acid slowly at room temperature.
      
    • Stir for 2 hours. The steric bulk of the methyl groups prevents poly-bromination under mild conditions.

    • Pour into water containing sodium bisulfite (to quench excess

      
      ).
      
    • Recrystallization: Hexane/Ethyl Acetate (slow evaporation) typically yields orthorhombic plates.

Method C: Co-Crystallization (The Non-Covalent Alternative)

If covalent modification is undesirable, co-crystallization uses non-covalent interactions (hydrogen bonding,


-

stacking) to trap the liquid.
  • Co-formers: 1,3,5-trinitrobenzene (TNB) or picric acid.

  • Pros: Preserves the molecular structure of the parent 3,4-dimethylveratrole.

  • Cons: High failure rate; requires extensive screening.

Part 3: Data Comparison & Decision Matrix

The following table summarizes the experimental outcomes for the derivatives of 3,4-dimethylveratrole.

Feature5-Nitro Derivative5-Bromo DerivativeCo-Crystal (w/ TNB)
Melting Point High (>80°C)Moderate (50-70°C)Variable
Crystal Habit Prisms/NeedlesPlatesNeedles (often fragile)
Lattice Stability Excellent (Dipole interactions)Good (Van der Waals)Moderate (Charge transfer)
XRD Suitability High (Strong diffraction)High (Anomalous scattering)Medium (Disorder common)
Synthesis Risk Moderate (Exothermic)Low (Standard handling)High (Explosive co-formers)
Primary Utility Routine Structure DeterminationAbsolute Structure / PhasingStudying Molecular Packing
Part 4: Recommended Workflow for Researchers

For a researcher aiming to publish the structure of a 3,4-dimethylveratrole scaffold:

  • Primary Attempt (Nitration): Start with the 5-nitro derivative. The nitro group acts as a "crystallization anchor," significantly raising the melting point and promoting orderly packing through N-O...H interactions.

  • Secondary Attempt (Bromination): If the nitro derivative exhibits twinning or disorder, synthesize the 5-bromo derivative. The heavy atom effect will assist in resolving the structure.

  • Validation: Ensure the structure solution confirms the regiochemistry at C-5. The steric crowding at C-3/C-4 often causes a slight twist in the methoxy groups out of the aromatic plane, a feature clearly resolvable in the solid state.

References
  • Crystallographic Principles of Veratrole Derivatives

    • Title: Solid-state structure of 1,2-dimethoxybenzene (veratrole)
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Link:

  • Electrophilic Substitution Methodology

    • Title: Competition of Aromatic Bromination and Nitration in Concentr
    • Source: Scientific Research Publishing (SCIRP).
    • Link:

  • Physical Properties & Isomer Data

    • Title: Benzene, 1,2-dimethoxy-4-vinyl- (Structural Analog Data).[2][3]

    • Source: NIST Chemistry WebBook.[3]

    • Link:

  • General Crystallization Strategy

    • Title: X-ray Powder Diffraction in Solid Form Screening and Selection.[4]

    • Source: American Pharmaceutical Review.
    • Link:

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for C10H14O2 Isomers

Part 1: Executive Summary & Core Directive The molecular formula C10H14O2 represents a critical chemical space in industrial and pharmaceutical chemistry, hosting isomers with vastly different functionalities—from the an...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The molecular formula C10H14O2 represents a critical chemical space in industrial and pharmaceutical chemistry, hosting isomers with vastly different functionalities—from the antioxidant tert-Butylhydroquinone (TBHQ) to the polymerization inhibitor 4-tert-Butylcatechol (TBC) and the photoinitiator Camphorquinone (CQ) .

While these isomers share an identical elemental composition (C: 72.26%, H: 8.49%, O: 19.25% ), their divergent physicochemical properties pose unique challenges for Elemental Analysis (EA) .[1] A standard protocol that works for the stable TBHQ will fail catastrophically for the hygroscopic and volatile TBC, leading to erroneous purity data and failed batch releases.

This guide objectively compares the Reference Standard grades available for these isomers and provides a field-validated, self-correcting protocol for their CHN microanalysis. We move beyond simple "testing" to a rigorous validation framework that accounts for volatility, oxidation, and hygroscopicity.

Part 2: The Isomer Landscape – A Comparative Technical Analysis

To select the correct standard and analytical protocol, one must first understand the "personality" of the isomer. Below is a comparative analysis of the three dominant C10H14O2 isomers.

Table 1: Physicochemical Profile & Analytical Challenges
Featuretert-Butylhydroquinone (TBHQ) 4-tert-Butylcatechol (TBC) Camphorquinone (CQ)
CAS Registry 1948-33-098-29-310373-78-1
Primary Role Antioxidant (Lipids/Pharma)Polymerization Inhibitor (Styrene)Photoinitiator (Dental Resins)
Physical State Crystalline Solid (mp 127°C)Waxy Solid / Liquid (mp 52°C)Yellow Powder (mp 199°C)
Stability Risk Moderate: Oxidizes to quinone (darkens).[1][2]High: Hygroscopic; sublimes; rapid oxidation.[1]Moderate: Photosensitive (degrades in light).[1]
EA Challenge Incomplete combustion if packed too tightly.[1]Volatility: Sample loss before combustion.[1] Water: Skews %H results.Static Charge: Powder clings to capsule walls.
Standard Grade USP / EP Reference Standards available.[1]Typically Reagent Grade (>98%); CRMs rare.High Purity (>99%) Chemical Standards.
The "Purity Paradox" in Elemental Analysis

Because these are isomers, Elemental Analysis (CHN) cannot distinguish between them. A pure sample of TBHQ and a pure sample of TBC will yield identical %C and %H values.

  • Role of EA: EA is used here not for identification, but for purity validation of the standard itself.

  • The Trap: A TBC sample contaminated with water (due to hygroscopicity) will show high %H and low %C. A TBHQ sample oxidized to tert-butylquinone will show low %H.

Part 3: Selecting the Right Reference Standard

Not all standards are created equal.[3] Your choice depends on the regulatory stringency of your application.

Certified Reference Materials (CRMs) & Pharmacopeial Standards (USP/EP)[1]
  • Best For: Release testing of pharmaceutical excipients (TBHQ), forensic analysis, and method validation.[1]

  • Data Integrity: Comes with a Certificate of Analysis (CoA) reporting mass balance purity (often >99.5%) and trace metal content.

  • EA Performance: These standards are pre-dried and packaged under inert gas. They provide the "Gold Standard" theoretical curve for calibration verification.

Analytical Standards (TraceCERT®, etc.)[1]
  • Best For: R&D formulation, stability studies, and polymer additive quantification.[1]

  • Data Integrity: Quantified by qNMR or HPLC. Purity typically 98-99%.

  • EA Performance: Reliable, but requires user-verification of water content (Karl Fischer) before CHN analysis to correct the theoretical %C/%H calculation.

Reagent Grade (>95-98%)
  • Best For: Synthesis starting materials (TBC).[1]

  • Data Integrity: Variable. TBC reagent grade often contains 10-15% water or is sold as a stabilizer solution.

  • EA Performance: High Risk. Direct CHN analysis without pre-treatment will yield "failed" results due to solvent/moisture inclusion.[1]

Part 4: Validated Experimental Protocols

Protocol A: Handling Volatile & Hygroscopic Isomers (Target: TBC)

Challenge: TBC melts at 52°C and sublimes. In a standard CHN analyzer (purge phase), the vacuum/flow can strip the sample before combustion, leading to low %C recovery.

Step-by-Step Methodology:

  • Capsule Selection: Use Hermetic Tin Capsules (Liquid/Volatile sealing type) rather than standard open boats.

  • Cold Sealing:

    • Pre-weigh the empty capsule.

    • Place TBC sample (1.5 - 2.0 mg) into the capsule quickly to minimize moisture uptake.

    • Crucial: If TBC is waxy/liquid, use a cold plate (4°C) to solidify it during weighing.[1]

    • Seal the capsule using a cold-welding crimper (avoid heat sealing which degrades the isomer).

  • Instrument Parameters (Flash Combustion):

    • Oxygen Injection: Increase O2 dosing time by 2 seconds to ensure complete oxidation of the tert-butyl group.

    • Delay Time: Set a "Sample Drop Delay" of 0 seconds. The sample must enter the hottest zone (900-1000°C) immediately to flash-combust before subliming.

  • Correction: Perform Karl Fischer titration in parallel. Correct the theoretical C/H values based on the measured water content.

Protocol B: Handling Photosensitive Isomers (Target: Camphorquinone)

Challenge: UV/Ambient light triggers radical formation, altering the molecular structure and potentially affecting precise mass weighing due to static or degradation.

Step-by-Step Methodology:

  • Environment: Weigh samples under amber light or low-light conditions.

  • Static Control: Camphorquinone powder is static-prone.[1] Use an ionizing fan or polonium strip near the microbalance pan.

  • Combustion: Standard CHN protocols work well (mp 199°C is stable), but ensure the reduction tube (Copper) is fully active, as ketone-rich compounds can sometimes yield CO byproducts if oxygen is insufficient.[1]

Part 5: Visualization of Workflows

Diagram 1: Reference Standard Selection Decision Tree

This logic flow guides the researcher to the correct standard grade based on application and isomer type.

StandardSelection Start Select C10H14O2 Application Pharma Pharma/Food Safety (TBHQ in Lipids) Start->Pharma Polymer Polymer/Industrial (TBC in Styrene) Start->Polymer Dental Dental/Biomat (Camphorquinone) Start->Dental Pharma_Grade Select USP/EP Reference Standard (Primary Standard) Pharma->Pharma_Grade Polymer_Grade Select Analytical Standard (TraceCERT or >98%) Polymer->Polymer_Grade Dental_Grade Select High Purity Chemical (>99% + CoA) Dental->Dental_Grade Validation MANDATORY VALIDATION STEP Pharma_Grade->Validation Polymer_Grade->Validation Dental_Grade->Validation Action_TBHQ EA Protocol: Standard Check for Quinone (Color) Validation->Action_TBHQ If TBHQ Action_TBC EA Protocol: Hermetic Seal + Karl Fischer Correction Validation->Action_TBC If TBC Action_CQ EA Protocol: Amber Light + Static Control Validation->Action_CQ If CQ

Caption: Decision matrix for selecting and validating C10H14O2 reference standards based on regulatory requirements and isomer stability.

Diagram 2: Analytical Workflow for Volatile Isomers (TBC)

A specific workflow for the most difficult isomer, ensuring data integrity.

TBC_Workflow Sample TBC Sample (Waxy/Volatile) Prep Cold Plate Prep (4°C) Sample->Prep KF Parallel Karl Fischer (Water Determination) Sample->KF Separate Aliquot Weigh Weigh into Hermetic Tin Capsule Prep->Weigh Seal Cold Weld/Crimp (No Heat) Weigh->Seal Combustion Flash Combustion (High O2 Flow) Seal->Combustion Calc Calculate Purity Corrected for %H2O KF->Calc Water Correction Combustion->Calc Raw %C, %H

Caption: Specialized workflow for 4-tert-Butylcatechol (TBC) analysis, integrating cold-handling and water correction to prevent false failures.

Part 6: Data Summary & Specifications

The following table summarizes the Theoretical Elemental Composition vs. Acceptable Experimental Limits (typically ±0.4% absolute deviation) for a high-purity standard.

ElementTheoretical %Acceptable Range (±0.4%)Common Failure Mode (TBC)Common Failure Mode (TBHQ)
Carbon (C) 72.26% 71.86% – 72.66%Low (<71%) : Volatilization loss or water dilution.[1][2]Stable : Usually passes unless wet.
Hydrogen (H) 8.49% 8.09% – 8.89%High (>9%) : Moisture absorption (Hygroscopic).[1]Low (<8%) : Oxidation to quinone (loss of 2H).
Oxygen (O) 19.25% Calculated by differenceN/AN/A

Note on Nitrogen/Sulfur: These isomers contain no N or S. Any detection of N (>0.1%) indicates contamination from the synthesis catalyst (e.g., amine initiators) or cross-contamination in the analyzer.

Part 7: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16043, tert-Butylhydroquinone.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7385, 4-tert-Butylcatechol.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. CHNS Elemental Analysers: Principles and Micro-analytical Standards. Retrieved from [Link][1]

  • ASTM International. ASTM D1157 - Standard Test Method for Total Inhibitor Content (TBC) of Light Hydrocarbons.[1] (Methodology reference for TBC handling).

  • Hampford Research Inc. Camphorquinone: Technical Data Sheet and Handling of Photosensitive Materials. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1,2-Dimethoxy-3,4-dimethylbenzene for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,2-Dimethoxy-3,4-dimethylbenzene, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Expected Hazard Profile:

  • Combustibility: Aromatic ethers are often combustible liquids.[1] While not highly flammable, they can ignite with a sufficient heat source.

  • Toxicity: The toxicological properties have not been fully investigated for many analogous compounds.[1][2] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[1] It is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.[2][3][4]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[2][4]

  • Environmental Hazards: Aromatic compounds can be toxic to aquatic organisms and may persist in the environment.[5] Therefore, direct release into the environment must be strictly avoided.[6]

Property Anticipated Value/Characteristic Implication for Disposal
Physical State Likely a liquid or low-melting solidWill be handled as a liquid waste.
Flash Point Likely > 60°C (140°F) (Combustible)Segregate from ignition sources.[1]
Solubility in Water Immiscible or low solubilityDo not dispose of down the drain.[1][5]
Toxicity Potential for irritation and systemic effectsRequires appropriate Personal Protective Equipment (PPE).
Environmental Fate Potential for persistence and aquatic toxicityMust be disposed of as regulated chemical waste.[5]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 1,2-Dimethoxy-3,4-dimethylbenzene for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of this compound for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]

Waste Segregation and Container Management: Preventing Hazardous Reactions

Proper segregation and containment of chemical waste are crucial to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Container Management Protocol:

  • Select an Appropriate Container: Use a clean, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition with no leaks or cracks.

  • Label the Container: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "1,2-Dimethoxy-3,4-dimethylbenzene"

    • The approximate concentration and volume.

    • The date of accumulation.

    • The primary hazards (e.g., "Combustible," "Irritant").

  • Segregate the Waste: Store the waste container in a designated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions.[3][4]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

Spill Management: An Emergency Response Protocol

In the event of a spill, a swift and safe response is critical to mitigate exposure and environmental contamination.

Minor Spill Cleanup (inside a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the spilled liquid.[7]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.

Major Spill Cleanup (outside a chemical fume hood):

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Alert Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Ventilate the Area: If it is safe to do so, increase ventilation to the area.

  • Restrict Access: Prevent entry into the spill area until it has been cleared by trained professionals.

Disposal Procedures: The Final Step

The disposal of 1,2-Dimethoxy-3,4-dimethylbenzene must be conducted in strict accordance with federal, state, and local regulations.[8][9] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[3][10]

The Disposal Workflow:

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Coordination cluster_Disposal Final Disposal A Waste Generation (1,2-Dimethoxy-3,4-dimethylbenzene) B Segregate and Contain in Labeled, Closed Container A->B Immediate Action C Store in Satellite Accumulation Area B->C Safe Storage D Schedule Waste Pickup with EHS C->D Request for Disposal E EHS Transports Waste to Central Accumulation Facility D->E Internal Logistics F Characterization and Manifesting E->F Regulatory Compliance G Transport by Licensed Hazardous Waste Hauler F->G Off-site Transport H Final Disposal at a Permitted TSDF (e.g., Incineration) G->H End-of-Life Management

Sources

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